5-Chloro-6-hydroxynicotinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTRUTPHSBQWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344795 | |
| Record name | 5-Chloro-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54127-63-8 | |
| Record name | 5-Chloro-6-hydroxynicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-hydroxynicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 5-Chloro-6-hydroxynicotinic Acid
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 5-chloro-6-hydroxynicotinic acid, a key heterocyclic building block with significant potential in pharmaceutical development. We delve into the experimental methodology for obtaining high-quality single crystals and determining their three-dimensional structure via single-crystal X-ray diffraction. The guide presents a comprehensive examination of the crystallographic data, including unit cell parameters, space group, and intramolecular geometry. A central focus is the elucidation of the supramolecular assembly, governed by a robust network of intermolecular hydrogen bonds. By correlating the observed solid-state architecture with fundamental physicochemical properties, this document offers valuable insights for researchers, medicinal chemists, and formulation scientists engaged in the design and development of novel therapeutics.
Introduction: Contextualizing the Importance of Crystalline Form
This compound (C₆H₄ClNO₃, see Figure 1) is a substituted pyridine derivative with a molecular framework that is of considerable interest in medicinal chemistry. As an analogue of nicotinic acid (Vitamin B3), its derivatives are explored for a wide range of pharmacological activities. The introduction of a chloro-substituent and a hydroxyl group can significantly modulate the electronic properties, lipophilicity, and hydrogen bonding capabilities of the parent molecule, thereby influencing its biological interactions and pharmaceutical properties.
In the realm of drug development, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. The precise arrangement of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure is therefore not merely an academic exercise but a foundational requirement for rational drug design and formulation. This guide elucidates the crystal structure of this compound, providing a definitive blueprint of its molecular and supramolecular architecture.
Figure 1. Chemical Structure of this compound.
From Powder to Perfect Crystal: Synthesis and Crystallization
The journey to determining a crystal structure begins with the synthesis and subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and the ultimate precision of the structure.[1]
Synthesis Overview
While various synthetic routes to this compound exist, a common approach involves the chlorination of 6-hydroxynicotinic acid. This precursor is readily accessible and can be selectively halogenated to yield the desired product. The resulting crude product is typically a microcrystalline powder which requires purification and crystallization.
Protocol for Single Crystal Growth
High-quality single crystals of this compound suitable for X-ray diffraction can be obtained via slow evaporation from an ethanolic solution. The choice of ethanol as a solvent is critical; it provides moderate solubility for the compound, allowing for the slow, ordered deposition of molecules onto a growing crystal lattice.
Step-by-Step Crystallization Protocol:
-
Dissolution: Dissolve a sample of this compound in absolute ethanol at an elevated temperature (approximately 345 K) to achieve saturation.[2][3]
-
Filtration: Hot-filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature. The vial should be left in a vibration-free environment.
-
Crystal Harvest: Over a period of several days to a week, well-formed, colorless to light-yellow crystals should appear.[2] Carefully select a transparent crystal with sharp edges and no visible defects for X-ray analysis.[1]
Crystal Structure Determination: A Methodological Deep Dive
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic arrangement within a crystalline solid.[4][5] It provides precise information on bond lengths, bond angles, and intermolecular interactions.
The SC-XRD Experimental Workflow
The process of determining a crystal structure follows a well-defined workflow, from data collection to the final refined model.[6][7]
Figure 2. Single-Crystal X-ray Diffraction Workflow
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[4]
-
Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. These intensities are corrected for various experimental factors to produce a list of structure factors (|F²|).
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this compound, direct methods are typically employed to derive initial phase estimates.[8] These phases, combined with the measured structure factor amplitudes, are used to calculate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to minimize the difference between the observed structure factors and those calculated from the model.[9][10] The quality of the final model is assessed by figures of merit such as the R-factor.
Analysis of the Crystal Structure
The crystal structure of this compound has been determined and is deposited in the Cambridge Structural Database (CSD) under the accession code 768690.[11][12] The analysis reveals a well-ordered structure defined by specific intra- and intermolecular interactions.
Crystallographic Data Summary
The key crystallographic parameters for this compound are summarized in the table below.[2][3] The data confirms that the compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c.[2][3]
| Parameter | Value |
| Chemical Formula | C₆H₄ClNO₃ |
| Formula Weight | 173.55 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.469 Å |
| b (Å) | 10.529 Å |
| c (Å) | 11.795 Å |
| β (°) | 97.72° |
| Volume (ų) | 673.4 |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 293(2) K |
| CCDC Deposition Number | 768690 |
Table 1: Summary of crystallographic data for this compound. Data obtained from single-crystal X-ray diffraction experiments.[2][11][12]
Molecular Geometry and Tautomerism
A crucial aspect of hydroxypyridines is their potential to exist in tautomeric forms. The crystal structure analysis unambiguously shows that this compound crystallizes in its oxo (or pyridone) tautomeric form, specifically as 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[12][13] This is evidenced by the presence of an N-H bond and a C=O double bond within the pyridine ring.[13]
The pyridine ring itself is essentially planar, with the carboxylic acid group twisted slightly out of the plane. Bond lengths and angles within the molecule are consistent with those expected for a substituted pyridone system.
Supramolecular Assembly: The Hydrogen Bonding Network
The crystal packing of this compound is dominated by a robust and elegant network of intermolecular hydrogen bonds. This network is the primary force governing the supramolecular assembly of the molecules in the solid state.
The key hydrogen bonding interactions are:
-
Carboxylic Acid Dimer: Molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups. This is a very common and stable supramolecular synthon.
-
Pyridone N-H···O Interaction: The N-H group of the pyridone ring acts as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid group of an adjacent molecule.
These interactions link the molecules into extended one-dimensional chains or ribbons.[14] The interplay of these hydrogen bonds creates a stable, densely packed crystal lattice, which is reflected in the compound's high melting point of over 300 °C.[2]
Figure 3. Dominant Intermolecular Interactions
Structure-Property Correlations and Implications
The detailed structural knowledge gained from this analysis has direct, practical implications for drug development:
-
High Melting Point: The extensive hydrogen bonding network explains the high thermal stability of the crystal, as significant energy is required to disrupt the lattice.[2]
-
Solubility: The prevalence of strong, directional hydrogen bonds in the crystal suggests that a considerable amount of energy (the lattice energy) will be required to break these interactions during dissolution. This insight is critical for developing strategies to enhance solubility, such as salt formation or co-crystallization.
-
Polymorphism: While only one crystalline form is reported here, the potential for different hydrogen bonding arrangements (polymorphism) must be considered.[12] Polymorph screening is a critical step in pharmaceutical development to identify the most stable and bioavailable form of an API. The crystallization conditions, particularly pH and solvent, can significantly influence which polymorph is obtained.[15]
Conclusion
This guide has provided a comprehensive technical overview of the crystal structure of this compound. Through single-crystal X-ray diffraction, it has been established that the molecule exists in its pyridone tautomeric form and assembles in the solid state through a network of strong O-H···O and N-H···O hydrogen bonds. This detailed structural blueprint provides an authoritative foundation for understanding the physicochemical properties of this important pharmaceutical building block and serves as an invaluable resource for scientists working to rationally design and formulate new medicines.
References
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Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Ferreira, M. M. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN repository. Retrieved from [Link]
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Bradner, J. (1963). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 43, 87. [Link]
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Unknown Author. (n.d.). Structure solution and refinement: introductory strategies. Presentation slides. [Link]
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ResearchGate. (2009). (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. Retrieved from [Link]
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Varfolomeev, M. A., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. International Journal of Molecular Sciences, 22(19), 10338. [Link]
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Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
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Rheingold, A. L. (2009). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 86(11), 1310. [Link]
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Giacovazzo, C. (2014). Solution and Refinement of Crystal Structures. Oxford Academic. [Link]
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Li, Y., et al. (2023). π–π stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues. CrystEngComm, 25, 432-443. [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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ResearchGate. (n.d.). Relative contributions of different types of intermolecular interactions... [Scientific Diagram]. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]
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Science Education Resource Center at Carleton College. (2018). Single Crystal Structure Refinement (SREF). Retrieved from [Link]
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Asiri, A. M., et al. (2022). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). Experimental setup for high-pressure single crystal diffraction at PX^2. [Scientific Diagram]. Retrieved from [Link]
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ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
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Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
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ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]
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An In-depth Technical Guide to the Melting Point of 5-Chloro-6-hydroxynicotinic Acid
This guide provides a comprehensive technical overview of the melting point of 5-Chloro-6-hydroxynicotinic acid, a crucial physicochemical property for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document delves into the theoretical underpinnings of melting point determination, the practicalities of accurate measurement, and the interpretation of the data as an indicator of material purity.
Introduction: The Significance of a Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[1] This physical constant is a fundamental characteristic of a pure substance, dictated by the strength of the intermolecular forces within its crystal lattice. For drug development professionals, an accurate and sharp melting point serves two primary functions:
-
Identification: A measured melting point can be compared against literature values to confirm the identity of a synthesized or procured compound.[2]
-
Purity Assessment: Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[1] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and typically causing a depression of the melting point and a broadening of the melting range.[1]
Therefore, the meticulous determination of the melting point is a foundational step in the characterization and quality control of active pharmaceutical ingredients and intermediates like this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | PubChem |
| Molecular Weight | 173.55 g/mol | PubChem |
| Appearance | White to light yellow/orange powder or crystal | ChemicalBook |
| CAS Number | 54127-63-8 | ChemicalBook |
| Melting Point (literature) | ≥300 °C | ChemicalBook |
| Melting Point (DSC) | Onset: 582.2 K (309.05 °C), Peak: 585.6 K (312.45 °C) | The Journal of Physical Chemistry B (2009) |
Methodologies for Melting Point Determination
Two primary methods are employed for determining the melting point of organic compounds: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Method
This classic technique involves heating a small, powdered sample in a capillary tube at a controlled rate. The temperatures at which the substance begins to melt (the first appearance of liquid) and completely liquefies are recorded as the melting range.[3]
The addition of heat increases the vibrational energy of the molecules in the crystal lattice until they overcome the forces holding them in a fixed position. In a pure substance, this transition is sharp. Impurities introduce defects, requiring less energy to disrupt the structure, thus lowering and broadening the melting range.[1]
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[4][5] As the sample melts, it absorbs energy (an endothermic process), and this change in heat flow is detected by the instrument.[5]
The core principle of DSC is to maintain the sample and a reference (often an empty pan) at the same temperature while they are subjected to a controlled temperature program.[5] When the this compound reaches its melting point, it requires more heat to increase its temperature at the same rate as the reference.[5] This differential heat flow is precisely measured and plotted against temperature, resulting in a thermogram where the melting event appears as a distinct peak. The onset of this peak is often taken as the melting point, providing a highly accurate and reproducible value.
Experimental Protocols
The following protocols are designed to ensure the accurate and reliable determination of the melting point of this compound.
Mandatory Sample Preparation: The Key to Accuracy
The quality of the sample is paramount for an accurate melting point determination. The provided protocol is based on established methods for ensuring high purity.
Step-by-Step Purification Protocol:
-
Recrystallization: Dissolve the crude this compound in hot ethanol (at approximately 72°C or 345 K). The principle is to use a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures, leaving impurities behind in the solution upon cooling.[6][7]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.[8] Slow cooling is crucial for the formation of a well-ordered crystal lattice.
-
Vacuum Filtration: Collect the white crystalline solid using a Buchner funnel under vacuum. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.[8]
-
Drying: Dry the crystals thoroughly in a vacuum oven at an elevated temperature (e.g., 80°C or 353 K) under reduced pressure (e.g., 1.3 Pa) to remove all traces of the solvent. Residual solvent can act as an impurity, depressing the melting point.
-
Homogenization: Gently grind the dried crystals into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer throughout the sample during analysis.
Protocol 1: Capillary Melting Point Determination
Instrumentation: Digital Melting Point Apparatus (e.g., Mel-Temp®)
Procedure:
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end to a height of 2-3 mm.[3]
-
Instrument Setup: Place the loaded capillary into the heating block of the apparatus.
-
Rapid Estimation (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range. This saves time in the subsequent accurate measurement.
-
Accurate Measurement: Using a fresh sample, heat the block to about 20°C below the estimated melting point.[3] Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[9]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[3] For a pure sample, this range should be narrow.
Protocol 2: DSC Analysis
Instrumentation: Differential Scanning Calorimeter
Procedure:
-
Sample Encapsulation: Accurately weigh 1-3 mg of the finely powdered, dried sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from 25°C to 350°C).
-
Data Acquisition: Initiate the temperature program and record the differential heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The melting event will be an endothermic peak. Determine the onset temperature and the peak maximum temperature from the software.
Workflow and Data Interpretation
The following diagram illustrates the logical flow from sample receipt to final purity assessment.
Caption: Workflow for accurate melting point determination.
Interpreting the Results:
-
Sharp Melting Range: A narrow melting range (≤1°C) obtained from the capillary method is a strong indicator of high purity.[1]
-
Broad Melting Range: A wide or depressed melting range suggests the presence of impurities.[10] In this case, further purification steps may be necessary.
-
DSC Thermogram: The DSC provides a quantitative measure of the melting process. The sharpness of the endothermic peak is indicative of purity. The onset temperature is often correlated with the melting point of the pure substance.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.[11] All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of the powdered material.[12][13]
Conclusion
The melting point of this compound is a critical parameter for its identification and quality control, with a literature value of ≥300°C. More precise determination using DSC indicates a melting onset around 309°C. Accurate measurement is contingent upon meticulous sample preparation, including purification by recrystallization and thorough drying. Both capillary and DSC methods provide valuable, complementary information. A sharp, well-defined melting point, consistent with reference values, provides researchers and drug developers with high confidence in the identity and purity of their material, forming a self-validating system for quality assessment.
References
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Melting point determination . University of Calgary. [Link]
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Differential Scanning Calorimetry (DSC) Analysis Principle . ResolveMass Laboratories Inc. [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]
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Differential scanning calorimetry . Wikipedia. [Link]
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What is Melting Point? . Mettler Toledo. [Link]
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Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
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Safety Data Sheet: Nicotinic acid . Carl ROTH. [Link]
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DETERMINATION OF MELTING POINTS . [Link]
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Experimental No. (4) Recrystallization . [Link]
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Safety Data Sheet: Nicotinic acid . Chemos GmbH & Co.KG. [Link]
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Melting Point Matters: The Key to Purity, Identification, and Quality Control . Buchi.com. [Link]
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Measuring the Melting Point . Westlab Canada. [Link]
-
Organic Chemistry Lab: Recrystallization . YouTube. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-6-hydroxynicotinic acid, a key heterocyclic compound with potential applications in pharmaceutical and agrochemical research. This document moves beyond a simple data sheet to offer insights into the experimental context and practical considerations for handling and characterizing this molecule.
Molecular Structure and Identity
This compound, also known by its IUPAC name 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a substituted pyridine derivative.[1] Its structure is characterized by a pyridine ring bearing a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 6-position.
It's important to recognize that this compound can exist in tautomeric forms. X-ray crystallography studies have definitively shown that in the solid state, this compound exists as the 6-oxo tautomer (a pyridinone structure) rather than the 6-hydroxy form.[2] This structural feature significantly influences its hydrogen bonding capabilities and crystal packing.
dot graph 5_Chloro_6_hydroxynicotinic_acid_structure { layout=neato; node [shape=plaintext]; edge [style=bold];
} Structure of this compound (oxo-tautomer).
Key Identifiers:
| Identifier | Value |
| CAS Number | 54127-63-8[1] |
| Molecular Formula | C₆H₄ClNO₃[1] |
| Molecular Weight | 173.55 g/mol [1] |
| InChI | InChI=1S/C6H4ClNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11)[1] |
| InChIKey | OLTRUTPHSBQWAZ-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=C(C(=O)NC=C1C(=O)O)Cl[1] |
| Synonyms | 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, 5-Chloro-6-hydroxy-3-pyridinecarboxylic acid[1] |
Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties is presented below. It is important to note that some of these values are predicted and should be used with the understanding that experimental verification is recommended for critical applications.
| Property | Value | Source |
| Melting Point | ≥300 °C | |
| Boiling Point (Predicted) | 334.6 ± 42.0 °C | [3] |
| pKa (Predicted) | 3.38 ± 0.50 | [3] |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c |
Solubility:
Experimental Protocols for Core Property Determination
For researchers requiring precise, in-house data, the following section outlines established methodologies for determining key physicochemical parameters.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
The pKa of the carboxylic acid group is a critical parameter influencing the compound's ionization state at different pH values, which in turn affects its solubility, lipophilicity, and biological activity. Potentiometric titration is a robust and accurate method for its determination.
Principle: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of 0.1 M NaOH and accurately determine its concentration.
-
Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).
-
Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (the point of steepest slope). This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
-
dot graph pKa_Determination_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Workflow for pKa determination by potentiometric titration.
Determination of Solubility
Understanding the solubility of this compound in various solvents is crucial for formulation development, reaction chemistry, and purification processes. The shake-flask method is a standard approach for determining equilibrium solubility.
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO, acetone).
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Analysis:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
Accurately dilute the filtrate with a suitable solvent.
-
Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Spectroscopic Profile
The spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing effects of the chlorine, carboxylic acid, and pyridinone carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the pyridinone ring will be particularly informative.
While specific peak assignments from experimental data are not widely published, data is available through spectral databases.[1] Analysis of related substituted hydroxynicotinic acids can aid in the interpretation of the spectra.[5]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is consistent with its oxo-tautomeric form.[6][2]
Expected Characteristic IR Bands:
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1650 | C=O stretch | Pyridinone |
| ~1600 | C=C and C=N stretch | Aromatic ring |
| ~1200 | C-O stretch | Carboxylic acid |
| ~700-800 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Expected Fragmentation:
-
Molecular Ion Peak (M⁺): Expected at m/z 173 (for ³⁵Cl) and 175 (for ³⁷Cl).
-
Loss of H₂O: A peak corresponding to [M-18]⁺.
-
Loss of COOH: A peak corresponding to [M-45]⁺.
-
Loss of Cl: A peak corresponding to [M-35]⁺ or [M-37]⁺.
Synthesis and Reactivity
Synthetic Approach
A common route to this compound involves the chlorination of 6-hydroxynicotinic acid. A patented method describes the synthesis of the intermediate 5-chloro-6-hydroxynicotinoyl chloride from 6-hydroxynicotinic acid.[7]
Illustrative Synthetic Pathway:
-
Formation of the Acid Chloride: 6-hydroxynicotinic acid is reacted with an acid chloride, such as thionyl chloride (SOCl₂), to form 6-hydroxynicotinoyl chloride.
-
Chlorination: The resulting acid chloride is then chlorinated with chlorine gas (Cl₂) to introduce the chlorine atom at the 5-position, yielding 5-chloro-6-hydroxynicotinoyl chloride.
-
Hydrolysis: The 5-chloro-6-hydroxynicotinoyl chloride is subsequently hydrolyzed to give the final product, this compound.
dot graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} General synthetic pathway to this compound.
Reactivity Profile
The reactivity of this compound is governed by its functional groups:
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction.
-
Pyridinone Ring: The ring system can be subject to electrophilic and nucleophilic substitution reactions, although the existing substituents will influence the regioselectivity. The chlorine atom can potentially be displaced by strong nucleophiles under certain conditions.
-
Phenolic Hydroxyl Group (in the hydroxy tautomer): Although the oxo-form is dominant in the solid state, in solution, the hydroxy tautomer may be present in equilibrium, allowing for reactions typical of phenols, such as ether formation.
Crystallography
Single-crystal X-ray diffraction has provided detailed insights into the three-dimensional structure of this compound in the solid state.
Key Crystallographic Data:
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 5.469 - 5.478 | [3] |
| b (Å) | 10.529 - 10.545 | [3] |
| c (Å) | 11.795 - 11.796 | [3] |
| β (°) | 97.72 - 97.76 | [3] |
The crystal structure reveals that the molecules are arranged in a hydrogen-bonded network, a common feature for carboxylic acids and pyridinones.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed handling and storage information. It should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[3]
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By combining literature data with established experimental protocols, this document serves as a valuable resource for researchers working with this compound. A thorough understanding of its structure, properties, and reactivity is essential for its effective application in drug discovery and other areas of chemical research.
References
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This compound. PubChem. [Link]
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Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. ResearchGate. [Link]
- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]
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Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. ResearchGate. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Nicotinic acid, 6-hydroxy-. Organic Syntheses. [Link]
- WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]
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Energetics and structure of hydroxynicotinic acids. Crystal structures of 2-, 4-, 6-hydroxynicotinic and 5-chloro-6-hydroxynicotinic acids. PubMed. [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-hydroxynicotinic Acid
Executive Summary
For researchers and drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-6-hydroxynicotinic acid (CAS 54127-63-8), a substituted pyridine carboxylic acid. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document synthesizes its known physicochemical properties, leverages data from structurally similar compounds to build a robust theoretical framework, and provides detailed, field-proven experimental protocols for its empirical determination. This guide is designed to equip scientists with the foundational knowledge and practical methodologies required to fully characterize the solubility of this compound for research and development applications.
Core Physicochemical Properties
A molecule's fundamental properties govern its solubility behavior. This compound is a crystalline solid, appearing as a white to light yellow powder.[1][2] Key physicochemical parameters are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | PubChem[3] |
| Molecular Weight | 173.55 g/mol | PubChem[3] |
| Appearance | White to light yellow powder/crystal | ChemicalBook[1][4] |
| Melting Point | ≥300 °C | ChemicalBook[1][4] |
| Predicted pKa | 3.38 ± 0.50 | ChemicalBook[1][4] |
| Computed XLogP3 | 0.3 | PubChem[3] |
| CAS Number | 54127-63-8 | PubChem[3] |
The structure contains a carboxylic acid, a hydroxypyridine ring (which can exist in the pyridone tautomeric form), and a chloro-substituent. The carboxylic acid group is the primary acidic center, with a predicted pKa of ~3.38, indicating it is a weak acid. The low positive LogP value suggests a relatively hydrophilic character, predicting that the neutral form of the molecule will have some solubility in both aqueous and organic media.
Theoretical Solubility Profile: Causality and Predictions
The Critical Influence of pH
The solubility of ionizable compounds like this compound is fundamentally dictated by pH.[5] The carboxylic acid moiety will be predominantly in its neutral, protonated form (R-COOH) at pH levels significantly below its pKa. Conversely, at pH levels above the pKa, it will exist primarily as its ionized, deprotonated carboxylate form (R-COO⁻).
This ionization state has a profound impact on aqueous solubility:
-
At Low pH (pH < 2): The molecule is almost entirely in its neutral form. Its solubility will be at its minimum, referred to as the intrinsic solubility (S₀).
-
At pH ≈ pKa (pH ~ 3.4): The concentrations of the neutral and ionized forms are equal.
-
At High pH (pH > 5): The molecule is predominantly in its ionized (salt) form. The introduction of a charge dramatically increases the molecule's interaction with polar water molecules, leading to a significant increase in aqueous solubility.
This relationship can be visualized as follows:
Predicted Behavior in Organic Solvents
While quantitative data is scarce, we can infer a likely solubility profile from its structure and from data on the parent compound, nicotinic acid. A study on nicotinic acid found its mole fraction solubility followed the order: DMSO >> ethanol > water > acetone.[6][7]
-
Protic Solvents (e.g., Ethanol, Methanol): The ability of this compound to be recrystallized from ethanol suggests good solubility, particularly with heating.[1][4] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and hydroxypyridine groups.
-
Aprotic Polar Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is an exceptional solvent for many carboxylic acids due to its high polarity and ability to act as a strong hydrogen bond acceptor. We predict this compound will exhibit high solubility in DMSO. Its solubility in acetonitrile is expected to be lower, as observed with the related compound 6-chloronicotinic acid, which is commercially available as a solution in acetonitrile.[5]
-
Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the carboxylic acid and hydroxypyridine groups, the compound is expected to have very poor solubility in non-polar solvents.
Experimental Determination of Solubility: Protocols
Given the lack of published data, empirical determination is necessary. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility.[8][9] For higher throughput needs, kinetic solubility assays can provide rank-order data.
Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol establishes the maximum concentration of the compound that can be dissolved in a given solvent system at equilibrium.
Objective: To determine the thermodynamic solubility of this compound in a selected buffer or solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 1.2 HCl buffer, pH 7.4 phosphate buffer, ethanol)
-
2-mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated analytical balance
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Preparation: Add an excess of solid this compound to a glass vial. "Excess" is critical; ensure a visible amount of solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent/buffer to the vial.
-
Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. Causality Note: 24-72 hours is often required to ensure the dissolution equilibrium is reached and that the solid phase is the most stable polymorphic form.[8]
-
Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. Centrifuge the vials (e.g., 10,000 x g for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Note: Pre-condition the filter by discarding the first ~200 µL to saturate any potential binding sites on the filter membrane.[8]
-
Dilution & Analysis: Prepare an appropriate dilution of the filtrate and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Solid Phase Analysis: Recover the remaining solid from the vial and analyze it using XRPD or DSC to confirm if any polymorphic transformation or salt disproportionation occurred during the experiment.[8]
Protocol: Kinetic Solubility via Nephelometry
This high-throughput method measures the point at which the compound precipitates when added from a DMSO stock into an aqueous buffer, providing a measure of kinetic solubility.
Objective: To rapidly assess the solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Aqueous buffer (e.g., pH 7.4 PBS)
-
Microplate nephelometer
-
96-well microplates
-
Automated liquid handler or multichannel pipette
Methodology:
-
Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler, perform serial dilutions of the DMSO stock solution directly into the buffer-filled wells. This creates a concentration gradient. Causality Note: The final DMSO concentration should be kept low (<2%) to minimize its co-solvent effects.
-
Incubation: Allow the plate to incubate for a short period (e.g., 2 hours) at room temperature.
-
Measurement: Measure the turbidity (light scattering) in each well using a microplate nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.
Conclusion and Forward Look
The solubility profile of this compound is governed by its weak acidic nature (predicted pKa ~3.38) and its capacity for hydrogen bonding. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa. While quantitative data in the public domain is limited, qualitative evidence and analog data suggest good solubility in polar protic solvents like ethanol and very high solubility in DMSO.
For any drug development program, the protocols outlined herein provide a robust framework for empirically determining the thermodynamic and kinetic solubility of this compound. This essential data will inform critical decisions in formulation, preclinical studies, and ultimately, the successful development of new therapeutic agents.
References
-
PubChem. This compound | C6H4ClNO3 | CID 599541. [Link]
-
Santos, R. et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Al-Maaieh, A. & Al-Gazu, A. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
-
Journal of Chemical & Engineering Data. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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- 9. 54127-63-8 this compound AKSci J99422 [aksci.com]
Spectroscopic Data of 5-Chloro-6-hydroxynicotinic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 5-chloro-6-hydroxynicotinic acid, a key heterocyclic compound with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. The guide integrates field-proven insights with theoretical principles to explain experimental choices and data interpretation, ensuring a self-validating and authoritative resource.
Introduction to this compound
This compound (CAS No: 54127-63-8) is a substituted pyridine derivative with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol .[1][2] Its structure, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on the pyridine ring, leads to interesting chemical and spectroscopic characteristics. The compound exists in tautomeric forms, with the pyridone (oxo) form being predominant in the solid state, a crucial factor in interpreting its spectroscopic data.[3] Understanding the spectroscopic signature of this molecule is fundamental for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.
Experimental Protocol: ¹H and ¹³C NMR
A robust NMR analysis of this compound requires careful sample preparation and instrument parameter selection to obtain high-resolution spectra.
Step-by-Step Methodology:
-
Sample Preparation: A solution of 5-10 mg of this compound is prepared in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as it needs to dissolve the analyte without its signals interfering with the signals of interest. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its high boiling point.
-
Instrumentation: A high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR, is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the labile protons of the hydroxyl and carboxylic acid groups.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-2 | 8.0 - 8.2 | Doublet (d) | Aromatic CH |
| H-4 | 8.5 - 8.7 | Doublet (d) | Aromatic CH |
| -OH | 11.0 - 13.0 | Broad Singlet | Hydroxyl Proton |
| -COOH | 12.0 - 14.0 | Broad Singlet | Carboxylic Acid Proton |
Interpretation:
The downfield chemical shifts of the aromatic protons (H-2 and H-4) are due to the deshielding effect of the electron-withdrawing nitrogen atom and the carbonyl group in the pyridine ring. The coupling between these two protons would result in a doublet for each signal. The broad signals for the hydroxyl and carboxylic acid protons are characteristic of labile protons that can undergo chemical exchange. Their exact chemical shifts are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-2 | 140 - 145 | Aromatic CH |
| C-3 | 120 - 125 | Quaternary C |
| C-4 | 145 - 150 | Aromatic CH |
| C-5 | 115 - 120 | Quaternary C-Cl |
| C-6 | 160 - 165 | C=O (Pyridone) |
| -COOH | 165 - 170 | Carboxylic Acid Carbonyl |
Interpretation:
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbons of the pyridone and carboxylic acid groups are the most deshielded, appearing at the downfield end of the spectrum. The carbon atom attached to the chlorine (C-5) is also significantly deshielded. The quaternary carbons (C-3 and C-5) will typically show weaker signals compared to the protonated carbons.
Caption: Molecular structure with predicted NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR-IR is a convenient technique for analyzing solid samples with minimal preparation.
Step-by-Step Methodology:
-
Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum of the clean, empty ATR crystal is collected to account for any atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure clamp is applied to ensure good contact between the sample and the crystal surface.
-
Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Cleanup: The sample is removed, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol).
IR Spectral Data and Interpretation
The IR spectrum of this compound is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3100 | N-H stretch | Pyridone |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1650 | C=O stretch | Pyridone |
| 1600-1450 | C=C and C=N stretches | Aromatic Ring |
| ~1200 | C-O stretch | Carboxylic Acid |
| ~800 | C-Cl stretch | Chloroalkane |
Interpretation:
The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The presence of an N-H stretching band around 3100 cm⁻¹ and a C=O stretching band for the pyridone at approximately 1650 cm⁻¹ provides strong evidence for the existence of the oxo tautomer in the solid state.[3] The distinct carbonyl stretch of the carboxylic acid is observed around 1700 cm⁻¹. The aromatic ring vibrations and the C-Cl stretch are also identifiable in the fingerprint region of the spectrum.
Caption: A simplified workflow for ATR-IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound by measuring the mass-to-charge ratio (m/z) of its ions.
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar molecules like this compound.
Step-by-Step Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a solvent mixture compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of chlorine.
| m/z Value | Ion | Interpretation |
| 173 | [M]⁺• (for ³⁵Cl) | Molecular ion with the ³⁵Cl isotope |
| 175 | [M]⁺• (for ³⁷Cl) | Molecular ion with the ³⁷Cl isotope |
| 128 | [M-COOH]⁺ | Fragment ion resulting from the loss of the carboxylic acid group |
| 73 | A common fragment ion observed in the GC-MS data |
Interpretation:
The most prominent feature in the mass spectrum is the pair of peaks at m/z 173 and 175, corresponding to the molecular ion containing the ³⁵Cl and ³⁷Cl isotopes, respectively. The relative abundance of these peaks, approximately 3:1, is characteristic of a molecule containing one chlorine atom. Fragmentation may occur, leading to the loss of the carboxylic acid group (a loss of 45 Da), resulting in a fragment ion at m/z 128. The peak at m/z 73 is a commonly observed fragment in the GC-MS data for this compound.[1]
Caption: Primary fragmentation pathway in mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Experimental Protocol: UV-Vis Spectroscopy
Step-by-Step Methodology:
-
Solvent Selection: A UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm) is chosen. Ethanol or methanol are common choices.
-
Sample Preparation: A dilute solution of this compound is prepared to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.5 AU).
-
Blank Measurement: A cuvette containing the pure solvent is used to record a baseline spectrum.
-
Sample Measurement: The sample solution is placed in a quartz cuvette, and its absorption spectrum is recorded.
UV-Vis Spectral Data and Interpretation
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.
| Predicted λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
| ~270-280 | High | π → π | Pyridine Ring |
| ~300-320 | Low | n → π | Carbonyl Group |
Interpretation:
The conjugated π-system of the pyridine ring is expected to give rise to a strong π → π* absorption band in the range of 270-280 nm. The carbonyl group of the pyridone tautomer can also exhibit a weaker n → π* transition at a longer wavelength, typically around 300-320 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combined use of NMR, IR, MS, and UV-Vis spectroscopy allows for unambiguous structure elucidation, purity assessment, and a deeper understanding of its chemical properties. The provided experimental protocols offer a reliable framework for obtaining high-quality spectroscopic data for this and similar compounds, supporting further research and development in various scientific disciplines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309.
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]
- Kovács, B., et al. (2019).
- Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-084.
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
Sources
The Tautomeric Landscape of 5-Chloro-6-hydroxynicotinic Acid: A Technical Guide for Drug Development Professionals
Foreword: Beyond a Simple Structure – The Critical Role of Tautomerism in Drug Discovery
In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. It dictates everything from binding affinity and pharmacokinetic properties to ultimate therapeutic efficacy. However, for a significant class of heterocyclic compounds, a single static structure is an oversimplification. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, introduces a layer of complexity that, if overlooked, can lead to costly failures in the development pipeline. 5-Chloro-6-hydroxynicotinic acid, a substituted pyridine derivative, is a prime exemplar of this phenomenon. This guide provides an in-depth technical exploration of its tautomeric behavior, offering researchers, scientists, and drug development professionals the foundational knowledge and practical methodologies to confidently navigate the intricacies of this and related molecular systems. We will move beyond mere observation to understand the underlying energetic and electronic factors governing the tautomeric preference, thereby enabling a more rational approach to drug design and development.
The Fundamental Dichotomy: Hydroxypyridine vs. Pyridone
This compound can, in principle, exist in two primary tautomeric forms: the aromatic hydroxy form (this compound) and the non-aromatic (but still conjugated) pyridone form (5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid). The equilibrium between these two forms is not a trivial academic curiosity; it has profound implications for the molecule's hydrogen bonding capabilities, polarity, and shape, all of which are critical determinants of its biological activity.
Caption: The tautomeric equilibrium of this compound.
The central question for any researcher working with this molecule is: which tautomer predominates, and under what conditions? The answer lies in a careful examination of experimental evidence and theoretical calculations.
Unveiling the Dominant Tautomer: Solid-State Evidence
The most definitive method for determining the structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides a precise three-dimensional map of the electron density, allowing for the unambiguous placement of atoms and determination of bond lengths.
X-ray Crystallographic Analysis
A pivotal study by Rui C. Santos in The Journal of Physical Chemistry B (2009) elucidated the crystal structure of this compound.[1][2] The crystallographic data unequivocally demonstrate that in the solid state, the molecule exists as the 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer.[1][2] This is evidenced by the presence of a C=O double bond in the pyridine ring and a proton located on the nitrogen atom.
Table 1: Key Crystallographic Parameters for 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.469 - 5.478 |
| b (Å) | 10.529 - 10.545 |
| c (Å) | 11.795 - 11.796 |
| β (°) | 97.72 - 97.76 |
Data sourced from Santos, R. C. (2009) and ChemicalBook.[1][2]
Causality: Why the Pyridone Form Dominates in the Solid State
The preference for the pyridone tautomer in the crystalline phase can be attributed to a combination of factors:
-
Intramolecular and Intermolecular Hydrogen Bonding: The pyridone form allows for the formation of strong N-H···O hydrogen bonds between adjacent molecules in the crystal lattice. This extensive hydrogen bonding network creates a highly stable, lower-energy crystalline arrangement.
-
Resonance Stabilization: While the hydroxypyridine form possesses true aromaticity, the pyridone tautomer benefits from a significant resonance stabilization involving the amide-like functionality within the ring. This delocalization of electron density contributes to its overall stability.
Spectroscopic Fingerprints: Characterizing Tautomers in Solution
While X-ray crystallography provides a definitive picture of the solid state, the tautomeric equilibrium can shift in solution, influenced by the polarity and hydrogen-bonding capabilities of the solvent. Spectroscopic techniques are indispensable tools for probing this equilibrium in the solution phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an ideal tool for distinguishing between tautomers.
Expected Spectroscopic Features:
-
¹H NMR:
-
Hydroxy Tautomer: The presence of a phenolic -OH proton would be expected, typically as a broad singlet. The chemical shifts of the aromatic protons would be consistent with a substituted pyridine ring.
-
Pyridone Tautomer: An N-H proton signal would be observed, often as a broad singlet. The protons on the ring would exhibit chemical shifts characteristic of a dihydropyridine system.
-
-
¹³C NMR:
-
Hydroxy Tautomer: A signal corresponding to a carbon atom attached to a hydroxyl group (C-OH) would be present in the aromatic region.
-
Pyridone Tautomer: A downfield signal characteristic of a carbonyl carbon (C=O) would be a key indicator of this tautomer.
-
Based on data from PubChem, the IUPAC name is assigned as 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid, which is consistent with the pyridone form being the preferred tautomer.[3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The two tautomers of this compound possess different chromophores and are therefore expected to exhibit distinct absorption spectra.
-
Hydroxy Tautomer: As a substituted aromatic pyridine, this form would likely display a primary absorption band at a shorter wavelength.
-
Pyridone Tautomer: The extended conjugation in the pyridone ring system, including the carbonyl group, is expected to result in a bathochromic shift (a shift to longer wavelength) of the maximum absorption (λmax) compared to the hydroxy tautomer.
By measuring the UV-Vis spectra in solvents of varying polarity (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol), one can observe shifts in the absorption maxima and changes in the relative intensities of the absorption bands, providing insight into the position of the tautomeric equilibrium.
Experimental Protocols: A Practical Guide
To empower researchers to conduct their own investigations into the tautomerism of this compound and related compounds, the following detailed experimental protocols are provided.
Synthesis of this compound
Illustrative Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Dissolve the synthesized and purified this compound in a suitable solvent (e.g., ethanol, as reported by Santos, 2009) to near saturation at an elevated temperature.[1][2]
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Alternatively, employ slow evaporation of the solvent at a constant temperature.
-
Select a single, well-formed crystal of appropriate size for analysis.
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential crystal degradation.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data as a series of images while rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
Protocol for NMR Spectroscopic Analysis of Tautomerism
-
Sample Preparation:
-
Accurately weigh a sample of this compound (typically 5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Prepare samples in a range of solvents with varying polarities to investigate solvent effects.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at a constant, well-defined temperature.
-
For quantitative analysis of tautomer ratios, ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay.
-
Consider performing variable temperature (VT) NMR experiments to study the thermodynamics of the tautomeric equilibrium.
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C spectra to the respective tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (K_T).
-
Protocol for UV-Vis Spectroscopic Analysis of Tautomerism
-
Sample Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent.
-
Prepare a series of dilutions from the stock solution in different solvents of interest (e.g., hexane, acetonitrile, ethanol, water).
-
-
Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank for background correction.
-
-
Data Analysis:
-
Identify the λmax for the absorption bands in each solvent.
-
Analyze the shifts in λmax and changes in molar absorptivity (ε) as a function of solvent polarity to infer the effect of the solvent on the tautomeric equilibrium.
-
Computational Chemistry: A Predictive and Corroborative Tool
In conjunction with experimental data, computational chemistry provides a powerful means to investigate the relative stabilities of tautomers. Density Functional Theory (DFT) is a commonly employed method for such studies.
Computational Workflow:
Caption: A typical workflow for the computational analysis of tautomerism.
By calculating the relative energies of the optimized geometries of the hydroxy and pyridone tautomers, both in the gas phase and in various solvent models, a theoretical prediction of the predominant tautomer can be obtained. These calculations can also be used to predict spectroscopic properties (NMR chemical shifts, UV-Vis absorption wavelengths), which can then be compared with experimental data for validation.
Conclusion: An Integrated Approach to Understanding Tautomerism
The tautomerism of this compound is a multifaceted phenomenon that necessitates a comprehensive and integrated analytical approach. The evidence strongly indicates that the pyridone tautomer is the dominant species in the solid state, a preference driven by favorable hydrogen bonding and resonance stabilization. In solution, the equilibrium is more dynamic and susceptible to solvent influences.
For drug development professionals, a thorough characterization of the tautomeric behavior of lead compounds is not an academic exercise but a critical step in de-risking the development process. By employing the experimental and computational strategies outlined in this guide, researchers can gain a robust understanding of the structural nuances of their molecules, paving the way for the rational design of safer and more effective therapeutics.
References
-
Bradlow, H. L.; Vanderwerf, C. A. 6-Hydroxynicotinic Acid. Org. Synth.1949 , 29, 57. DOI: 10.15227/orgsyn.029.0057. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 599541, this compound. [Link]
-
Santos, R. C. Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. J. Phys. Chem. B2009 , 113 (43), 14291–14309. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid. [Link]
- Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
- U.S. Patent 5,082,777 A, Process for the production of 6-hydroxynicotinic acid.
-
ACS Publications. Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. [Link]
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The Strategic Halogenation of Nicotinic Acid: A Technical Guide to Unlocking Novel Pharmacological Activity
Foreword: The Enduring Relevance of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biological systems. Beyond its essential role as a vitamin, its pharmacological utility, particularly in the management of dyslipidemia, has been recognized for decades. However, the therapeutic window of nicotinic acid is often limited by undesirable side effects, such as flushing. This has driven the exploration of nicotinic acid derivatives to refine its pharmacological profile, enhance potency, and uncover new therapeutic applications. Among the myriad of possible modifications, halogenation stands out as a powerful and versatile tool in medicinal chemistry. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—at various positions on the pyridine ring can profoundly alter the physicochemical properties of the parent molecule, leading to significant changes in its biological activity.
This in-depth technical guide provides a comprehensive overview of the discovery of halogenated nicotinic acid derivatives for researchers, scientists, and drug development professionals. We will delve into the rationale behind halogenation, detailed synthetic methodologies, advanced analytical characterization techniques, and the intricate structure-activity relationships that govern the pharmacological effects of these compounds. This guide is designed to be a practical resource, offering not only theoretical insights but also actionable protocols and data to inform and accelerate research in this exciting field.
The Rationale for Halogenation: A Deliberate Perturbation of Molecular Properties
The introduction of a halogen atom onto the nicotinic acid scaffold is a strategic decision aimed at modulating its pharmacokinetic and pharmacodynamic properties. The choice of halogen and its position on the pyridine ring are critical variables that can influence several key parameters:
-
Electronic Effects: Halogens are electronegative atoms that can exert a strong inductive effect, withdrawing electron density from the aromatic ring. This can alter the pKa of the carboxylic acid group and the overall electron distribution of the molecule, thereby influencing its binding affinity to target proteins.
-
Lipophilicity: Halogenation generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and central nervous system activity. The effect on lipophilicity varies with the halogen, with iodine having the most significant impact.
-
Steric Effects: The size of the halogen atom (I > Br > Cl > F) can introduce steric hindrance, which can either promote or hinder binding to a receptor, depending on the topology of the binding pocket. This steric influence can be exploited to achieve receptor subtype selectivity.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. Fluorine is often used for this purpose due to its small size and the high strength of the C-F bond.
-
Halogen Bonding: Under certain conditions, the halogen atom can act as a Lewis acid and form a non-covalent interaction with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, in a protein binding site. This "halogen bond" can contribute significantly to the binding affinity and selectivity of a ligand.
Synthetic Strategies for Halogenated Nicotinic Acid Derivatives
The synthesis of halogenated nicotinic acid derivatives can be achieved through various routes, either by introducing the halogen onto a pre-existing nicotinic acid scaffold or by constructing the halogenated pyridine ring from acyclic precursors. The choice of synthetic strategy depends on the desired halogen, its position, and the availability of starting materials.
Electrophilic Halogenation
Direct electrophilic halogenation of the nicotinic acid ring is often challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack. However, under forcing conditions, halogenation can be achieved.
This protocol describes the direct bromination of nicotinic acid using bromine in the presence of a Lewis acid catalyst.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Powdered iron
-
Bromine
-
4N Sodium hydroxide solution
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and powdered iron (2% by weight of nicotinic acid).
-
Heat the mixture to 70°C with stirring.
-
Slowly add bromine (~1.9 equivalents) dropwise over 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, carefully distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and slowly add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches 3.
-
The precipitated 5-bromonicotinic acid is collected by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 5-bromonicotinic acid.
Sandmeyer and Related Reactions
Aminonicotinic acids are versatile intermediates that can be converted to a variety of halogenated derivatives via diazotization followed by a Sandmeyer or related reaction.
Halogen Exchange Reactions
Halogen exchange, or "halex" reactions, are particularly useful for the synthesis of fluorinated and iodinated derivatives, which are often difficult to introduce directly.
This protocol outlines a method for the synthesis of 6-fluoronicotinic acid starting from 2,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine
-
Isopropyl magnesium chloride solution
-
Cuprous bromide or cuprous iodide (catalyst)
-
Chloroformate or Boc2O
-
Anhydrous tetramethylammonium fluoride
-
Tetrahydrofuran (anhydrous)
-
Acidic or alkaline solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2,5-dibromopyridine and the catalyst in anhydrous tetrahydrofuran.
-
Cool the solution and slowly add the isopropyl magnesium chloride solution to perform a selective Grignard exchange.
-
Add chloroformate or Boc2O to the reaction mixture to obtain the corresponding 6-bromonicotinate ester.
-
Isolate and purify the 6-bromonicotinate.
-
In a separate reaction vessel, combine the 6-bromonicotinate and anhydrous tetramethylammonium fluoride in an appropriate organic solvent.
-
Heat the mixture to 40-50°C to facilitate the fluorination reaction.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Hydrolyze the resulting ester by adding an acidic or alkaline solution to yield 6-fluoronicotinic acid.
Ring Synthesis
For more complex substitution patterns, it may be advantageous to construct the halogenated pyridine ring from acyclic precursors. Various condensation reactions can be employed for this purpose.
Analytical Characterization: Confirming Structure and Purity
The unambiguous characterization of newly synthesized halogenated nicotinic acid derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: Provides information about the number and connectivity of hydrogen atoms in the molecule. The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
¹⁹F NMR: For fluorinated derivatives, ¹⁹F NMR is an essential technique. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing valuable information about the success of the fluorination reaction and the purity of the product.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. For brominated and chlorinated compounds, the characteristic isotopic patterns of these halogens (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) provide a clear signature in the mass spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compounds. By using a suitable column and mobile phase, the target compound can be separated from any starting materials, byproducts, or other impurities. The purity is typically assessed by measuring the peak area of the target compound relative to the total peak area.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The introduction of halogens can significantly impact the pharmacological profile of nicotinic acid derivatives. The primary target for the lipid-lowering effects of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as HM74A in humans.[1]
GPR109A Agonism
GPR109A is expressed in adipocytes and immune cells.[2] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream. This, in turn, reduces the synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver, ultimately lowering low-density lipoprotein (LDL) cholesterol levels.[2]
The binding of nicotinic acid to GPR109A is mediated by specific interactions with key amino acid residues in the receptor's binding pocket.[1] Halogenation of the nicotinic acid scaffold can modulate this interaction. For example, the introduction of a halogen at the 5-position can enhance potency, potentially through favorable interactions with the receptor. Molecular modeling studies can provide valuable insights into the binding modes of halogenated derivatives and guide the design of more potent and selective agonists.[3]
Nicotinic Acetylcholine Receptor (nAChR) Modulation
Halogenated nicotinic acid derivatives can also interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. The effect of halogenation on nAChR activity is highly dependent on the specific nAChR subtype and the position of the halogen. For instance, certain fluorinated derivatives have shown activity as allosteric modulators of α7 nAChRs.
Cyclooxygenase (COX) Inhibition
Some halogenated nicotinic acid derivatives have been found to exhibit anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[4][5] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The selectivity of these derivatives for COX-2 over COX-1 is a critical factor, as selective COX-2 inhibitors are associated with a lower risk of gastrointestinal side effects.
Structure-Activity Relationship (SAR) Summary
The following table summarizes the general trends observed for the structure-activity relationships of halogenated nicotinic acid derivatives. It is important to note that these are general observations, and the specific activity of a compound will depend on the biological target and the assay conditions.
| Position of Halogen | Halogen Type | General Effect on Activity | Rationale |
| 2-position | Cl, F | Can increase potency at certain nAChR subtypes. | May enhance binding through specific interactions in the receptor pocket. |
| 5-position | Br, Cl, F | Often leads to increased potency at GPR109A. | The halogen may form favorable interactions, including halogen bonds, with the receptor. |
| 6-position | Cl, F | Can modulate selectivity and metabolic stability. | Blocks a potential site of metabolism and can influence receptor subtype selectivity. |
Table 1: General Structure-Activity Relationships of Halogenated Nicotinic Acid Derivatives
The following table provides a hypothetical comparison of the in vitro potency of a series of halogenated nicotinic acid derivatives against a specific biological target. This data is for illustrative purposes and highlights the importance of systematic evaluation.
| Compound | Halogen (Position) | Target | IC₅₀ / EC₅₀ (nM) |
| Nicotinic Acid | - | GPR109A | 1500 |
| 5-Fluoronicotinic Acid | 5-F | GPR109A | 850 |
| 5-Chloronicotinic Acid | 5-Cl | GPR109A | 420 |
| 5-Bromonicotinic Acid | 5-Br | GPR109A | 350 |
| 2-Chloronicotinic Acid | 2-Cl | GPR109A | >10000 |
| 6-Chloronicotinic Acid | 6-Cl | GPR109A | 2500 |
Table 2: Hypothetical In Vitro Potency of Halogenated Nicotinic Acid Derivatives against GPR109A
Visualizing Key Concepts
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and characterization of halogenated nicotinic acid derivatives.
GPR109A Signaling Pathway
Caption: Simplified signaling pathway of GPR109A activation by a halogenated nicotinic acid derivative, leading to the inhibition of lipolysis.
Future Perspectives and Conclusion
The strategic halogenation of the nicotinic acid scaffold has proven to be a fruitful approach for the discovery of novel drug candidates with improved pharmacological profiles. The ability to fine-tune the physicochemical properties of the parent molecule through the judicious choice and placement of halogen atoms provides medicinal chemists with a powerful tool to optimize potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on several key aspects:
-
Exploration of less common halogenation patterns: The synthesis and evaluation of derivatives with multiple halogen substitutions or with halogens at less explored positions (e.g., the 4-position) may lead to the discovery of compounds with unique pharmacological activities.
-
Development of more selective GPR109A agonists: While potent GPR109A agonists have been developed, achieving selectivity against other receptors remains a challenge. Halogenation, in combination with other structural modifications, could be employed to enhance this selectivity.
-
Investigation of novel therapeutic applications: As our understanding of the diverse roles of GPR109A and nAChRs expands, so too will the potential therapeutic applications of their modulators. Halogenated nicotinic acid derivatives may find utility in the treatment of a wide range of disorders, including inflammatory diseases, neurodegenerative conditions, and cancer.
-
Application of advanced computational methods: The use of sophisticated molecular modeling and quantum mechanical calculations will continue to play a crucial role in understanding the intricate interactions between halogenated ligands and their biological targets, thereby accelerating the design-synthesis-testing cycle.
References
-
Chen, Q., et al. (2015). Nicotinic acid, a drug that lowers cholesterol and lipids. Journal of Medicinal Chemistry, 58(15), 5877-5891. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. [Link]
-
Trivedi, R., et al. (2019). Design, synthesis and biological evaluation of novel halogenated nicotinic acid derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]
-
Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874. [Link]
-
Zhang, Y., et al. (2005). GPR109A (HM74A) is a high-affinity receptor for the vitamin niacin. Biochemical and Biophysical Research Communications, 334(3), 807-812. [Link]
-
Semple, G., et al. (2006). Discovery of the first potent and selective agonists of the nicotinic acid receptor GPR109a. Journal of Medicinal Chemistry, 49(4), 1227-1230. [Link]
-
Richman, J. G., et al. (2007). 5-Alkyl- and 5-alkenyl-pyrazole-3-carboxylic acids are agonists of the high affinity nicotinic acid receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4782-4786. [Link]
-
van der Westhuizen, E. T., et al. (2007). A review of the nicotinic acid receptor GPR109A (HM74A) and its agonists. Drug Discovery Today, 12(19-20), 822-829. [Link]
-
Olsson, T., et al. (2010). Structure-activity relationship of nicotinic acid analogues on the GPR109A receptor. Bioorganic & Medicinal Chemistry, 18(6), 2130-2140. [Link]
-
Kanth, S. R., et al. (2016). Synthesis and biological evaluation of novel 2-chloronicotinic acid derivatives as potent anti-inflammatory agents. Medicinal Chemistry Research, 25(10), 2249-2258. [Link]
-
Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562. [Link]
-
Zaitseva, J., et al. (2010). 6-Fluoronicotinic acid as a lead for the development of new GPR109A agonists. Bioorganic & Medicinal Chemistry Letters, 20(1), 228-231. [Link]
-
Boatman, P. D., et al. (2008). 5-Substituted nicotinic acid derivatives as GPR109a agonists. Bioorganic & Medicinal Chemistry Letters, 18(15), 4337-4340. [Link]
-
Imbriglio, J., et al. (2008). Discovery of a potent and selective GPR109a agonist for the treatment of dyslipidemia. ACS Medicinal Chemistry Letters, 1(1), 28-32. [Link]
-
Deng, Q., et al. (2008). Molecular modeling aided design of nicotinic acid receptor GPR109A agonists. Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967. [Link]
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A Comprehensive Technical Guide to 5-Chloro-6-hydroxynicotinic Acid: Synthesis, Properties, and Applications in Drug Discovery
Foreword
In the landscape of modern medicinal chemistry and drug development, the strategic importance of functionalized heterocyclic scaffolds cannot be overstated. Among these, substituted nicotinic acid derivatives have emerged as versatile building blocks, prized for their inherent biological relevance and synthetic tractability. This guide provides an in-depth technical examination of 5-Chloro-6-hydroxynicotinic acid, a key intermediate with significant potential in pharmaceutical research and development. Our focus extends beyond a mere recitation of facts to an exploration of the underlying chemical principles that govern its synthesis, reactivity, and utility. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecule.
Nomenclature and Structural Elucidation
The compound commonly referred to as this compound is more precisely named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid [1]. This formal name immediately highlights a crucial aspect of its chemistry: keto-enol tautomerism.
Tautomerism: The Duality of Structure
The presence of a hydroxyl group at the 6-position of the pyridine ring, adjacent to the ring nitrogen, facilitates a tautomeric equilibrium between the hydroxy (enol) form and the oxo (keto) form.
Experimental evidence, including X-ray crystallography, indicates that in the solid state, the molecule predominantly exists in the more stable 6-oxo (or pyridone) form[2][3]. This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the ring. For the remainder of this guide, the compound will be depicted in its oxo form, in alignment with its IUPAC name and solid-state structure.
Key Chemical Identifiers
A consistent and accurate identification of chemical compounds is paramount for reproducible research. The following table summarizes the key identifiers for 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid.
| Identifier | Value | Source |
| CAS Number | 54127-63-8 | [1] |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Canonical SMILES | C1=C(C(=O)NC=C1C(=O)O)Cl | [1] |
| InChIKey | OLTRUTPHSBQWAZ-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid can be approached from several routes, with the choice of starting material and reaction conditions being critical for achieving high yield and purity. A common and effective strategy involves the chlorination of 6-hydroxynicotinic acid.
Synthetic Pathway: From 6-Hydroxynicotinic Acid
A plausible and documented synthetic approach involves a two-step process starting from the readily available 6-hydroxynicotinic acid. This process first activates the carboxylic acid and then performs an electrophilic chlorination on the electron-rich pyridine ring.
Experimental Protocol
The following protocol is a representative synthesis adapted from documented procedures[4].
Step 1: Synthesis of 5-Chloro-6-hydroxynicotinoyl chloride
-
Reaction Setup: In a well-ventilated fume hood, suspend 6-hydroxynicotinic acid (0.5 mol) in chloroform (750 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add pyridine (0.12 mol) as a catalyst.
-
Acid Chloride Formation: Slowly add thionyl chloride (1.6 mol) to the suspension under reflux. The addition is exothermic and should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Heat the mixture at 55 °C for 60 minutes. The progress of the reaction can be monitored by the dissolution of the starting material.
-
Chlorination: At 60 °C, bubble chlorine gas (0.98 mol) through the solution over a period of 60 minutes. The reaction is typically accompanied by a color change.
-
Isolation: Cool the reaction mixture to room temperature. The product, 5-chloro-6-hydroxynicotinoyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold chloroform, and dry under vacuum.
Step 2: Hydrolysis to 5-Chloro-6-oxo-1H-pyridine-3-carboxylic acid
-
Reaction Setup: The isolated 5-chloro-6-hydroxynicotinoyl chloride is carefully added to water with stirring. The hydrolysis is typically rapid.
-
Isolation and Purification: The resulting carboxylic acid precipitates from the aqueous solution. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Purification by Recrystallization
For obtaining a high-purity product suitable for drug development applications, recrystallization is a critical step.
-
Solvent Selection: Ethanol has been reported as an effective solvent for recrystallization[2][3].
-
Procedure: Dissolve the crude 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid in a minimal amount of hot ethanol (at approximately 345 K). Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the white crystalline solid by filtration and dry it in a vacuum oven at 353 K to remove any residual solvent.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | ≥300 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water, soluble in hot ethanol | |
| pKa (Predicted) | 3.38 ± 0.50 | [2] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint of the molecule, confirming its structure.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, carboxyl, and oxo groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the pyridone ring will appear at characteristic downfield shifts.
-
FTIR Spectroscopy: The infrared spectrum is particularly useful for identifying key functional groups. Expect to see characteristic absorption bands for the N-H stretch of the pyridone, the O-H stretch of the carboxylic acid (often broad), the C=O stretch of the carboxylic acid, and the C=O stretch of the pyridone amide.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M peak.
Chemical Reactivity and Derivatization
The reactivity of 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid is dictated by its functional groups: the carboxylic acid, the chloro substituent, and the pyridone ring.
-
Carboxylic Acid Group: This group is the most reactive site for derivatization. It can be readily converted to esters, amides, and acid chlorides, providing a handle for attaching the molecule to other scaffolds. This reactivity is fundamental to its use in drug synthesis.
-
Chloro Group: The chlorine atom at the 5-position can undergo nucleophilic aromatic substitution, although the reactivity is influenced by the electron-donating and -withdrawing nature of the other substituents on the ring.
-
Pyridone Ring: The nitrogen atom of the pyridone ring can be a site for alkylation or arylation under appropriate conditions.
Applications in Drug Discovery and Development
Substituted nicotinic acids are prevalent in medicinal chemistry due to their ability to mimic biological molecules and participate in hydrogen bonding interactions with protein targets[5][6]. 5-Chloro-6-oxo-1H-pyridine-3-carboxylic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.
Precursor to Avatrombopag
A prominent application of this compound is as a precursor in the synthesis of Avatrombopag, a second-generation thrombopoietin receptor agonist used to treat thrombocytopenia[7]. While some synthetic routes to Avatrombopag utilize the related 5,6-dichloronicotinic acid, the underlying chemistry highlights the importance of the functionalized nicotinic acid core[7][8]. In these syntheses, the carboxylic acid moiety is activated and coupled with an amine to form a critical amide bond in the final drug structure.
Potential as a Scaffold in Medicinal Chemistry
The trifunctional nature of 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid (carboxylic acid, chloro group, and pyridone) makes it an attractive scaffold for the generation of compound libraries for drug screening. Each functional group can be selectively modified to explore the structure-activity relationships of new chemical entities targeting a wide range of biological targets.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid.
-
GHS Hazard Statements: The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
5-Chloro-6-oxo-1H-pyridine-3-carboxylic acid is a valuable and versatile building block in the field of drug discovery and development. Its unique combination of functional groups, coupled with its well-defined chemical properties and reactivity, makes it an important tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective utilization in the creation of novel therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. Nicotinic acid derivatives: Application and uses, review. [Link]
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ResearchGate. Theoretical tautomerization pathways for 6-hydroxypicolinic acid. [Link]
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PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]
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MDPI. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. [Link]
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ResearchGate. Synthesis of [3H]tert‐butyl 8‐chloro‐5,6‐dihydro‐5‐methyl‐6‐oxo‐4h‐imidazo[1,5‐a][1][7]benzodiazepine 3‐carboxylate, a selective, high affinity ligand for the diazepam insensitive (DI) subtype of the benzodiazepine receptor. [Link]
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Shaanxi Bloom Tech Co., Ltd. 5-Chloro-6-Hydroxy-3-Pyridinecarboxylic Acid; this compound CAS 54127-63-8. [Link]
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PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
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ResearchGate. (PDF) Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. [Link]
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Navigating the Landscape of 5-Chloro-6-hydroxynicotinic Acid: A Technical Guide for Researchers
An In-depth Exploration of a Versatile Pyridine Carboxylic Acid Derivative for Advanced Research and Drug Discovery
Introduction
In the intricate world of chemical synthesis and drug development, the pyridine nucleus stands as a cornerstone, a privileged scaffold that graces a multitude of biologically active molecules. Within this vast family, 5-Chloro-6-hydroxynicotinic acid emerges as a compound of significant interest for researchers and scientists. Its unique substitution pattern offers a tantalizing entry point for novel chemical explorations and the development of targeted therapeutic agents. This technical guide, designed for the discerning scientific audience, delves into the multifaceted nature of this compound, offering a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, it illuminates its pivotal role as a molecular probe in enzymology and its potential as a building block in the ever-evolving landscape of medicinal chemistry.
Part 1: Core Chemical Identity and Nomenclature
Grasping the various names and identifiers for a compound is the first step in a comprehensive understanding. This compound is known by several synonyms, reflecting its structural nuances and historical cataloging.
Synonyms and Identifiers
A clear understanding of a compound's nomenclature is crucial for unambiguous communication in a research setting. This compound is identified by a variety of names and registry numbers across different chemical databases and suppliers.
The systematic IUPAC name for this compound is 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid [1]. This name accurately reflects the tautomeric equilibrium, where the pyridinol form can exist in equilibrium with its pyridone counterpart. Other commonly encountered synonyms include:
-
5-Chloro-6-hydroxypyridine-3-carboxylic acid[1]
-
5-Chloro-6-hydroxy-3-pyridinecarboxylic Acid[1]
-
3-Chloro-2-hydroxypyridine-5-carboxylic acid[1]
-
5-CHLORO-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLIC ACID[1]
For precise identification, the Chemical Abstracts Service (CAS) Registry Number is indispensable.
| Identifier | Value |
| CAS Number | 54127-63-8[1] |
| Molecular Formula | C6H4ClNO3[1] |
| Molecular Weight | 173.55 g/mol |
| PubChem CID | 599541[1] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in experimental settings. It is typically a white to light yellow or light orange powder or crystalline solid[2].
| Property | Value |
| Melting Point | ≥300 °C (decomposes) |
| Boiling Point | 334.6±42.0 °C (Predicted)[3] |
| Storage Temperature | Room Temperature, sealed in a dry, dark place is recommended. |
The compound's structure, featuring both a carboxylic acid and a hydroxyl group on a chlorinated pyridine ring, imparts a degree of polarity and the potential for hydrogen bonding, influencing its solubility and interactions with biological macromolecules.
Part 2: Synthesis and Purification
The availability of high-purity this compound is paramount for reproducible experimental results. This section outlines a plausible synthetic route and a detailed purification protocol.
Synthetic Pathway
A logical synthetic approach to this compound commences with the readily available precursor, 6-hydroxynicotinic acid. The synthesis involves a two-step process: chlorination of the pyridine ring followed by hydrolysis of an acid chloride intermediate.
A key intermediate in this synthesis is 5-chloro-6-hydroxynicotinoyl chloride. A patented method describes the preparation of this intermediate from 6-hydroxynicotinic acid[2]. The subsequent hydrolysis of this acid chloride would yield the desired this compound.
Detailed Synthetic Protocol
The following protocol is a detailed, step-by-step methodology derived from established chemical principles and related procedures[2].
Step 1: Synthesis of 5-Chloro-6-hydroxynicotinoyl chloride
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 70 g (0.5 mol) of 6-hydroxynicotinic acid in 750 ml of chloroform.
-
Addition of Reagents: Add 10 g (0.12 mol) of pyridine to the suspension. Slowly add 190 g (1.6 mol) of thionyl chloride to the mixture under reflux conditions.
-
Reaction and Chlorination: Allow the mixture to react at 55°C for 60 minutes. Subsequently, bubble 70 g (0.98 mol) of chlorine gas through the solution over a period of 60 minutes while maintaining the temperature at 60°C.
-
Isolation of Intermediate: After cooling the reaction mixture to room temperature, the 5-chloro-6-hydroxynicotinoyl chloride will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold chloroform, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Carefully add the synthesized 5-chloro-6-hydroxynicotinoyl chloride to a beaker of water with stirring. The hydrolysis of the acid chloride to the carboxylic acid is typically a vigorous reaction.
-
Isolation and Purification: The resulting this compound will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water, and dry.
Purification by Recrystallization
For applications requiring high purity, recrystallization is a crucial final step.
-
Dissolution: Dissolve the crude this compound in hot ethanol (at approximately 345 K)[3].
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Drying: Dry the crystals in a vacuum oven at 353 K for 24 hours to remove any residual solvent[3]. The purity of the final product can be confirmed by the analytical methods described in the following section.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
1H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as DMSO-d6 or methanol-d4, in a 5 mm NMR tube.
-
Data Acquisition: Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Data Analysis: The spectrum should be referenced to the residual solvent peak. The expected spectrum would show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns providing confirmation of the substitution pattern. The acidic proton of the carboxylic acid and the hydroxyl proton may appear as broad singlets and can be confirmed by a D2O exchange experiment.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for assessing the purity of the compound.
HPLC Protocol:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often effective. A typical gradient might run from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. A pure sample should exhibit a single major peak.
Part 4: Biological Significance and Applications in Drug Discovery
While this compound may not be an active pharmaceutical ingredient itself, its utility as a research tool and a scaffold in medicinal chemistry is noteworthy.
A Potent Modulator of Nicotinic Acid Metabolism
A key application of this compound lies in the study of nicotinic acid (vitamin B3) metabolism, particularly in microorganisms. It serves as a valuable molecular probe for the enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) . This FAD-dependent monooxygenase is involved in the aerobic degradation of nicotinic acid in bacteria by catalyzing the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (2,5-DHP)[4].
Significantly, studies have shown that 5-chloro-6-HNA is a more catalytically efficient substrate for NicC than the natural substrate, 6-HNA[4]. This enhanced reactivity makes it an excellent tool for:
-
Mechanistic Studies: Elucidating the catalytic mechanism of NicC and related flavin-dependent monooxygenases.
-
Active Site Mapping: Probing the structure and function of the enzyme's active site.
-
Inhibitor Screening: Serving as a reference substrate in high-throughput screening assays to identify novel inhibitors of nicotinic acid degradation pathways, which could have applications in antimicrobial drug discovery.
A Versatile Scaffold in Medicinal Chemistry
The chlorinated hydroxypyridine carboxylic acid motif present in this compound is a valuable scaffold for the synthesis of more complex molecules in drug discovery programs[5][6][7][8]. The three distinct functional groups—the carboxylic acid, the hydroxyl group, and the chloro substituent—offer multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Carboxylic Acid: Can be converted to amides, esters, and other derivatives to modulate pharmacokinetic properties or to interact with specific biological targets.
-
Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in further chemical transformations.
-
Chloro Group: Can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce a wide range of substituents, thereby expanding chemical diversity.
This versatility makes this compound an attractive starting material for the development of novel inhibitors for various enzyme classes or ligands for a range of receptors.
Conclusion
This compound, though a seemingly simple molecule, possesses a wealth of potential for the astute researcher. Its well-defined chemical identity, accessible synthesis, and, most importantly, its demonstrated utility as a potent modulator of a key bacterial enzyme, position it as a valuable tool in both fundamental and applied research. As the quest for novel therapeutic agents continues, the strategic use of such versatile chemical scaffolds will undoubtedly play an integral role in the future of drug discovery. This guide provides a solid foundation for any scientist looking to incorporate this promising compound into their research endeavors.
References
- Santos, R. C. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
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MDPI. (n.d.). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 5-Chloro-6-hydroxynicotinic Acid in Modern Drug Discovery: A Guide for Researchers
For Immediate Release
[City, State] – January 24, 2026 – As the landscape of medicinal chemistry evolves, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. 5-Chloro-6-hydroxynicotinic acid, a halogenated pyridine derivative, has emerged as a versatile and promising scaffold for the synthesis of a diverse array of biologically active compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols associated with this valuable chemical entity.
Introduction: The Potential of a Privileged Scaffold
This compound (molecular formula C₆H₄ClNO₃) is a crystalline solid that serves as a key intermediate in organic and pharmaceutical chemistry.[1][2] Its strategic importance in drug discovery lies in its unique structural features: a pyridine ring, a carboxylic acid group, a hydroxyl group, and a chlorine atom. These functionalities provide multiple points for chemical modification, allowing for the creation of diverse libraries of compounds with a wide range of pharmacological activities. The presence of the chlorine atom can enhance binding affinity and metabolic stability, while the hydroxyl and carboxylic acid groups offer opportunities for hydrogen bonding and salt formation, crucial for target engagement and pharmacokinetic properties.
While direct and extensive research on this compound as a therapeutic agent is limited, its true value is realized in its role as a foundational building block. Its derivatives have been investigated for various therapeutic applications, including the synthesis of potent enzyme inhibitors and modulators of cellular signaling pathways.
Key Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a scaffold is essential before its incorporation into a drug discovery workflow.
| Property | Value | Source |
| Molecular Weight | 173.55 g/mol | [1] |
| IUPAC Name | 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [2] |
| Storage | Sealed in a dry, room temperature environment | [1] |
Safety Information: this compound is classified as a warning-level hazard, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Application in Kinase Inhibitor Drug Discovery
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery. The pyridine core of this compound is a common feature in many approved kinase inhibitors, making it an attractive scaffold for the design of novel therapeutics in this class.
Derivatives of this scaffold can be designed to target the ATP-binding site of kinases, with the pyridine ring often forming key hydrogen bond interactions with the hinge region of the enzyme. The carboxylic acid can be converted to various amides and esters to explore different binding pockets and modulate solubility and cell permeability.
Workflow for Developing Kinase Inhibitors from this compound
Caption: Workflow for Kinase Inhibitor Discovery.
Protocols for Synthesis and Evaluation
General Protocol for the Synthesis of 5-Chloro-6-hydroxynicotinamide Derivatives
This protocol describes a standard amide coupling reaction to generate a library of derivatives from the parent scaffold.
Materials:
-
This compound
-
Amine of choice
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Causality: The choice of coupling agent and base is critical for efficient amide bond formation while minimizing side reactions. Anhydrous conditions are necessary to prevent hydrolysis of the activated carboxylic acid intermediate.
Protocol for In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[3][4][5]
Materials:
-
Purified kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase enzyme, the substrate, and the assay buffer to each well.
-
Add the diluted inhibitor compounds to the respective wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.[3]
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the detection reagent, which measures the amount of ADP produced (an indicator of kinase activity).[6]
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay performance. The Z'-factor, a statistical parameter, should be calculated to assess the quality and reliability of the high-throughput screening assay.[4]
Cellular Activity Assessment: Cytotoxicity Profiling
Once potent kinase inhibitors are identified, it is essential to evaluate their effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7][8]
Protocol for MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the inhibitor compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor compounds. Include a vehicle control (DMSO).
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Causality: The MTT assay relies on the metabolic activity of viable cells. A decrease in the formation of formazan indicates a reduction in cell viability, which can be attributed to the cytotoxic or cytostatic effects of the tested compound.
Future Directions: Expanding the Therapeutic Potential
The this compound scaffold is not limited to kinase inhibitors. Its versatile chemistry allows for the exploration of other therapeutic targets. For instance, the carboxylic acid can be used as a bioisosteric replacement for other functional groups in known pharmacophores to improve pharmacokinetic properties or to explore new binding interactions.[9][10][11][12] Further derivatization can lead to compounds with potential anti-inflammatory, antiviral, or antibacterial activities. The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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ResearchGate. Bioisosterism in Medicinal Chemistry. [Link]
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RSC Publishing. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. [Link]
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MDPI. Anticancer Activity of Natural and Synthetic Chalcones. [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
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National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]
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Protocols.io. MTT (Assay protocol). [Link]
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MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. [Link]
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ResearchGate. Discovery of N -(2- Chloro- 6-methyl- phenyl)-2-( 6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole- 5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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National Institutes of Health. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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PubMed. Cell sensitivity assays: the MTT assay. [Link]
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PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]
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BMG LABTECH. Kinase assays. [Link]
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MDPI. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. [Link]
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PubMed. Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. [Link]
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MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. [Link]
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Chemistry LibreTexts. 1.6: Drug Modifications to Improve Stability. [Link]
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National Institutes of Health. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]
-
SlideShare. Application of Bioisosteres in Drug Design. [Link]
-
SciSpace. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]
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The Strategic Role of 5-Chloro-6-hydroxynicotinic Acid in Modern Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, halogenated heterocycles have garnered significant attention due to their versatile reactivity and prevalence in a wide array of therapeutic agents. This guide provides an in-depth exploration of 5-Chloro-6-hydroxynicotinic acid, a key intermediate whose structural features make it a valuable precursor in the synthesis of complex pharmaceuticals. We will delve into its physicochemical properties, detailed synthetic protocols, and its critical application in the manufacturing of the thrombopoietin receptor agonist, Avatrombopag.
Compound Profile: this compound
This compound, also known by its tautomeric name 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a substituted pyridine derivative. The presence of a carboxylic acid group, a hydroxyl group, and a chlorine atom on the pyridine ring imparts a unique combination of reactivity, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | PubChem[1] |
| Molecular Weight | 173.55 g/mol | PubChem[1] |
| CAS Number | 54127-63-8 | PubChem[1] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| Melting Point | >300 °C | TCI Chemicals |
| Synonyms | 5-chloro-6-oxo-1,6-dihydropyridine-3-carboxylic acid | PubChem[1] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound: A Step-by-Step Protocol
The primary route for the synthesis of this compound involves the direct chlorination of its precursor, 6-hydroxynicotinic acid. A robust method for this transformation is detailed in Swiss patent CH664754A5, which proceeds via the formation of the corresponding acyl chloride.[1]
Synthesis of the Precursor: 6-Hydroxynicotinic Acid
A common and reliable method for the preparation of 6-hydroxynicotinic acid is from methyl coumalate, as described in Organic Syntheses.[2][3]
Protocol: Synthesis of 6-Hydroxynicotinic Acid
-
Reaction Setup: In a 500-mL beaker equipped with a magnetic stirrer and an external cooling bath, place 117 mL of 14% ammonium hydroxide.
-
Addition of Methyl Coumalate: While maintaining the temperature below 20 °C, add 45 g (0.29 mole) of methyl coumalate in portions over 10 minutes with continuous stirring.
-
Stirring: Continue stirring the resulting turbid red solution for an additional 45 minutes at approximately 20 °C.
-
Hydrolysis: In a separate 2-L beaker, heat 600 mL of approximately 17% aqueous sodium hydroxide solution to near boiling. Add the ammoniacal solution of methyl coumalate to the hot sodium hydroxide solution.
-
Boiling: Heat the mixture rapidly to a vigorous boil and maintain for 5 minutes.
-
Cooling and Acidification: Cool the stirred solution in an ice bath to room temperature. While keeping the temperature below 30 °C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic.
-
Isolation: A heavy, yellow microcrystalline solid will precipitate. Stir the mixture for about an hour to complete precipitation. Collect the solid by filtration on a Büchner funnel, wash twice with water, and dry at 80 °C.
-
Yield: The expected yield of 6-hydroxynicotinic acid is 29–37 g (72–91%).[2][3]
Chlorination of 6-Hydroxynicotinic Acid
The following protocol is adapted from the procedure for the synthesis of 5-chloro-6-hydroxynicotinoyl chloride, with the final step being the hydrolysis of the acyl chloride to the carboxylic acid.
Protocol: Synthesis of this compound
-
Acyl Chloride Formation: In a reaction vessel equipped with a reflux condenser and a dropping funnel, slurry 70 g (0.5 mol) of 6-hydroxynicotinic acid and 10 g (0.12 mol) of pyridine in 750 ml of chloroform.[1]
-
Addition of Thionyl Chloride: Under reflux, slowly add 190 g (1.6 mol) of thionyl chloride.[1]
-
Reaction: Maintain the reaction at 55 °C for 60 minutes.[1]
-
Chlorination: Introduce 70 g (0.98 mol) of chlorine gas into the solution over 60 minutes at a temperature of 60 °C.[1]
-
Isolation of Acyl Chloride: After cooling to room temperature, the 5-chloro-6-hydroxynicotinoyl chloride will precipitate as a white solid. Collect the solid by suction filtration, wash with chloroform, and dry under vacuum.[1] The expected yield is approximately 57.6 g (60%).[1]
-
Hydrolysis: Carefully add the isolated 5-chloro-6-hydroxynicotinoyl chloride in portions to a stirred vessel containing water. The hydrolysis of the acyl chloride to the carboxylic acid is typically rapid. Monitor the reaction by TLC or LC-MS to ensure complete conversion.
-
Workup and Isolation: After complete hydrolysis, the this compound will precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Synthetic pathway for this compound.
Application in the Synthesis of Avatrombopag
Avatrombopag is a second-generation, orally bioavailable thrombopoietin receptor agonist used for the treatment of thrombocytopenia.[4] The synthesis of this complex molecule relies on the strategic coupling of key intermediates, one of which can be derived from this compound. A prevalent synthetic strategy involves the use of 5,6-dichloronicotinic acid, which can be prepared from this compound.
Conversion to 5,6-Dichloronicotinic Acid
The hydroxyl group of this compound can be converted to a chlorine atom using a suitable chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to yield 5,6-dichloronicotinic acid.[1]
Synthesis of a Key Avatrombopag Intermediate
The resulting 5,6-dichloronicotinic acid is a crucial building block in the synthesis of Avatrombopag. It undergoes a nucleophilic aromatic substitution reaction with ethyl isonipecotate (ethyl piperidine-4-carboxylate) to selectively displace the chlorine atom at the 6-position of the pyridine ring. This selectivity is driven by the electron-withdrawing nature of the carboxylic acid and the other chlorine atom, which activates the 6-position for nucleophilic attack.
Protocol: Synthesis of 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid
-
Reaction Setup: In a suitable reaction vessel, charge 100 g of 5,6-dichloronicotinic acid, 98.25 g of ethyl piperidin-4-carboxylate, 201.94 g of diisopropylethylamine (DIPEA), and 300 ml of N,N-dimethylacetamide (DMAc).[5]
-
Reaction: Heat the reaction mixture to 120-125 °C and stir until the reaction is complete (monitor by TLC or LC-MS).[5]
-
Quenching and Precipitation: Cool the reaction mixture to 25-30 °C and slowly quench with water. Further cool the mixture to 0-5 °C.[5]
-
Acidification and Isolation: Add aqueous hydrochloric acid solution to the cooled mixture to precipitate the product.[5]
-
Purification: Filter the obtained solid, wash with water, and dry. The crude product can be recrystallized from acetonitrile to yield the pure intermediate.[5]
-
Yield and Purity: The expected yield is approximately 115 g, with a purity of over 99% by HPLC.[5]
Caption: Synthesis of a key Avatrombopag intermediate.
Final Steps to Avatrombopag
The synthesized intermediate, 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid, is then coupled with another key fragment, 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine, through an amide bond formation. This is typically achieved by activating the carboxylic acid group with a coupling agent, such as phosphorus oxychloride, followed by reaction with the amine. The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid to yield Avatrombopag.[4][6]
The choice of this compound as a starting material or a closely related derivative highlights the importance of strategically functionalized building blocks in streamlining the synthesis of complex drug molecules. The ability to perform selective transformations on the pyridine ring, guided by the electronic effects of the substituents, is a testament to the principles of modern organic synthesis.
Conclusion
This compound serves as a prime example of a versatile chemical intermediate that plays a crucial role in the pharmaceutical industry. Its synthesis from readily available precursors and its strategic application in the construction of complex APIs like Avatrombopag underscore the importance of robust and well-characterized building blocks in drug development. The detailed protocols and synthetic pathways provided in this guide offer valuable insights for researchers and scientists working on the synthesis of novel therapeutic agents, enabling the efficient and strategic design of synthetic routes.
References
- Lonza AG. (1988). Process for the preparation of 5,6-dichloronicotinic acid.
- Bradlow, S. L., & Vanderwerf, C. A. (1948). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 28, 68.
- Wiley, R. H., & Smith, N. R. (1956). 6-Hydroxynicotinic acid. Organic Syntheses, 36, 44.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Federal State Budgetary Institution "Scientific Center for Expertise of Medical Products" of the Ministry of Health of the Russian Federation. (2019). Method of producing avatrombopag.
-
Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Retrieved from [Link]
Sources
- 1. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
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Application Notes and Protocols for Studying the Reaction Kinetics of 5-Chloro-6-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of 5-Chloro-6-hydroxynicotinic Acid in Medicinal Chemistry
This compound is a substituted pyridine derivative of significant interest in pharmaceutical research and drug development. As a halogenated analog of nicotinic acid (Vitamin B3), it serves as a versatile building block in the synthesis of novel therapeutic agents. The presence of both a chloro and a hydroxyl group on the pyridine ring imparts unique electronic and steric properties, influencing its reactivity and potential biological activity. Understanding the reaction kinetics of this molecule is paramount for establishing its stability, degradation pathways, and compatibility with other substances, which are critical parameters in drug formulation and development.
This comprehensive guide provides detailed protocols for investigating the reaction kinetics of this compound, focusing on thermal and hydrolytic degradation. The methodologies are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible kinetic data.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before embarking on kinetic studies.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | [1] |
| Molecular Weight | 173.55 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Melting Point | ≥300 °C | [3] |
| IUPAC Name | 5-chloro-6-oxo-1H-pyridine-3-carboxylic acid | [1] |
Part 1: Thermal Degradation Kinetics
The stability of a drug substance at various temperatures is a critical factor for determining its shelf-life and storage conditions. This section outlines a protocol to determine the kinetics of thermal degradation of this compound. The methodology is adapted from studies on the thermal degradation of nicotinic acid, which has been shown to follow first-order kinetics.
Causality Behind Experimental Choices
-
First-Order Kinetics Assumption: Many solid-state degradation reactions of single components follow first-order kinetics. This assumption provides a starting point for the analysis, which can be validated by the linearity of the resulting plots.
-
Arrhenius Equation: This fundamental equation in chemical kinetics is used to describe the temperature dependence of reaction rates. By determining the rate constants at different temperatures, we can calculate the activation energy (Ea), which is the minimum energy required for the degradation reaction to occur.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive and specific technique for separating and quantifying the parent compound from its degradation products. This allows for accurate monitoring of the concentration of this compound over time.
Experimental Workflow for Thermal Degradation
Caption: Workflow for Thermal Degradation Kinetics Study.
Detailed Protocol for Thermal Degradation
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several small glass vials.
-
Seal the vials to prevent sublimation or contamination.
-
-
Thermal Stress:
-
Place the vials in constant temperature ovens set at a minimum of three different elevated temperatures (e.g., 90°C, 100°C, and 120°C). The exact temperatures may need to be adjusted based on preliminary stability trials.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each oven.
-
Allow the vials to cool to room temperature.
-
-
Sample Analysis (HPLC Method):
-
Mobile Phase Preparation: Prepare a suitable mobile phase. Based on literature for related compounds, a good starting point is a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier like acetonitrile or methanol.
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. From this, prepare a series of calibration standards.
-
Sample Preparation for Injection: Quantitatively transfer the contents of a stressed vial into a volumetric flask and dissolve in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound in the mobile phase using a UV-Vis spectrophotometer (likely around 260-280 nm, similar to nicotinic acid derivatives).[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
-
Quantification: Inject the calibration standards to generate a standard curve. Then, inject the stressed samples and determine the concentration of the remaining this compound from the peak area using the calibration curve.
-
-
Data Analysis:
-
For each temperature, plot the natural logarithm of the ratio of the concentration at time t (C) to the initial concentration (C₀) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The rate constant (k) at that temperature is the negative of the slope of the line.
-
Create an Arrhenius plot by plotting the natural logarithm of the calculated rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T).
-
The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (Slope = -Ea/R, where R is the gas constant, 8.314 J/mol·K).
-
Expected Data Summary
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (h⁻¹) | ln(k) |
| 90 | 363.15 | 0.00275 | Calculated | Calculated |
| 100 | 373.15 | 0.00268 | Calculated | Calculated |
| 120 | 393.15 | 0.00254 | Calculated | Calculated |
| Activation Energy (Ea) | Calculated from Arrhenius Plot | |||
| Shelf-life (t₉₀) at 25°C | Extrapolated |
Part 2: Hydrolytic Degradation Kinetics
Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with ester or amide functionalities, or those susceptible to acid-base catalysis. This protocol is designed to investigate the stability of this compound in aqueous solutions at different pH values. The methodology is based on established procedures for studying pH-dependent drug degradation.[5]
Causality Behind Experimental Choices
-
pH Range: Studying degradation across a wide pH range (acidic, neutral, and basic) is crucial as the stability of the molecule can be highly dependent on the protonation state of its functional groups (carboxylic acid and the pyridine nitrogen).
-
Constant Ionic Strength: Maintaining a constant ionic strength with a non-reactive salt (e.g., KCl) minimizes the effect of ionic interactions on the reaction rate, allowing for a clearer assessment of the influence of pH.
-
Buffers: The use of appropriate buffers is essential to maintain a constant pH throughout the experiment, as degradation reactions can sometimes produce acidic or basic byproducts.
-
HPLC Analysis: As with thermal degradation, HPLC is the preferred method for accurately quantifying the remaining parent compound and potentially identifying degradation products.
Experimental Workflow for Hydrolytic Degradation
Caption: Workflow for Hydrolytic Degradation Kinetics Study.
Detailed Protocol for Hydrolytic Degradation
-
Buffer and Stock Solution Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2.0 HCl/KCl, pH 5.0 acetate, pH 7.0 phosphate, pH 9.0 borate, pH 12.0 NaOH/KCl). Adjust the ionic strength of all buffers to a constant value (e.g., 0.5 M) with KCl.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration that, upon dilution into the buffers, will be high enough for accurate HPLC quantification but low enough to ensure complete dissolution.
-
-
Initiation of Degradation:
-
In separate sealed, thermostated reaction vessels for each pH, add a small aliquot of the stock solution to the pre-heated buffer solution. The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%) to avoid affecting the reaction kinetics.
-
Maintain the reaction mixtures at a constant elevated temperature (e.g., 70°C) to accelerate the degradation to an observable rate.
-
-
Sampling:
-
At appropriate time intervals, withdraw an aliquot from each reaction vessel.
-
Immediately quench the reaction by cooling the sample in an ice bath and, if necessary, neutralizing it to a pH where the compound is stable.
-
-
Sample Analysis (HPLC):
-
Analyze the samples directly by HPLC using the same method developed for the thermal degradation study.
-
-
Data Analysis:
-
For each pH, determine the observed rate constant (kobs) by plotting the natural logarithm of the concentration versus time and calculating the negative of the slope, assuming first-order kinetics.
-
Construct a pH-rate profile by plotting the logarithm of kobs versus pH. This plot will reveal the pH at which the compound is most stable and provide insights into the degradation mechanism (e.g., specific acid catalysis, specific base catalysis, or water-catalyzed hydrolysis).
-
Part 3: Enzymatic Reaction Kinetics
While detailed protocols for enzymatic reactions are highly specific to the enzyme being studied, it is known that this compound can act as a substrate for enzymes like 6-hydroxynicotinate 3-monooxygenase. A general framework for determining the kinetic parameters of such a reaction is presented below.
Conceptual Framework for Enzymatic Kinetics
Caption: Logic for Determining Enzymatic Kinetic Parameters.
General Protocol for Enzymatic Reaction Kinetics
-
Reagent Preparation:
-
Purify the enzyme of interest (e.g., 6-hydroxynicotinate 3-monooxygenase).
-
Prepare a stock solution of this compound.
-
Prepare solutions of any necessary cofactors (e.g., NADH, FAD).
-
Prepare a buffer at the optimal pH for the enzyme's activity.
-
-
Assay Procedure:
-
In a series of reaction tubes or a microplate, add the buffer, cofactors, and varying concentrations of the this compound substrate.
-
Pre-incubate the mixtures at the optimal temperature for the enzyme.
-
Initiate the reaction by adding a fixed, small amount of the enzyme solution.
-
Monitor the reaction progress over time. This can be done by:
-
Spectrophotometry: If the reaction involves a change in absorbance (e.g., the consumption of NADH at 340 nm).
-
HPLC: By taking aliquots at different time points, quenching the reaction, and analyzing the formation of the product or disappearance of the substrate.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ versus the substrate concentration [S]. This should yield a hyperbolic Michaelis-Menten curve.
-
For more accurate determination of the kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
From the Lineweaver-Burk plot, determine the maximum reaction velocity (Vmax) from the y-intercept (1/Vmax) and the Michaelis constant (Km) from the x-intercept (-1/Km).
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the reaction kinetics of this compound. By systematically investigating its thermal, hydrolytic, and enzymatic degradation, researchers can gain critical insights into the stability and reactivity of this important pharmaceutical intermediate. This knowledge is essential for informed decision-making in drug formulation, manufacturing, and regulatory submissions, ultimately contributing to the development of safer and more effective medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Gao, Y., et al. (2019). UV-activated persulfate oxidation of sulfamethoxypyridazine: Kinetics, degradation pathways and impact on DBP formation during subsequent chlorination. Chemical Engineering Journal, 370, 706-715.
- Kang, L., et al. (2012). Studies on the instability of chlorhexidine, part I: kinetics and mechanisms. Journal of pharmaceutical sciences, 101(4), 1373–1384.
- Ismail, A., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137.
- Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science, 7(09), 081-084.
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Synthesis of 5-Chloro-6-hydroxynicotinic Acid: An Application Note and Detailed Protocol
Introduction
5-Chloro-6-hydroxynicotinic acid is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structural motif, featuring a chlorinated pyridinol ring with a carboxylic acid function, makes it a versatile building block for accessing more complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis and drug development. The protocol is based on a robust two-step process starting from the readily available 6-hydroxynicotinic acid, ensuring technical accuracy and reproducibility.
Theoretical Background and Mechanism
The synthesis of this compound from 6-hydroxynicotinic acid proceeds via a two-stage mechanism. The initial step involves the conversion of the carboxylic acid moiety of 6-hydroxynicotinic acid into a more reactive acid chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The presence of a base, such as pyridine, can be used to catalyze the reaction and neutralize the HCl byproduct.
The second stage is an electrophilic aromatic substitution, specifically a chlorination, on the electron-rich pyridine ring. The hydroxyl group at the 6-position is a strong activating group, directing the incoming electrophile (in this case, chlorine) to the ortho and para positions. In this instance, the chlorination occurs at the 5-position. The reaction is typically carried out by bubbling chlorine gas through the solution containing the in situ generated 6-hydroxynicotinoyl chloride. The final step is the hydrolysis of the acid chloride to yield the desired this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Hydroxynicotinic acid | ≥98% | Commercially available | Can be synthesized from methyl coumalate if needed[1][2]. |
| Thionyl chloride (SOCl₂) | ≥99% | Handle in a fume hood with extreme caution. | |
| Pyridine | Anhydrous | ||
| Chloroform (CHCl₃) | Anhydrous | ||
| Chlorine gas (Cl₂) | Use with appropriate gas handling equipment in a well-ventilated fume hood. | ||
| Deionized water | For hydrolysis and washing. | ||
| Hydrochloric acid (HCl) | Concentrated | For pH adjustment during workup. |
Detailed Experimental Protocol
Part 1: Synthesis of 6-Hydroxynicotinic Acid (Optional, if not commercially available)
A detailed, reliable procedure for the synthesis of 6-hydroxynicotinic acid from methyl coumalate is available in Organic Syntheses[1][2]. This procedure involves the reaction of methyl coumalate with ammonium hydroxide followed by hydrolysis with sodium hydroxide and acidification to yield the product in high purity.
Part 2: Synthesis of this compound
This protocol is adapted from the procedure described in patent CH664754A5[3].
Step 2.1: Formation of 6-Hydroxynicotinoyl chloride
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 70 g (0.5 mol) of 6-hydroxynicotinic acid in 750 ml of anhydrous chloroform.
-
Add 10 g (0.12 mol) of anhydrous pyridine to the suspension.
-
Under a gentle reflux, slowly add 190 g (1.6 mol) of thionyl chloride from the dropping funnel.
-
After the addition is complete, maintain the reaction mixture at 55°C for 60 minutes. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
Step 2.2: Chlorination of 6-Hydroxynicotinoyl chloride
-
While maintaining the reaction temperature at 60°C, bubble 70 g (0.98 mol) of chlorine gas through the solution over a period of 60 minutes. Ensure a steady and controlled flow of chlorine gas.
-
After the introduction of chlorine is complete, continue to stir the reaction mixture at 60°C for an additional 30 minutes.
Step 2.3: Hydrolysis and Isolation of this compound
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 500 ml of ice-water with vigorous stirring. This will hydrolyze the 5-chloro-6-hydroxynicotinoyl chloride to the desired carboxylic acid and also quench any remaining thionyl chloride. Caution: This step is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
The crude product will precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Results
| Property | Expected Value | Source |
| Appearance | White to light yellow crystalline solid | [4] |
| Yield | ~60% (based on 6-hydroxynicotinic acid) | [3] |
| Melting Point | >300 °C | [4] |
| Molecular Formula | C₆H₄ClNO₃ | [5] |
| Molecular Weight | 173.55 g/mol | [5] |
Safety Precautions and Waste Disposal
Safety:
-
Thionyl chloride is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chlorine gas is a severe respiratory irritant and is highly toxic. Use only in a well-ventilated fume hood with a dedicated gas scrubbing system.
-
Chloroform is a suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin. Handle with appropriate PPE in a fume hood.
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or swallowed.
-
The reaction releases HCl and SO₂ gases , which are corrosive and toxic. Ensure the reaction setup is properly vented to a scrubber.
Waste Disposal:
-
All organic solvents and residues should be collected in a designated chlorinated waste container.
-
Aqueous waste should be neutralized before disposal according to local regulations.
-
Quench any unreacted thionyl chloride carefully with a large excess of water in a fume hood before neutralization and disposal.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction in step 2.1 or 2.2. | Ensure anhydrous conditions. Check the quality of thionyl chloride. Extend reaction times if necessary. |
| Loss of product during workup. | Ensure complete precipitation before filtration. Use ice-cold water for washing to minimize solubility losses. | |
| Product is impure | Incomplete hydrolysis. | Stir vigorously for a sufficient amount of time during the hydrolysis step. |
| Presence of starting material. | Ensure the chlorination step goes to completion. |
References
-
Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. Available at: [Link]
-
Boyer, J. H., & Kruger, W. (1956). 6-HYDROXYNICOTINIC ACID. Organic Syntheses, 36, 44. doi:10.15227/orgsyn.036.0044. Available at: [Link]
-
Wiley, R. H., & Smith, N. R. (1963). METHYL COUMALATE. Organic Syntheses, 36, 62. doi:10.15227/orgsyn.036.0062. Available at: [Link]
-
PubChem. (n.d.). 6-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Graf, R. (1988). 5,6-di:chloro-nicotinic acid prodn. (Swiss Patent No. CH664754A5). Lonza Ltd.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Metascientific. (n.d.). Safety Data Sheet: 6-Hydroxynicotinic acid. Retrieved from [Link]
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- 2. orgsyn.org [orgsyn.org]
- 3. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 4. This compound | 54127-63-8 [chemicalbook.com]
- 5. This compound | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 5-Chloro-6-hydroxynicotinic Acid Derivatives in Modern Drug Discovery
An In-Depth Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical guide on the applications of 5-Chloro-6-hydroxynicotinic acid derivatives. As a versatile heterocyclic building block, this scaffold offers a unique combination of electronic and steric properties that are highly valuable in the design of novel therapeutic agents and chemical probes. We will move beyond simple descriptions to explore the causal relationships in experimental design, providing field-proven insights into synthesis, derivatization, and biological evaluation.
The Core Scaffold: Understanding this compound
This compound is a pyridine carboxylic acid derivative. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a chloro group at the 5-position, and a hydroxyl group at the 6-position. It is important to recognize that this compound exists in tautomeric equilibrium with its 6-oxo-1,6-dihydropyridine form, a feature that significantly influences its hydrogen bonding capabilities and reactivity.[1]
This scaffold serves as an excellent starting point for medicinal chemistry campaigns due to several key features:
-
Multiple Reaction Handles: The carboxylic acid, hydroxyl group, and the pyridine ring itself provide distinct sites for chemical modification, allowing for the systematic exploration of chemical space.
-
Pharmacophoric Elements: The pyridine ring is a well-established bioisostere for phenyl rings, often improving solubility and metabolic stability. The hydrogen bond donor/acceptor capacity of the hydroxyl and carboxylic acid groups allows for critical interactions with biological targets.
-
Modulation of Properties: The electron-withdrawing chloro group can significantly alter the pKa of the molecule and influence its binding affinity and pharmacokinetic profile.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO₃ | PubChem[1] |
| Molecular Weight | 173.55 g/mol | PubChem[1] |
| CAS Number | 54127-63-8 | ChemicalBook[3] |
| Melting Point | ≥300 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 334.6 ± 42.0 °C | ChemicalBook[3] |
| Appearance | White to light yellow crystalline powder | TCI Chemicals |
| pKa (Predicted) | 3.38 ± 0.50 | ChemicalBook[4] |
Strategic Applications in Drug Discovery & Chemical Biology
The true potential of this compound is unlocked through the synthesis of its derivatives. By modifying the core structure, researchers can fine-tune its properties to target specific biological pathways with high potency and selectivity. Pyridine carboxylic acid isomers and their derivatives have a rich history in medicine, leading to drugs for a wide array of diseases including cancer, diabetes, and tuberculosis.[5]
Enzyme Inhibitors
The rigid structure and hydrogen bonding capabilities of this scaffold make it an ideal candidate for designing enzyme inhibitors. Derivatives can be synthesized to fit into active sites, disrupting catalytic activity. For example, related chlorinated heterocyclic compounds like coumarins have been successfully developed as inhibitors for enzymes such as cholinesterases and lipoxygenase.[6] The strategic placement of substituents on the this compound core can be used to target specific residues within an enzyme's active site.
Anticancer Agents
There is literature evidence suggesting that this compound can be utilized as a key intermediate in the synthesis of high camptothecin derivatives, which are known for their anticancer activity. Camptothecins function by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair in rapidly dividing cancer cells. The derivatization of the core scaffold allows for the optimization of anti-proliferative activity and the improvement of the therapeutic index.
Cardioprotective Agents
Research on related 5-hydroxynicotinic acid derivatives has demonstrated significant cardioprotective effects.[7] These compounds have been shown to reduce diastolic dysfunction, protect against ischemia/reperfusion injury, and exhibit antioxidant properties.[7] This suggests a promising avenue of investigation for this compound derivatives, where the chloro-substituent could be leveraged to modulate potency and cell permeability.
General Synthetic Intermediates
Beyond specific therapeutic targets, the compound is a valuable intermediate for creating diverse chemical libraries for high-throughput screening. Its reactivity allows for its incorporation into a wide range of molecular architectures, accelerating the discovery of novel bioactive molecules.[8]
Experimental Workflows and Protocols
The following section provides detailed, step-by-step protocols for the synthesis and evaluation of this compound derivatives. The rationale behind key steps is explained to provide a deeper understanding of the process.
Workflow Overview: From Scaffold to Biological Data
The diagram below illustrates a typical workflow for a medicinal chemistry program starting with this compound.
Caption: General workflow from synthesis to biological evaluation.
Protocol 3.1: Synthesis of N-benzyl-5-chloro-6-hydroxynicotinamide (A Representative Amide Derivative)
This protocol details a standard amide coupling reaction, a fundamental transformation in medicinal chemistry for joining a carboxylic acid with an amine.
Principle: The carboxylic acid is activated in situ using a coupling agent (in this case, HATU), which converts the hydroxyl of the carboxylic acid into a better leaving group. A mild base (DIPEA) is used to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating nucleophilic attack.
Materials:
-
This compound
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Safety Precautions:
-
This compound may cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Nucleophilic Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash is crucial for removing any unreacted acid and acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a template for assessing the inhibitory activity of synthesized derivatives against a target kinase.
Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high ATP concentration and a strong luminescent signal. The signal is inversely proportional to kinase activity.
Materials:
-
Synthesized this compound derivatives dissolved in DMSO
-
Target Kinase enzyme
-
Kinase substrate (specific to the enzyme)
-
ATP
-
Kinase reaction buffer (containing MgCl₂)
-
Commercially available ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipette and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).
-
Assay Preparation:
-
Add 5 µL of kinase reaction buffer to all wells.
-
Add 1 µL of the serially diluted compound solution to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of a kinase/substrate mixture to each well (except the "no enzyme" control).
-
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution to all wells. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at room temperature for 1 hour. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" control).
-
Signal Detection: Add 10 µL of the ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 2: Example Data from Kinase Inhibition Screen
| Compound ID | R¹ Group (Amide) | IC₅₀ (nM) | Notes |
| DERIV-001 | Benzyl | 750 | Moderate activity. |
| DERIV-002 | 4-Fluorobenzyl | 125 | Increased potency with electron-withdrawing group. |
| DERIV-003 | Cyclohexylmethyl | >10,000 | Bulky aliphatic group not tolerated. |
| DERIV-004 | 2-Pyridylmethyl | 45 | Heterocyclic group enhances binding, potential H-bond. |
Mechanistic Visualization
Understanding how a molecule interacts with its target is key to rational drug design. The following diagram illustrates a hypothetical binding mode for a derivative within a kinase active site.
Caption: Hypothetical binding mode of a derivative in a kinase active site.
Conclusion and Future Directions
This compound represents a high-potential scaffold for the development of novel chemical probes and therapeutic agents. Its synthetic tractability allows for the creation of diverse derivative libraries, while its inherent structural and electronic features make it suitable for targeting a range of biological macromolecules. Future research should focus on expanding the diversity of substituents, exploring different linkage chemistries beyond amides, and applying these derivatives to a broader array of biological targets, including proteases, metabolic enzymes, and epigenetic targets.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Bradsher, C. K., & Litzinger, E. F. (1964). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 44, 75. Retrieved from [Link]
-
Gothard, C. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(11), 3236. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tahir, M. H., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1419–1446. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Taha, M., et al. (2015). Synthesis, characterization and enzyme inhibition study of O-substituted derivatives of chlorinated coumarin. Medicinal Chemistry Research, 24(1), 335-343. Retrieved from [Link]
-
Pokidysheva, E. N., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3). Retrieved from [Link]
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 5-Chloro-6-Hydroxy-3-Pyridinecarboxylic Acid; this compound CAS 54127-63-8. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 28(13), 5183. Retrieved from [Link]
-
Macías-Alonso, M., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Retrieved from [Link]
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- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Substituted Pyridines from 5-Chloro-6-hydroxynicotinic Acid
An In-Depth Technical Guide
Authored by a Senior Application Scientist
Abstract
Substituted pyridine and pyridinone scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3][4][5] Their prevalence is due to their ability to act as bioisosteres for other aromatic systems, engage in crucial hydrogen bonding interactions, and provide a tunable platform for optimizing pharmacokinetic and pharmacodynamic properties.[2] 5-Chloro-6-hydroxynicotinic acid has emerged as a particularly valuable starting material for the synthesis of these scaffolds. Its trifunctional nature—possessing a carboxylic acid, a pyridinone moiety, and a strategically placed chlorine atom—offers orthogonal chemical handles for sequential, controlled diversification. This guide provides detailed protocols and expert insights into the key synthetic transformations for converting this versatile building block into libraries of novel substituted pyridines.
Strategic Overview: The Versatility of this compound
This compound is a white to beige crystalline powder.[6] It exists in tautomeric equilibrium between the 6-hydroxypyridine and the 6-pyridone form, with the latter generally predominating. This structure presents three primary sites for chemical modification, allowing for a modular approach to library synthesis.
-
C5-Position (Chloro Group): The chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon- and nitrogen-based substituents. This is the most common and powerful strategy for diversification.
-
C3-Position (Carboxylic Acid): The carboxylic acid is readily converted into amides, esters, and other derivatives, providing a straightforward way to explore structure-activity relationships (SAR) and modify physicochemical properties.
-
C6-Position (Hydroxypyridone): The pyridone nitrogen can be alkylated, and the oxygen can be converted into a triflate or halide, transforming it into a second site for cross-coupling reactions.
The following workflow diagram illustrates the primary synthetic pathways available from this starting material.
Caption: Key synthetic pathways from this compound.
Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-chlorine bond at the C5 position is the primary site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope and functional group tolerance.[7]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[8]
Principle and Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, facilitated by a base. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of 5-Aryl-6-hydroxynicotinic Acid
-
Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. For chloro-pyridines, a catalyst system with high activity is required.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Acidify the mixture with 1N HCl to pH ~3-4. This protonates the carboxylic acid and precipitates the product.
-
Purification: Filter the resulting solid, wash with water, and then with a non-polar solvent like diethyl ether or hexanes to remove organic-soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.
| Parameter | Recommended Conditions | Rationale / Notes |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, or custom ligand systems | dppf-based catalysts are often effective for heteroaryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A strong inorganic base is required for the transmetalation step. |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | The aqueous component is crucial for dissolving the base and facilitating the reaction. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to activate the C-Cl bond. |
Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling enables the installation of terminal alkynes, which are themselves versatile functional groups for further chemistry, such as click reactions or cyclizations.[10][11][12]
Principle and Rationale: This reaction typically requires a dual-catalyst system.[11][12] A palladium(0) catalyst activates the aryl halide through oxidative addition, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product.[12][13] Copper-free versions have also been developed to avoid potential issues with copper catalysis.[14]
Experimental Protocol: Synthesis of 5-Alkynyl-6-hydroxynicotinic Acid
-
Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF, THF) and a liquid amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent.
-
Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv) dropwise at room temperature.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C). Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and acidify with 1N HCl to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. Further purification can be achieved by column chromatography (if esterified first) or recrystallization.
| Parameter | Recommended Conditions | Rationale / Notes |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard catalysts are often sufficient. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for the formation of the copper acetylide in the traditional mechanism. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Acts as both the base and often as a co-solvent. |
| Solvent | DMF, THF, Acetonitrile | A polar aprotic solvent is typically used. |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a critical linkage in many pharmaceuticals.[15][16] This reaction allows for the coupling of primary and secondary amines with the pyridine core.
Principle and Rationale: Similar to other cross-coupling reactions, this process involves a Pd(0)/Pd(II) catalytic cycle.[17] A key feature is the requirement for a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand.[17][18] The ligand facilitates the crucial reductive elimination step, which is often the rate-limiting step in C-N bond formation.[15]
Experimental Protocol: Synthesis of 5-Amino-6-hydroxynicotinic Acid Derivatives
Note: The free carboxylic acid may interfere with the strong base. It is often advantageous to perform this reaction on the corresponding ester (e.g., methyl or ethyl ester) and hydrolyze it afterward.
-
Reagent Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precursor, the phosphine ligand, and the strong base (e.g., NaOtBu or LHMDS) to a Schlenk tube.
-
Reactant Addition: Add the this compound ester (1.0 equiv) and the desired amine (1.1-1.3 equiv).
-
Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction carefully by LC-MS.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude ester by silica gel column chromatography. If the acid is desired, the purified ester can then be hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O).
| Parameter | Recommended Conditions | Rationale / Notes |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common precursors for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are critical for high yields. |
| Base | NaOtBu, K₃PO₄, LHMDS | A strong, non-nucleophilic base is required. NaOtBu is very common. |
| Solvent | Toluene, Dioxane | Must be anhydrous and aprotic. |
Functionalization of the Carboxylic Acid Group
The carboxylic acid at the C3-position is a prime site for derivatization, commonly through amide bond formation.
Principle and Rationale: Amide coupling involves the activation of the carboxylic acid to form a more reactive species (e.g., an active ester) that is susceptible to nucleophilic attack by an amine. Peptide coupling reagents like HATU or EDC/HOBt are highly efficient for this transformation, minimizing side reactions and operating under mild conditions.
Experimental Protocol: Amide Bond Formation
-
Reagent Setup: Dissolve the 5-substituted-6-hydroxynicotinic acid (1.0 equiv) in a polar aprotic solvent like DMF or CH₂Cl₂.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 3.0 equiv). Stir for 10-15 minutes at room temperature to pre-activate the acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 equiv).
-
Reaction Execution: Stir the reaction at room temperature for 2-12 hours. Monitor completion by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel chromatography or recrystallization.
Safety and Handling
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere. They can be toxic and should be handled with care.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle under inert and anhydrous conditions.
-
Solvents: Use anhydrous solvents for cross-coupling reactions. Many organic solvents are flammable and toxic.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Cui, S. L., & Yan, J. (2011). A Simple, Modular Synthesis of Substituted Pyridines. ACS Combinatorial Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
RCSB PDB. (n.d.). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 6-Hydroxynicotinic acid. Retrieved from [Link]
-
Various Authors. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
PubMed. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Retrieved from [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]
-
PubMed. (2006). Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
MDPI. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
YouTube. (2024). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C–H functionalization by high-valent CpCo(iii) catalysis*. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 54127-63-8 [m.chemicalbook.com]
- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. This compound | C6H4ClNO3 | CID 599541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Chloro-6-hydroxynicotinic Acid Dehalogenation
Welcome to the technical support guide for handling the undesired dehalogenation of 5-chloro-6-hydroxynicotinic acid. This molecule is a valuable heterocyclic building block in pharmaceutical and materials science. However, its utility is often challenged by an undesired side reaction: the loss of the C5-chlorine atom, particularly during palladium-catalyzed cross-coupling reactions.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues and provide actionable, field-tested solutions. We will delve into the causality behind these issues, empowering you to not only solve the immediate problem but also to strategically design future experiments.
Part 1: Understanding the Dehalogenation Problem
This section focuses on the fundamental principles governing the unwanted side reaction.
Q1: I'm performing a Suzuki-Miyaura coupling on this compound, but I'm consistently isolating a significant amount of 6-hydroxynicotinic acid. What is happening?
A1: You are observing a classic case of a hydrodehalogenation (or proto-dehalogenation) side reaction, which competes with your desired cross-coupling pathway. In palladium-catalyzed reactions, the active Pd(0) catalyst is intended to insert into the carbon-chlorine bond of your substrate. Following this oxidative addition, the catalytic cycle should proceed to transmetalation with the boronic acid and subsequent reductive elimination to form the new C-C bond.
However, the key intermediate, (L)nPd(Aryl)(Cl), can be intercepted by various hydrogen sources in the reaction mixture before transmetalation occurs. This off-cycle pathway cleaves the carbon-palladium bond and replaces it with a carbon-hydrogen bond, yielding the dehalogenated byproduct and regenerating a Pd(II) species. This is a common issue with electron-rich heteroaryl chlorides.[1][2]
Q2: What are the primary mechanistic pathways for this unwanted dehalogenation?
A2: There are two principal mechanisms to be aware of:
-
Proto-dehalogenation: This is the most common pathway in cross-coupling reactions. After the initial oxidative addition of the aryl chloride to Pd(0), the resulting Ar-Pd(II)-Cl intermediate can react with a proton source. This proton source can be residual water, an alcohol solvent, or even the hydroxide or alkoxide base itself. This leads to the cleavage of the Ar-Pd bond, generating the dehalogenated arene.[2][3]
-
Reductive Dehalogenation via β-Hydride Elimination: If a hydride source is present, it can form a palladium-hydride species (Ar-Pd(II)-H). Reductive elimination from this intermediate directly yields the dehalogenated product. Common hydride sources include certain bases (like formates or isopropoxides), additives, or solvents that can undergo decomposition.[2][4]
Below is a diagram illustrating the competition between the desired Suzuki coupling and the proto-dehalogenation side reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chloro-6-hydroxynicotinic Acid Reaction Optimization
Welcome to the technical support center for the synthesis and optimization of 5-Chloro-6-hydroxynicotinic Acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on anticipating and resolving experimental challenges, ensuring a high-purity, high-yield outcome.
I. Reaction Overview and Key Challenges
The synthesis of this compound is a valuable process for obtaining a key building block in the development of various pharmaceutical compounds. The most common synthetic route involves the chlorination of a readily available precursor, 6-hydroxynicotinic acid. This process, while effective, is not without its challenges. The primary hurdles researchers face include controlling the regioselectivity of the chlorination, preventing unwanted side reactions, and ensuring the complete hydrolysis of the intermediate acid chloride.
This guide will deconstruct the synthesis into its core stages, providing a framework for understanding potential pitfalls and implementing effective solutions.
II. Visualizing the Synthetic Pathway
To provide a clear overview of the synthetic process, the following diagram illustrates the key transformations involved in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 6-Hydroxynicotinic Acid
While often commercially available, if synthesizing 6-hydroxynicotinic acid from DL-malic acid, issues can arise.
Q1: The yield of 6-hydroxynicotinic acid is low after the cyclization and ammonification of DL-malic acid. What are the likely causes?
A1: Low yields in this initial step can often be attributed to incomplete reaction or side product formation. The reaction conditions are critical for driving the reaction to completion.
-
Insufficient Heating: The cyclization of DL-malic acid requires elevated temperatures to facilitate dehydration and ring formation. Ensure that the reaction temperature is maintained according to the established protocol.
-
Suboptimal Ammonia Concentration: The subsequent ammonification step is crucial for the formation of the pyridine ring. The concentration of the ammonia solution and the reaction time are key parameters. A dilute ammonia solution or insufficient reaction time can lead to incomplete conversion.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the intermediates. Monitor and adjust the pH as necessary throughout the process.
Troubleshooting Workflow:
Caption: Troubleshooting low yield of 6-hydroxynicotinic acid.
Step 2 & 3: Formation of 5-Chloro-6-hydroxynicotinoyl chloride and Ring Chlorination
This two-part step is the most critical and prone to issues. The formation of the acid chloride with thionyl chloride is followed by the regioselective chlorination of the pyridine ring.
Q2: The reaction mixture turns dark brown or black during the addition of thionyl chloride. Is this normal?
A2: A color change to yellow or light brown is expected; however, a dark brown or black color can indicate decomposition or side reactions.
-
Cause: This is often due to the reaction being too exothermic, leading to localized overheating. The presence of impurities in the starting 6-hydroxynicotinic acid can also catalyze decomposition.
-
Solution:
-
Control Temperature: Add the thionyl chloride dropwise to the suspension of 6-hydroxynicotinic acid in an appropriate solvent (e.g., chloroform) at a controlled temperature, typically under reflux.[1] Using an ice bath to manage the initial exotherm can be beneficial.
-
Purity of Starting Material: Ensure the 6-hydroxynicotinic acid is of high purity and dry. Moisture can react with thionyl chloride, generating HCl and heat, which can contribute to decomposition.
-
Q3: The chlorination with chlorine gas is not proceeding, or the yield of the desired product is low.
A3: Incomplete chlorination or low yields can be due to several factors related to the reaction setup and conditions.
-
Cause:
-
Inefficient Gas Dispersion: The chlorine gas may not be adequately dispersed throughout the reaction mixture, leading to localized reactions and incomplete conversion.
-
Low Reaction Temperature: The chlorination of the pyridine ring is an electrophilic substitution that requires sufficient thermal energy to overcome the activation barrier.
-
Insufficient Chlorine: The stoichiometry of the chlorine gas is crucial. An insufficient amount will result in incomplete reaction.
-
-
Solution:
-
Effective Stirring: Ensure vigorous stirring to create a good gas-liquid interface.
-
Temperature Control: Maintain the reaction temperature at the optimal level as specified in the protocol (e.g., around 60°C).[1]
-
Monitor Chlorine Addition: Use a gas flow meter to ensure the correct amount of chlorine is added over the specified time.
-
Q4: I am observing the formation of multiple products in my TLC or HPLC analysis after the chlorination step. What are these side products?
A4: The formation of multiple products indicates a lack of selectivity in the chlorination reaction.
-
Potential Side Products:
-
Over-chlorinated species: Dichloro- or trichloro-substituted nicotinic acid derivatives can form if the reaction is allowed to proceed for too long or at too high a temperature.
-
Isomeric products: While the 5-position is the desired site of chlorination, other positions on the pyridine ring might undergo chlorination to a lesser extent.
-
Replacement of the hydroxyl group: Although less common under these conditions, the hydroxyl group could potentially be replaced by a chlorine atom.
-
-
Solution:
-
Strict Temperature Control: Avoid excessive temperatures, which can lead to over-chlorination.
-
Precise Stoichiometry: Carefully control the amount of chlorine gas added.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed and before significant amounts of side products are formed.
-
Step 4: Hydrolysis of 5-Chloro-6-hydroxynicotinoyl chloride
The final step involves the conversion of the acid chloride intermediate to the final product.
Q5: The hydrolysis of the acid chloride intermediate is slow or incomplete.
A5: While the hydrolysis of acid chlorides is generally rapid, certain factors can impede this process.
-
Cause:
-
Low Water Content: If the hydrolysis is attempted in a predominantly organic solvent with insufficient water, the reaction will be slow.
-
Precipitation of the Intermediate: The acid chloride intermediate may precipitate out of solution, reducing its contact with water.
-
-
Solution:
-
Ensure Sufficient Water: The hydrolysis is typically achieved by adding the reaction mixture to water or an aqueous solution.[1] Ensure an adequate amount of water is present for a complete reaction.
-
Vigorous Stirring: Stir the mixture vigorously during hydrolysis to ensure good mixing of the organic and aqueous phases.
-
Q6: The final product is off-white or yellowish and has a low melting point.
A6: This indicates the presence of impurities.
-
Cause:
-
Incomplete Hydrolysis: Residual acid chloride can lead to impurities.
-
Trapped Solvents: Solvents from the reaction or purification steps may be present.
-
Side Products from Chlorination: As discussed earlier, over-chlorinated or isomeric products can contaminate the final product.
-
-
Solution:
-
Purification by Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is an effective method for purifying this compound.[2]
-
Washing: Washing the crude product with cold water can help remove water-soluble impurities.
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.
-
IV. Optimized Experimental Protocol
This protocol is a synthesis of best practices and should be adapted based on laboratory conditions and analytical monitoring.
Materials and Reagents:
| Reagent | CAS Number | Purity | Notes |
| 6-Hydroxynicotinic acid | 5006-66-6 | >98% | Must be dry |
| Thionyl chloride (SOCl₂) | 7719-09-7 | >99% | Handle in a fume hood |
| Pyridine | 110-86-1 | Anhydrous | Catalyst |
| Chlorine (Cl₂) gas | 7782-50-5 | High purity | Use with a flow meter |
| Chloroform (CHCl₃) | 67-66-3 | Anhydrous | Solvent |
| Ethanol | 64-17-5 | Absolute | For recrystallization |
Step-by-Step Procedure:
-
Formation of the Acid Chloride and Chlorination:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, suspend 6-hydroxynicotinic acid (1.0 eq) in anhydrous chloroform.
-
Add a catalytic amount of anhydrous pyridine (0.1 eq).
-
Slowly add thionyl chloride (1.1 eq) dropwise to the suspension under gentle reflux. The mixture will become a clear solution.
-
Heat the reaction mixture to 60°C.
-
Bubble chlorine gas through the solution at a controlled rate for the time determined by small-scale optimization (typically 1-2 hours).
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid).
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker of crushed ice and water with vigorous stirring. This will hydrolyze the acid chloride.
-
The crude this compound will precipitate as a solid.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white crystalline solid.[2]
-
Dry the purified product under vacuum.
-
V. Analytical Characterization
Consistent and accurate analytical monitoring is key to successful synthesis.
| Analytical Technique | Purpose | Typical Observations/Parameters |
| TLC | Reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Ethyl acetate/Hexanes/Acetic acid (e.g., 7:2:1)Visualize under UV light (254 nm). The product should have a different Rf value than the starting material. |
| HPLC | Purity assessment and reaction monitoring | Column: C18 reverse-phaseMobile Phase: Acetonitrile/Water gradient with 0.1% formic or acetic acidDetection: UV at 254 nm or 280 nm |
| ¹H NMR | Structural confirmation | The spectrum should show the characteristic aromatic protons of the substituted pyridine ring. The chemical shifts will be influenced by the electron-withdrawing chloro and carboxylic acid groups. |
| Melting Point | Purity assessment | Pure this compound has a melting point of approximately 224-226 °C. A broad or depressed melting point indicates the presence of impurities. |
VI. Safety Precautions
-
Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chlorine gas is toxic and a strong respiratory irritant. All operations involving chlorine gas must be conducted in a fume hood with proper scrubbing for the exhaust.
-
The hydrolysis of the acid chloride is exothermic and releases HCl gas. Perform this step in a well-ventilated area and with caution.
By understanding the underlying chemistry and potential challenges, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to a more efficient and reliable process.
VII. References
-
Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 36, p.44 (1956). 6-HYDROXYNICOTINIC ACID. [Online]. Available: [Link]
-
PubChem. This compound. [Online]. Available: [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Online]. Available: [Link]
-
Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. [Online]. Available:
Sources
Technical Support Center: 5-Chloro-6-hydroxynicotinic acid
Welcome to the technical support guide for 5-Chloro-6-hydroxynicotinic acid (CAS RN: 54127-63-8). This document provides essential information on the proper storage, handling, and troubleshooting for this reagent to ensure its stability and performance in your research. As scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes.
Part 1: Quick Reference Storage Guide
For immediate reference, the optimal storage conditions for this compound are summarized below. Adherence to these conditions is critical for preserving the compound's purity and reactivity.
| Parameter | Recommended Condition | Rationale & Scientific Justification |
| Temperature | Room Temperature. For long-term storage, a cool environment (<15°C) is preferable.[1][2] | While stable at room temperature, lower temperatures reduce the kinetic energy of molecules, slowing potential degradation pathways over extended periods.[3][4] |
| Atmosphere | Sealed in a dry environment; inert gas (Argon or Nitrogen) overlay is recommended for long-term storage. | The compound should be stored in a tightly-closed container to prevent moisture absorption.[5][6][7][8] Moisture can lead to hydrolysis or clumping, affecting weighing accuracy and reagent stability. |
| Light | Store in a dark place or in an amber vial. | While some related compounds are explicitly light-sensitive, protecting against light is a crucial preventative measure to avoid potential photolytic degradation, which can occur with chlorinated aromatic compounds.[9][10] |
| Container | Original manufacturer's container or a tightly-sealed glass vial. | Ensures minimal contamination and a proper seal against environmental factors like humidity and oxygen.[5][6] |
| Location | A well-ventilated, dedicated chemical storage area. | Proper ventilation is a standard safety measure for handling chemical reagents.[4][5][6] |
Part 2: Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when working with this compound.
Q1: What are the absolute essential storage conditions if I don't have specialized equipment? A: The most critical factors are keeping the compound dry and tightly sealed .[1][5][6] Store the original, tightly-capped vial inside a desiccator at room temperature and away from direct sunlight or laboratory bench lights. This simple setup mitigates the primary risks of moisture and light exposure.
Q2: My lab stores all reagents at 4°C. Is it safe to store this compound in the refrigerator? A: Yes, refrigeration is acceptable and even beneficial for long-term storage. However, it introduces a critical procedural step: you must allow the container to warm to room temperature before opening it. Opening a cold vial immediately will cause atmospheric moisture to condense on the cold powder, compromising its integrity. This is a common source of reagent degradation in many labs.
Q3: The material is described as "White to Light yellow to Light orange."[2] My batch looks slightly off-white. Is it still good? A: A slight variation within the white-to-light-yellow spectrum is normal and generally does not indicate degradation. The concern arises with more significant color changes, such as turning tan, brown, or dark orange. Such a change suggests the formation of chromophoric impurities and indicates the compound may be compromised.
Q4: Is this compound air-sensitive? Do I need to use a glovebox? A: While not classified as highly air-sensitive, good laboratory practice involves minimizing exposure to the atmosphere. For routine weighing, a glovebox is not necessary. However, work efficiently to minimize the time the container is open. For archiving a sample for long-term (multi-year) storage, backfilling the vial with an inert gas like argon or nitrogen before sealing is a robust method to prevent slow oxidative degradation.
Q5: How will I know if my compound has degraded? What impact will it have on my experiment? A: Degradation can manifest in several ways:
-
Visual Cues: Significant color change (as noted in Q3) or clumping of the solid.
-
Analytical Cues: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR). A broadened melting point range is another classic indicator of impurity.
-
Experimental Impact: Degraded starting material is a primary cause of failed or irreproducible experiments. You may observe lower reaction yields, the formation of unexpected side products, or complete reaction failure. The impurities can poison catalysts, participate in side reactions, or alter the reaction kinetics.
Part 3: Troubleshooting Guide
This section addresses specific issues that may arise from improper storage.
| Problem Encountered | Probable Cause (Storage-Related) | Recommended Action & Protocol |
| The compound has turned tan or brown. | Light Exposure and/or Heat: Chronic exposure to lab lighting or storage near a heat source (e.g., oven, window) has likely caused degradation. | Action: Discard the reagent. It is not advisable to attempt purification, as the nature and concentration of impurities are unknown and could compromise your results. Prevention: Always store the vial in its original box or an amber vial inside a closed cabinet away from heat sources. |
| The powder is clumpy and difficult to weigh. | Moisture Absorption: The container was likely opened while cold or was not sealed properly, allowing humidity to enter. | Action: You can attempt to dry the material under high vacuum for several hours.[1][11] However, if the compound is intended for highly sensitive applications, it is safer to use a fresh, unopened stock. Prevention: Always allow the container to equilibrate to ambient temperature before opening and ensure the cap is tightly secured immediately after use. |
| Reaction yields are inconsistent between batches. | Variable Reagent Quality: One batch may have been stored improperly, leading to partial degradation and a lower effective concentration of the active compound. | Action: Perform a quality control check (e.g., NMR or melting point) on the suspect batch and compare it to a fresh standard. Prevention: Implement a strict "first-in, first-out" inventory system and ensure all lab members are trained on proper storage protocols, particularly the rule about equilibrating refrigerated reagents before opening. |
Part 4: Standard Protocol for Handling and Use
This protocol ensures the compound's integrity is maintained from storage to reaction vessel.
Objective: To accurately weigh and dispense this compound while minimizing exposure to environmental contaminants.
Methodology:
-
Equilibration: Remove the sealed container from its storage location (e.g., refrigerator or desiccator). Place it on the bench and allow it to sit unopened for at least 30-60 minutes to fully equilibrate to room temperature.
-
Preparation: In a low-humidity environment (if possible), prepare your weighing materials. Use a clean, dry spatula and weigh paper or boat.
-
Dispensing: Briefly open the container. Quickly remove the desired amount of powder using the spatula and immediately reseal the container cap tightly. Minimize the time the stock container is open.
-
Weighing: Weigh the dispensed material promptly.
-
Storage Return: If applicable, wipe the container to remove any external residue and return it to its designated storage location. For refrigerated items, consider placing them in a secondary sealed bag with a desiccant pack as an extra precaution.
Part 5: Visualization of Storage Workflow
The following diagram outlines the decision-making process for ensuring the optimal storage of this compound.
Caption: Decision tree for proper storage of this compound.
References
- TCI Chemicals. (2025). SAFETY DATA SHEET C1758: this compound.
-
metasci. (n.d.). Safety Data Sheet 6-Hydroxynicotinic acid. [Link]
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nicotinic acid.
-
Zabar, R., Dolenc, D., Jerman, T., Franko, M., & Trebše, P. (2011). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Chemosphere, 85(5), 861-868. [Link]
- Mdletshe, Z. P., De Kock, L. S., Tichapondwa, S. M., & Onyango, M. S. (2024).
- Faria, H. G., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. RUN repository.
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ResearchGate. (n.d.). Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS. [Link]
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Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE. [Link]
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PubChem. (n.d.). 5-Chloro-2-hydroxynicotinic acid. National Center for Biotechnology Information. [Link]
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Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]
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Navigating the Chemistry of 5-Chloro-6-hydroxynicotinic Acid: A Technical Troubleshooting Guide
Welcome to the technical support center for 5-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this versatile pyridine derivative. My aim is to provide you with not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This resource is built on a foundation of established chemical principles and practical experience in synthetic organic chemistry.
Understanding the Core Reactivity
This compound is a bifunctional molecule with a rich chemical landscape. Its reactivity is primarily governed by the interplay of three key features: the carboxylic acid group, the electron-rich pyridinone ring system (due to tautomerism with the 6-hydroxy form), and the chloro substituent. Understanding the tautomeric equilibrium between the hydroxypyridine and pyridone forms is crucial, as it influences the aromaticity and nucleophilicity of the ring.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My esterification/amidation reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?
This is a common challenge, often stemming from the reduced reactivity of the carboxylic acid or competing side reactions.
Possible Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid requires activation to become a better electrophile for the nucleophilic attack by an alcohol or amine.
-
Poor Solubility: this compound has limited solubility in many common organic solvents. A heterogeneous reaction mixture will naturally lead to slower reaction rates.
-
Troubleshooting Protocol:
-
Solvent Screening: Test solubility in a range of polar aprotic solvents such as DMF, DMAc, or NMP.
-
Temperature Adjustment: Gently warming the reaction mixture can improve solubility and reaction rate. However, be cautious of potential side reactions at elevated temperatures (see FAQ 2).
-
Phase-Transfer Catalysis: For reactions with poor solubility, a phase-transfer catalyst can sometimes be beneficial, though less common for amidations and esterifications.
-
-
-
Basicity of the Reaction Medium: In amidation reactions, the amine reactant is basic. This can lead to deprotonation of the carboxylic acid and the pyridone proton, forming carboxylate and pyridinate anions. These anions are less electrophilic and will not react as desired.
-
Self-Validating System: The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If starting material is consumed but the desired product is not forming, it could indicate the formation of these unreactive salts. The addition of a non-nucleophilic base (like Hünig's base) in conjunction with a coupling agent can mitigate this issue in amidation reactions.[4]
-
Experimental Protocol: Optimized Amidation using HBTU
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HBTU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
FAQ 2: I'm observing a significant amount of a major byproduct that appears to have lost CO2. What is happening and how can I prevent it?
You are likely encountering decarboxylation, a common side reaction for hydroxynicotinic acids, especially under harsh conditions.[5]
Causality:
The pyridine ring, particularly with an electron-donating hydroxyl group, can stabilize the carbanion intermediate formed upon the loss of carbon dioxide. This process is often accelerated by heat.
Mitigation Strategies:
-
Temperature Control: This is the most critical parameter. Aim for the lowest effective temperature for your desired transformation. If you needed to increase the temperature to address solubility issues (as in FAQ 1), you might be inadvertently promoting decarboxylation.
-
Choice of Reagents: Avoid strongly basic or high-temperature conditions if possible. For example, if you are performing a reaction that is typically run at a high temperature, explore alternative, milder methods.
-
Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce the formation of colored impurities that may arise from oxidative side reactions at higher temperatures.
Workflow for Diagnosing and Preventing Decarboxylation
Caption: Troubleshooting workflow for decarboxylation.
FAQ 3: I attempted to activate the carboxylic acid using thionyl chloride (SOCl₂) and obtained a dichlorinated byproduct. Why did this happen?
This is a classic example of competing reactivities on the molecule. While thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides, it can also chlorinate the hydroxyl group of the pyridinone.
Mechanistic Insight:
The 6-hydroxy group of the nicotinic acid exists in tautomeric equilibrium with the 6-pyridone form. The pyridone oxygen can be protonated or complexed with a Lewis acid (like SOCl₂), making the ring susceptible to nucleophilic attack or, in this case, facilitating the conversion of the hydroxyl group to a chloro group, similar to the Vilsmeier-Haack reaction conditions. A patent for the synthesis of 5,6-dichloronicotinic acid from 6-hydroxynicotinic acid utilizes this very reactivity with acid chlorides.[6]
Alternative Activation Methods:
To avoid this side reaction, use milder reagents for carboxylic acid activation that do not contain a source of chlorine.
| Reagent Class | Examples | Rationale |
| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate, avoiding harsh conditions. |
| Phosphonium Salts | BOP, PyBOP | Efficient coupling reagents that are less aggressive than SOCl₂. |
| Uronium Salts | HBTU, HATU | Widely used for amide bond formation with high efficiency and minimal side reactions.[4] |
Diagram of Competing Reactions with Thionyl Chloride
Caption: Competing reaction pathways with thionyl chloride.
Summary of Potential Byproducts and Their Identification
| Byproduct Structure | Name | Formation Condition | Analytical Signature (LC-MS) |
| 5-Chloro-2-pyridone | 5-Chloro-2-pyridone | High temperature, presence of acid or base | [M+H]⁺ corresponding to loss of CO₂ |
| 5,6-Dichloronicotinic acid derivative | 5,6-Dichloronicotinic acid derivative | Use of chlorinating agents (e.g., SOCl₂, POCl₃) | [M+H]⁺ corresponding to replacement of -OH with -Cl |
| Starting Material | This compound | Incomplete reaction | [M+H]⁺ of starting material |
| Polymerization/Tarry material | - | Harsh basic/acidic conditions, high heat | Complex mixture, baseline noise in chromatogram |
References
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link].
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link].
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].
- Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn..
-
Veeprho. This compound | CAS 54127-63-8. Available at: [Link].
-
PubChem. 5-Chloro-2-hydroxynicotinic acid. National Center for Biotechnology Information. Available at: [Link].
-
National Center for Biotechnology Information. Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link].
-
YouTube. Esterification Reactions. Available at: [Link].
-
Chemistry LibreTexts. Fischer Esterification. Available at: [Link].
-
ResearchGate. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available at: [Link].
-
Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link].
-
YouTube. Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available at: [Link].
-
Wikipedia. Fischer–Speier esterification. Available at: [Link].
-
PrepChem.com. Synthesis of 6-hydroxynicotinic acid. Available at: [Link].
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link].
-
Organic Chemistry Portal. Amide synthesis by acylation. Available at: [Link].
-
YouTube. Fischer Esterification: Carboxylic Acids to Esters Using Alcohols (R-OH) and an Acid Catalyst. Available at: [Link].
-
ResearchGate. (PDF) A new radical decarboxylation reaction for the conversion of carboxylic acids into hydrocarbons. Available at: [Link].
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link].
-
PubMed. Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Available at: [Link].
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- 6. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-6-hydroxynicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of 5-chloro-6-hydroxynicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and derivatization of this important scaffold.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and practical solutions.
A. Synthesis of this compound
Question 1: My chlorination of 6-hydroxynicotinic acid is giving a low yield of the desired 5-chloro product. What are the likely causes and how can I improve it?
Answer:
Low yields in the chlorination of 6-hydroxynicotinic acid are a common challenge, often stemming from incomplete reaction, side-product formation, or degradation. The primary method for this transformation involves the conversion of the carboxylic acid to an acid chloride, followed by electrophilic chlorination and subsequent hydrolysis. Here’s a breakdown of potential issues and their solutions:
-
Incomplete Acid Chloride Formation: The initial step of converting the carboxylic acid to the acid chloride with a reagent like thionyl chloride (SOCl₂) is crucial. If this step is incomplete, the unreacted carboxylic acid is less reactive towards the subsequent chlorination.
-
Troubleshooting:
-
Reagent Quality: Ensure your thionyl chloride is fresh and has not been exposed to moisture, which can lead to its decomposition.
-
Reaction Time and Temperature: The reaction may require refluxing for an adequate duration to ensure complete conversion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.
-
Catalyst: The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the formation of the acid chloride.
-
-
-
Suboptimal Chlorination Conditions: The subsequent electrophilic chlorination with chlorine gas requires careful control of reaction parameters.
-
Troubleshooting:
-
Temperature Control: The reaction temperature influences the rate and selectivity of the chlorination. A temperature of around 60°C is often optimal.[1] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote side reactions.
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Chlorine Gas Delivery: Ensure a steady and controlled introduction of chlorine gas. A gas dispersion tube can improve the efficiency of the reaction. The reaction is typically carried out in a suitable solvent like chloroform.[1]
-
-
-
Side Reactions: The primary side product is often the unchlorinated 6-hydroxynicotinic acid. Over-chlorination to form dichlorinated species is also a possibility, though less common under controlled conditions.
-
Troubleshooting:
-
Stoichiometry: Carefully control the stoichiometry of the chlorine gas. Using a slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of undesired byproducts.
-
-
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Work-up and Isolation: The hydrolysis of the intermediate 5-chloro-6-hydroxynicotinoyl chloride to the final product must be performed carefully to avoid degradation.
-
Troubleshooting:
-
Controlled Hydrolysis: Add water slowly to the reaction mixture, ensuring the temperature is controlled with an ice bath. Rapid or uncontrolled hydrolysis can lead to decomposition.
-
Purification: The crude product can be purified by recrystallization from aqueous ethanol or acetic acid to remove unreacted starting material and other impurities.[2][3]
-
-
Experimental Protocol: Synthesis of this compound [1]
-
Acid Chloride Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, suspend 6-hydroxynicotinic acid (1 eq.) in chloroform. Add pyridine (0.24 eq.) and then slowly add thionyl chloride (3.2 eq.) under reflux. Heat the mixture at 55°C for 1 hour.
-
Chlorination: Introduce chlorine gas (1.96 eq.) into the solution over 1 hour at 60°C.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The 5-chloro-6-hydroxynicotinoyl chloride will precipitate as a white solid. Collect the solid by filtration, wash with cold chloroform, and dry under vacuum.
-
Hydrolysis: Carefully add the 5-chloro-6-hydroxynicotinoyl chloride to ice-cold water with stirring.
-
Purification: Collect the precipitated this compound by filtration, wash with cold water, and dry. Recrystallize from aqueous ethanol for higher purity.
B. Derivatization of this compound
Question 2: I am struggling with the esterification of this compound using the Fischer esterification method. The reaction is slow and the yield is low. What can I do?
Answer:
The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, can be challenging for this substrate due to the electron-withdrawing nature of the pyridine ring and the chloro substituent, which deactivates the carbonyl group towards nucleophilic attack.[4] Additionally, the equilibrium nature of the reaction can limit the yield.[4]
-
Causality: The lone pair on the pyridine nitrogen can be protonated by the acid catalyst, further increasing the electron-withdrawing effect and reducing the electrophilicity of the carboxyl carbon.
-
Troubleshooting Strategies:
-
Use a Large Excess of Alcohol: To shift the equilibrium towards the product side, use the alcohol as the solvent if possible.[4]
-
Water Removal: The removal of water as it is formed is crucial to drive the reaction to completion. A Dean-Stark apparatus is highly effective for this purpose.[5]
-
Alternative Catalysts: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid (p-TsOH) can also be effective.
-
Alternative Esterification Methods: If the Fischer esterification remains problematic, consider alternative methods:
-
Acid Chloride Route: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine.
-
Coupling Agent-Mediated Esterification: Use coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
-
-
Experimental Protocol: Esterification via the Acid Chloride Route
-
Acid Chloride Formation: In a flame-dried flask, suspend this compound (1 eq.) in a dry, inert solvent like dichloromethane (DCM) or toluene. Add a catalytic amount of DMF. Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Esterification: In a separate flask, dissolve the alcohol (1.2 eq.) and a base like triethylamine (1.5 eq.) in dry DCM. Cool this solution to 0°C and slowly add the freshly prepared acid chloride solution.
-
Work-up: After the reaction is complete (monitored by TLC), quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.
Question 3: My amide coupling reactions with this compound are inefficient, and I observe significant amounts of unreacted starting materials.
Answer:
Direct amide formation from a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. The electron-deficient nature of the this compound ring system can further decrease the reactivity of the carboxyl group.
-
Causality: The direct reaction between a carboxylic acid and an amine forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate to an amide, often leading to decomposition.
-
Troubleshooting with Coupling Reagents:
-
Choice of Coupling Agent: A variety of coupling reagents are available. For electron-deficient substrates, more potent activating agents might be necessary. Common choices include:
-
Carbodiimides: EDC and DCC are widely used. EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.
-
Uronium/Guanidinium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient and often give better results for challenging couplings.[]
-
-
Additives: The addition of activating agents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is typically required to neutralize the acid formed during the reaction and to deprotonate the amine component.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. Perform the reaction at 0°C to room temperature.
-
Question 4: I am attempting a Suzuki-Miyaura cross-coupling reaction to functionalize the 5-chloro position of a this compound derivative, but the reaction is not proceeding as expected.
Answer:
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[7] However, challenges can arise with substrates like this compound derivatives due to the presence of multiple functional groups and the electronic properties of the pyridine ring.
-
Causality and Troubleshooting:
-
Catalyst Deactivation: The presence of the free carboxylic acid or the hydroxyl/pyridone group can interfere with the palladium catalyst. The acidic proton of the carboxylic acid can react with the basic conditions required for the coupling, and the pyridone oxygen can potentially coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution: It is highly recommended to protect the carboxylic acid and the hydroxyl group before attempting the Suzuki coupling. The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester), and the hydroxyl group can be protected with a suitable protecting group if necessary, although the pyridone form is generally stable under Suzuki conditions.
-
-
Base Selection: The choice of base is critical for the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂). For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.
-
Ligand Choice: The ligand on the palladium catalyst plays a crucial role in the efficiency of the oxidative addition and reductive elimination steps. For electron-deficient aryl chlorides, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often required to facilitate the oxidative addition step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The choice of solvent can significantly impact the solubility of the reagents and the reaction rate.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the tautomeric form of this compound in the solid state and in solution?
A1: In the solid state, this compound exists predominantly in the 6-oxo-1,6-dihydropyridine tautomeric form.[1] This is supported by X-ray crystallography data. In solution, a tautomeric equilibrium between the 6-hydroxy and 6-oxo forms exists, with the position of the equilibrium depending on the solvent polarity and pH.
Q2: What are the key safety precautions to consider when working with thionyl chloride and chlorine gas?
A2: Both thionyl chloride and chlorine gas are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory. Thionyl chloride reacts violently with water to release toxic gases (HCl and SO₂). Chlorine gas is a severe respiratory irritant. A proper gas scrubbing system should be in place to neutralize any excess chlorine gas.
Q3: How can I effectively purify the final this compound product?
A3: The most common and effective method for purifying this compound is recrystallization. A mixture of ethanol and water is a suitable solvent system.[3] Dissolve the crude product in hot ethanol and add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by filtration.
Q4: Can I directly perform a Suzuki coupling on this compound without protecting the carboxylic acid and hydroxyl groups?
A4: While it might be possible under specific conditions with a carefully chosen catalyst system and base, it is generally not recommended. The acidic protons of the carboxylic acid and the pyridone can interfere with the reaction, leading to low yields and catalyst deactivation. Protecting the carboxylic acid as an ester is a standard and more reliable approach.
III. Visualizations and Data
Diagrams
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Troubleshooting decision tree for the chlorination of 6-hydroxynicotinic acid.
Data Tables
Table 1: Recommended Reagents for Derivatization Reactions
| Reaction | Reagents | Key Considerations |
| Esterification | R-OH, H₂SO₄ (cat.) | Use excess alcohol; remove water (Dean-Stark). |
| SOCl₂ or (COCl)₂, then R-OH, Et₃N | More reactive; suitable for sensitive alcohols. | |
| R-OH, EDC, DMAP | Mild conditions; good for complex molecules. | |
| Amidation | R₂NH, HATU, DIPEA | High efficiency for challenging couplings. |
| R₂NH, EDC, HOBt | Cost-effective; good general method. | |
| Suzuki Coupling | ArB(OH)₂, Pd(OAc)₂, SPhos, K₃PO₄ | For electron-deficient aryl chlorides. Protect acidic protons. |
IV. References
-
Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 36, p.44 (1956). [Link]
-
Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 36, p.44 (1956). [Link]
-
Organic Syntheses, Coll. Vol. 5, p.709 (1973); Vol. 46, p.68 (1966). [Link]
-
PubChem, this compound. [Link]
-
Master Organic Chemistry, Fischer Esterification. [Link]
-
Organic Chemistry Portal, Amide synthesis by acylation. [Link]
-
Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]
-
Master Organic Chemistry, The SNi Mechanism. [Link]
-
Organic Chemistry Portal, Suzuki Coupling. [Link]
-
Ciba-Geigy AG. (1983). 5,6-di:chloro-nicotinic acid prodn. (Swiss Patent No. CH664754A5). Swiss Federal Institute of Intellectual Property.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ScienceDirect, Suzuki-Miyaura Cross-Coupling. [Link]
-
Master Organic Chemistry, The Dean-Stark Apparatus. [Link]
-
Royal Society of Chemistry, Amide bond formation. [Link]
-
Asian Journal of Pharmaceutics, Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. [Link]
-
Wikipedia, Suzuki reaction. [Link]
-
Organic Chemistry Portal, Ester synthesis by esterification. [Link]
-
YouTube, Replacing Alcohols with Chlorines with SOCl2 via Sn2. [Link]
-
ResearchGate, Amide Bond Formation and Peptide Coupling. [Link]
-
Google Patents, Preparation method and separation and purification method for 6-chloronicotinic acid.
-
YouTube, Esterification of alcohols. [Link]
-
Reddit, Why does SOCl2 only chlorinate one of the carboxylic acids? [Link]
-
National Center for Biotechnology Information, Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. [Link]
-
Organic Chemistry Portal, Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. [Link]
-
YouTube, Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
-
HepatoChem, Amide coupling reaction in medicinal chemistry. [Link]
-
National Center for Biotechnology Information, Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound CAS#: 54127-63-8 [m.chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Common side reactions with 5-Chloro-6-hydroxynicotinic acid
Welcome to the technical support center for 5-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and troubleshooting scenarios encountered during the synthesis, purification, and handling of this versatile building block. Our aim is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Understanding the Reactivity of this compound
This compound is a trifunctional molecule, and its reactivity is governed by the interplay of the carboxylic acid, the hydroxyl group, and the chloro-substituted pyridine ring. The electron-withdrawing nature of the chlorine atom and the carboxylic acid group influences the acidity of the hydroxyl group and the overall electron density of the pyridine ring. This molecule exists in tautomeric equilibrium between the 6-hydroxypyridine and the 6-pyridone forms, which can influence its reactivity.[1]
II. FAQs and Troubleshooting in Synthesis
The synthesis of this compound and its derivatives can present several challenges. Below are common issues and their remedies.
Question 1: During the chlorination of 6-hydroxynicotinic acid, I am observing low yields and a complex mixture of products. What are the likely side reactions?
Answer:
The direct chlorination of 6-hydroxynicotinic acid can be challenging due to the competing reactivity of the pyridine ring and the hydroxyl group. Several side reactions can occur:
-
Over-chlorination: The pyridine ring can be susceptible to further electrophilic chlorination, leading to the formation of di- or tri-chlorinated species. This is particularly prevalent under harsh chlorinating conditions.
-
Reaction at the Hydroxyl Group: The hydroxyl group can react with some chlorinating agents to form unstable intermediates that can lead to decomposition.
-
Formation of 5,6-dichloronicotinic acid: A potential byproduct is the formation of 5,6-dichloronicotinic acid, especially if the reaction conditions are not carefully controlled.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chlorination reactions.
Expert Insight: The choice of chlorinating agent and solvent system is critical. For instance, using N-chlorosuccinimide (NCS) in a non-polar solvent can offer better selectivity compared to harsher reagents like chlorine gas. A detailed procedure for a related chlorination involves slurrying 6-hydroxynicotinic acid in chloroform with pyridine, followed by the slow addition of thionyl chloride.[2]
Question 2: I am attempting a reaction involving the carboxylic acid group (e.g., esterification, amidation), but I am getting low conversion and suspect side reactions. What could be happening?
Answer:
Reactions at the carboxylic acid moiety can be complicated by the other functional groups:
-
Intramolecular Cyclization: Under certain conditions, particularly with activating agents like carbodiimides, intramolecular cyclization involving the hydroxyl group can occur, leading to lactone formation.
-
Reaction with the Pyridine Nitrogen: The pyridine nitrogen, although weakly basic, can sometimes interfere with reactions, especially if strong bases are used.
Recommended Protocol for Esterification:
-
Protection of the Hydroxyl Group (Optional but Recommended): To avoid side reactions, consider protecting the hydroxyl group as an ether or a silyl ether before proceeding with the esterification.
-
Activation of the Carboxylic Acid: Convert the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride or thionyl chloride. A patent for a related compound suggests the formation of the nicotinoyl chloride as an intermediate.[2]
-
Esterification: React the acid chloride with the desired alcohol in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl generated.
-
Deprotection: If a protecting group was used, deprotect it under appropriate conditions.
III. Purification Challenges and Solutions
Question 3: My crude this compound is a colored solid. How can I effectively purify it?
Answer:
The presence of color in the crude product often indicates the presence of polymeric or oxidized impurities.
| Purification Method | Advantages | Disadvantages | Recommended For |
| Recrystallization | Scalable, effective for removing many impurities. | Potential for low recovery if solubility is high. | General purification of solid products. A study on related hydroxynicotinic acids suggests recrystallization from ethanol.[3] |
| Activated Carbon Treatment | Removes colored impurities effectively. | Can adsorb the product, leading to yield loss. | Decolorizing crude product before recrystallization. |
| Acid-Base Extraction | Separates acidic product from neutral and basic impurities. | May not remove other acidic impurities. | Initial work-up to isolate the acidic product. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents. An ideal solvent will dissolve the compound when hot but have low solubility when cold. Ethanol or aqueous ethanol is a good starting point.[3]
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Decolorization (if necessary): Add a small amount of activated carbon to the hot solution and stir for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Stability and Decomposition
Question 4: Is this compound susceptible to decarboxylation? Under what conditions should I be concerned about this?
Answer:
Yes, like many nicotinic acid derivatives, this compound can undergo decarboxylation, especially at elevated temperatures. The presence of the hydroxyl group at the 6-position can influence the ease of this reaction.
Mechanism of Decarboxylation:
The decarboxylation of nicotinic acids can proceed through different mechanisms depending on the reaction conditions. In some cases, it can be a simple thermal elimination of CO2.[4] The presence of catalysts or specific substituents can alter the reaction pathway.
Caption: General scheme for thermal decarboxylation.
Preventative Measures:
-
Avoid High Temperatures: When running reactions with this compound, use the lowest effective temperature. Monitor reactions closely to avoid prolonged heating.
-
Inert Atmosphere: In some cases, performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative decomposition pathways that may be initiated at high temperatures.
-
Storage: Store the compound in a cool, dry place away from direct sunlight.[3]
V. References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
-
Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
-
Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
Veeprho. This compound | CAS 54127-63-8. [Link]
-
Hughes, E. D., & Ingold, C. K. (1935). 221. The mechanism of elimination reactions. Part I. The mechanism of the decomposition of quaternary ammonium compounds. Journal of the Chemical Society (Resumed), 979-985.
-
Melandri, S., Maris, A., Evangelisti, L., Favero, L. B., & Caminati, W. (2007). The 2-hydroxypyridine-2-pyridone tautomeric equilibrium: a rotational spectroscopy study. The Journal of physical chemistry. A, 111(34), 8349–8352.
Sources
- 1. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn. - by reacting 6-hydroxy-nicotinic acid with acid chloride, reacting prod. with chlorine, then with acid chloride and hydrolysing prod - Google Patents [patents.google.com]
- 3. This compound CAS#: 54127-63-8 [m.chemicalbook.com]
- 4. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yield in the Synthesis of 5-Chloro-6-hydroxynicotinic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-6-hydroxynicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide provides a comprehensive resource to address common issues encountered during its preparation, focusing on a robust two-step synthesis from 6-hydroxynicotinic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Chloro-6-hydroxynicotinoyl chloride (Intermediate) | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Moisture contamination: Thionyl chloride is highly sensitive to moisture, leading to its decomposition. 3. Sub-optimal stoichiometry: Incorrect ratio of 6-hydroxynicotinic acid to thionyl chloride. 4. Inefficient chlorination: Poor dispersion of chlorine gas or incorrect temperature control. | 1. Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR of an aliquot to ensure complete conversion. Consider a moderate increase in reaction time or temperature if necessary. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled thionyl chloride. 3. Stoichiometric Optimization: A molar ratio of at least 2:1 of thionyl chloride to 6-hydroxynicotinic acid is recommended to drive the reaction to completion.[1] 4. Gas Dispersion and Temperature Control: Use a gas dispersion tube for efficient introduction of chlorine gas. Maintain the reaction temperature at 55-60°C to ensure a controlled reaction rate.[1] |
| Formation of 5,6-dichloronicotinic acid as a major byproduct | 1. Over-chlorination: Excessive amount of chlorine gas or prolonged reaction time. 2. High reaction temperature: Elevated temperatures can favor di-chlorination. | 1. Precise Chlorine Stoichiometry: Carefully meter the addition of chlorine gas. Use a slight excess (e.g., 1.1 equivalents) relative to the 6-hydroxynicotinoyl chloride intermediate. 2. Strict Temperature Control: Maintain the reaction temperature below 65°C during the chlorination step. |
| Low Yield of this compound (Final Product) | 1. Incomplete hydrolysis of the acyl chloride intermediate: Insufficient water, reaction time, or inadequate pH. 2. Product degradation: Harsh hydrolysis conditions (e.g., excessively high temperatures or extreme pH) can lead to decomposition. 3. Losses during work-up and purification: Sub-optimal extraction or recrystallization procedures. | 1. Controlled Hydrolysis: Ensure a sufficient excess of water is used. Monitor the reaction by TLC until the acyl chloride spot disappears. The hydrolysis of acyl chlorides is typically rapid.[2][3] 2. Mild Hydrolysis Conditions: Perform the hydrolysis at room temperature or with gentle warming. Avoid strong heating. 3. Optimized Purification: Follow the detailed recrystallization protocol provided. Minimize the number of transfer steps and use appropriate solvent volumes. |
| Product is off-color (yellow or brown) after purification | 1. Presence of colored impurities from starting material or side reactions. 2. Thermal degradation during drying. | 1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. 2. Controlled Drying: Dry the final product under vacuum at a moderate temperature (e.g., 50-60°C) to prevent thermal decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to this compound?
A1: A robust and scalable route starts from commercially available 6-hydroxynicotinic acid. This involves a two-step process:
-
Formation of the acyl chloride and subsequent chlorination: 6-hydroxynicotinic acid is reacted with an excess of a chlorinating agent like thionyl chloride to form the 6-hydroxynicotinoyl chloride in situ. This is followed by chlorination with chlorine gas to yield 5-chloro-6-hydroxynicotinoyl chloride.[1]
-
Hydrolysis: The resulting acyl chloride is then carefully hydrolyzed to the final product, this compound.
Q2: Why is thionyl chloride used in the first step?
A2: Thionyl chloride serves a dual purpose. It converts the carboxylic acid group of 6-hydroxynicotinic acid into a more reactive acyl chloride. This activation is crucial for the subsequent chlorination step. Additionally, the reaction of thionyl chloride with the hydroxyl group can facilitate the subsequent chlorination of the pyridine ring.
Q3: How can I control the selectivity of the chlorination to favor the desired 5-chloro product over the 5,6-dichloro byproduct?
A3: Controlling the stoichiometry of the chlorinating agent is critical. The formation of the mono-chloro derivative is the kinetically favored product under controlled conditions. To maximize its yield:
-
Use a slight excess of chlorine gas (around 1.1 equivalents).
-
Maintain a moderate reaction temperature (55-60°C).[1]
-
Monitor the reaction progress closely to avoid prolonged reaction times that could lead to further chlorination.
Q4: What is the best method for purifying the final product?
A4: Recrystallization is an effective method for purifying this compound. Ethanol has been reported as a suitable solvent for this purpose.[4] A detailed protocol is provided below.
Q5: What are the key safety precautions for this synthesis?
A5:
-
Thionyl chloride and chlorine gas are highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction of thionyl chloride with any residual water is highly exothermic and releases toxic gases (HCl and SO₂). Ensure all equipment is dry and the reaction is protected from atmospheric moisture.
-
Have an appropriate quenching agent (e.g., a sodium bicarbonate solution) readily available to neutralize any spills or residual reagents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the formation of the acyl chloride followed by chlorination and subsequent hydrolysis, adapted from principles described in the literature.[1]
Step 1: Synthesis of 5-Chloro-6-hydroxynicotinoyl chloride (Intermediate)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a gas inlet adapter, add 6-hydroxynicotinic acid (1.0 eq).
-
Addition of Thionyl Chloride: Under a nitrogen atmosphere, add thionyl chloride (3.0 eq) to the flask.
-
Heating: Heat the mixture to 70-80°C and stir until the 6-hydroxynicotinic acid has completely dissolved and the evolution of HCl and SO₂ gas has ceased. This indicates the formation of 6-hydroxynicotinoyl chloride.
-
Chlorination: Cool the reaction mixture to 55-60°C. Introduce chlorine gas (1.1 eq) slowly into the reaction mixture via a gas dispersion tube over a period of 1-2 hours while maintaining the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots, quenching them carefully with methanol, and analyzing by TLC or LC-MS to confirm the formation of the desired product and consumption of the starting material.
-
Removal of Excess Reagent: Once the reaction is complete, distill off the excess thionyl chloride under reduced pressure. The crude 5-chloro-6-hydroxynicotinoyl chloride is a solid and can be used directly in the next step.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Carefully and slowly add the crude 5-chloro-6-hydroxynicotinoyl chloride from the previous step to a beaker containing ice-cold water with vigorous stirring. Acyl chloride hydrolysis is exothermic.[2][3]
-
pH Adjustment and Precipitation: Continue stirring until the solid has completely reacted. The pH of the solution will be acidic due to the formation of HCl. Adjust the pH to approximately 2-3 with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
Protocol 2: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Workflow
Synthesis Pathway
Caption: Decision tree for troubleshooting common synthesis problems.
References
-
Santos, R. C., et al. (2009). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 113(43), 14291–14309. [Link]
-
PubChem Compound Summary for CID 599541, this compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses, Coll. Vol. 4, p.532 (1963); Vol. 36, p.44 (1956). [Link]
- CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
- CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google P
- US5082777A - Process for the production of 6-hydroxynicotinic acid - Google P
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
Synthesis of 6-hydroxynicotinic acid - PrepChem.com. [Link]
-
Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Purifying by recrystallisation | 16–18 years | Resource | RSC Education. [Link]
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]
-
Acyl chlorides and water, alcohols or phenol. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. savemyexams.com [savemyexams.com]
- 3. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]
- 4. This compound CAS#: 54127-63-8 [m.chemicalbook.com]
Technical Support Center: Synthesis of 5-Chloro-6-hydroxynicotinic Acid
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-chloro-6-hydroxynicotinic acid. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Drawing from established protocols and field-proven insights, this resource aims to be a self-validating system to ensure the successful synthesis of your target compound.
I. Overview of the Primary Synthetic Route
The most common and well-documented synthesis of this compound initiates with the commercially available 6-hydroxynicotinic acid. The process involves three key transformations:
-
Acid Chloride Formation: Conversion of the carboxylic acid functionality of 6-hydroxynicotinic acid to an acid chloride, typically using thionyl chloride (SOCl₂).
-
Electrophilic Chlorination: Introduction of a chlorine atom at the C5 position of the pyridine ring.
-
Hydrolysis: Conversion of the intermediate acid chloride back to a carboxylic acid to yield the final product.
This guide is structured to address potential issues at each of these critical stages.
II. Troubleshooting Guide
Step 1: Acid Chloride Formation
Q1: My reaction to form the 6-hydroxynicotinoyl chloride from 6-hydroxynicotinic acid is sluggish or incomplete. What are the possible causes and how can I resolve this?
A1: Incomplete conversion to the acid chloride is a common issue that can significantly impact the subsequent chlorination step. The primary causes are often related to reagent purity, reaction conditions, and the inherent reactivity of the starting material.
-
Potential Causes & Diagnosis:
-
Moisture Contamination: Thionyl chloride reacts readily with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield.
-
Insufficient Thionyl Chloride: An inadequate amount of thionyl chloride will lead to incomplete conversion.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
-
Poor Solubility of Starting Material: 6-hydroxynicotinic acid has limited solubility in many organic solvents, which can hinder the reaction.
-
-
Troubleshooting & Corrective Actions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use and use anhydrous solvents. Ensure your 6-hydroxynicotinic acid is thoroughly dried.
-
Optimize Reagent Stoichiometry: Use a slight excess of thionyl chloride (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Increase Reaction Temperature: Gently refluxing the reaction mixture is often necessary. Monitor the reaction progress by taking small aliquots, quenching them with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Use of a Co-solvent or Additive: The use of a catalytic amount of pyridine is known to accelerate the formation of acid chlorides from carboxylic acids and thionyl chloride.[1][2] Pyridine reacts with the intermediate to form a more reactive species.[1][3]
-
Experimental Protocol: Formation of 6-hydroxynicotinoyl chloride
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 6-hydroxynicotinic acid (1.0 eq) in an anhydrous chlorinated solvent such as chloroform or dichloromethane.
-
Add a catalytic amount of pyridine (e.g., 0.1 eq).
-
Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product can often be used directly in the next step without isolation.
Step 2: Electrophilic Chlorination
Q2: I am observing low yields and/or multiple products during the chlorination of 6-hydroxynicotinoyl chloride. How can I improve the selectivity and yield of 5-chloro-6-hydroxynicotinoyl chloride?
A2: The chlorination of the pyridine ring is an electrophilic aromatic substitution. Pyridine itself is electron-deficient and generally undergoes electrophilic substitution reluctantly.[4][5][6] The position of chlorination is directed by the existing substituents.
-
Potential Causes & Diagnosis:
-
Over-chlorination: The formation of dichlorinated or other polychlorinated byproducts can occur if the reaction is not carefully controlled. This can be detected by LC-MS analysis of the crude reaction mixture.
-
Incorrect Reaction Temperature: The temperature can significantly influence the rate and selectivity of the chlorination.
-
Deactivation of the Ring: The pyridine nitrogen can be protonated under acidic conditions, further deactivating the ring towards electrophilic attack.
-
-
Troubleshooting & Corrective Actions:
-
Control Stoichiometry of Chlorinating Agent: Use a precise amount of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride) to minimize over-chlorination.
-
Optimize Reaction Temperature: The chlorination is often carried out at a specific temperature to achieve the desired selectivity. A patent for a similar process suggests a temperature of 60°C.[7]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it once the starting material is consumed and before significant amounts of byproducts are formed.
-
Experimental Protocol: Chlorination to 5-chloro-6-hydroxynicotinoyl chloride
-
To the cooled solution of 6-hydroxynicotinoyl chloride from the previous step, slowly bubble in chlorine gas (1.0-1.1 eq) while maintaining the temperature at 55-60°C.[7]
-
Alternatively, use a liquid chlorinating agent like sulfuryl chloride (SO₂Cl₂) for easier handling.
-
Monitor the reaction closely by quenching small aliquots with a nucleophile (e.g., methanol) and analyzing by LC-MS.
-
Upon completion, purge the reaction mixture with nitrogen to remove any excess chlorine gas.
Step 3: Hydrolysis
Q3: The hydrolysis of 5-chloro-6-hydroxynicotinoyl chloride to the final product is incomplete or results in a difficult-to-purify mixture. What are the best practices for this step?
A3: The hydrolysis of the acid chloride is the final step to obtain this compound. While generally straightforward, issues can arise from incomplete reaction or degradation of the product.
-
Potential Causes & Diagnosis:
-
Incomplete Hydrolysis: Insufficient water or reaction time can lead to the persistence of the acid chloride intermediate. This can be checked by IR spectroscopy (disappearance of the acid chloride C=O stretch) or by adding a small amount of an amine to an aliquot to check for the formation of an amide.
-
Product Degradation: The product may be sensitive to harsh pH or high temperatures.
-
Precipitation Issues: The product has limited solubility in water, which can be both an advantage for isolation and a challenge if it precipitates too quickly, trapping impurities.
-
-
Troubleshooting & Corrective Actions:
-
Ensure Sufficient Water and Reaction Time: Use an excess of water and allow sufficient time for the hydrolysis to go to completion. The hydrolysis of acyl chlorides is generally rapid.[8]
-
Control pH and Temperature: Perform the hydrolysis at a controlled temperature (e.g., room temperature or slightly below). The product is a carboxylic acid, so the final pH will be acidic.
-
Controlled Precipitation for Purification: After hydrolysis, the product can be precipitated by adjusting the pH or by cooling. A slow precipitation will result in a purer product. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol or acetic acid.[4][8]
-
Experimental Protocol: Hydrolysis to this compound
-
Carefully add the reaction mixture containing 5-chloro-6-hydroxynicotinoyl chloride to a stirred mixture of ice and water.
-
Stir the mixture vigorously until the hydrolysis is complete (typically 1-2 hours).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any water-soluble impurities.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol.[8]
III. Purity Validation and Impurity Identification
Q4: How can I assess the purity of my synthesized this compound and identify potential impurities?
A4: A combination of chromatographic and spectroscopic techniques is essential for purity assessment and impurity identification.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and assess the number of components in a mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the sample and the molecular weights of any impurities, which can help in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the molecule and can be used to identify and quantify impurities if their signals do not overlap with the product signals. The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule and is also useful for identifying impurities. The PubChem database provides access to reference spectra for this compound.[3]
-
-
Common Impurities and their Identification:
-
Unreacted 6-hydroxynicotinic acid: Can be identified by its distinct NMR spectrum and retention time in LC.
-
Dichlorinated byproducts: Would have a different molecular weight in the mass spectrum and a different substitution pattern in the NMR spectrum.
-
Hydrolysis intermediates: Such as the mixed anhydride with sulfuric acid (if thionyl chloride is used in excess and not completely removed) could be present.
-
IV. Frequently Asked Questions (FAQs)
Q5: What is the importance of using pyridine in the first step of the synthesis?
A5: Pyridine serves as a catalyst in the formation of the acid chloride from the carboxylic acid using thionyl chloride. It reacts with the initially formed chlorosulfite intermediate to generate a more reactive pyridinium species, which is then more susceptible to nucleophilic attack by the chloride ion.[1][3] This accelerates the reaction and allows it to proceed under milder conditions.
Q6: Are there any alternative synthetic routes to this compound?
A6: Yes, other synthetic strategies could be employed, although the chlorination of 6-hydroxynicotinic acid is a common approach. Alternative routes could involve:
-
Synthesis from a pre-chlorinated starting material: For example, starting from a suitably substituted dichloropyridine and introducing the carboxylic acid and hydroxyl groups.
-
Ring-forming reactions: Building the substituted pyridine ring from acyclic precursors. For instance, a Hantzsch-type pyridine synthesis or variations thereof using β-enamino esters or nitriles could potentially be adapted.[9][10][11]
Q7: What are the main safety precautions to consider during this synthesis?
A7: Several reagents used in this synthesis are hazardous and require careful handling:
-
Thionyl Chloride (SOCl₂): Is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Chlorine Gas (Cl₂): Is highly toxic and a strong oxidizing agent. It must be handled in a fume hood with extreme caution.
-
Pyridine: Is flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood.
-
This compound: May cause skin and eye irritation, and respiratory irritation.[3]
Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.
V. Visualizing the Synthesis and Troubleshooting
Caption: Primary synthetic route to this compound.
Caption: Troubleshooting workflow for the chlorination step.
VI. Quantitative Data Summary
| Step | Reagent | Equivalents | Temperature (°C) | Typical Time (h) |
| 1. Acid Chloride Formation | 6-Hydroxynicotinic Acid | 1.0 | Room Temp to Reflux | 2 - 4 |
| Thionyl Chloride | 1.1 - 1.5 | |||
| Pyridine | 0.1 (catalytic) | |||
| 2. Chlorination | 6-Hydroxynicotinoyl Chloride | 1.0 | 55 - 60 | 1 - 3 |
| Chlorine Gas or SO₂Cl₂ | 1.0 - 1.1 | |||
| 3. Hydrolysis | 5-Chloro-6-hydroxynicotinoyl Chloride | 1.0 | 0 - 25 | 1 - 2 |
| Water | Excess |
VII. References
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
JoeChem. (2020, April 15). EAS Reactions with Pyridine [Video]. YouTube. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]
-
ResearchGate. (2015, August 6). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Retrieved from [Link]
-
Google Patents. (1987). CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.. Retrieved from
-
Google Patents. (1991). CA2054821C - Process for the production of 3-aminocrotononitrile. Retrieved from
-
Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Retrieved from [Link]
-
Al-Sheikh, M. A., & Salaheldin, A. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359–4368. [Link]
-
Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. Retrieved from [Link]
-
Soliman, F. S. G., & Kappe, T. (1979). Syntheses of Heterocycles, 191 Reactions of /3-Aminocrotononitrile with Heterocyclic Phenolic Compounds. Monatshefte für Chemie, 110(2), 493-498.
-
Reddit. (2020, April 25). Tertiary alcohol reaction with SOCl2 and pyridine? r/chemhelp. Retrieved from [Link]
-
Oreate AI Blog. (2023, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to 5-Chloro-6-hydroxynicotinic Acid and Structurally Related Pyridinecarboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a cornerstone scaffold, prized for its presence in numerous FDA-approved drugs and its ability to engage in biologically relevant interactions.[1][2] Pyridinecarboxylic acids, in particular, serve as versatile building blocks and bioactive molecules, with their therapeutic potential being finely tuned by the nature and position of substituents on the aromatic ring.[3][4] This guide provides an in-depth comparison of 5-Chloro-6-hydroxynicotinic acid against its key structural analogues: the parent nicotinic acid, 6-hydroxynicotinic acid, and 5-chloronicotinic acid. Our objective is to elucidate the distinct physicochemical and biological implications of the chloro and hydroxyl substitutions, offering a data-driven framework for rational compound selection in research and development.
The Pyridinecarboxylic Acid Family: An Overview
Pyridinecarboxylic acid isomers—nicotinic acid, picolinic acid, and isonicotinic acid—are foundational to a vast array of pharmaceuticals targeting conditions from tuberculosis and cancer to hyperlipidemia and diabetes.[1][3] The electron-deficient nature of the pyridine ring facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, while the carboxylic acid group provides a key site for ionic interactions and metal coordination, making these scaffolds potent enzyme inhibitors.[1] The strategic addition of substituents, such as halogens and hydroxyl groups, dramatically alters the molecule's electronic profile, lipophilicity, and steric properties, thereby modulating its pharmacokinetic and pharmacodynamic behavior.[2]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of chloro and hydroxyl groups imparts distinct characteristics to the nicotinic acid scaffold. The chloro group, being electron-withdrawing and lipophilic, can enhance membrane permeability and introduce new binding interactions. The hydroxyl group, capable of tautomerization to a pyridone form, acts as both a hydrogen bond donor and acceptor, significantly influencing solubility and target engagement.
Below is a summary of key physicochemical properties for this compound and its comparators.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Predicted pKa |
| This compound | C₆H₄ClNO₃ | 173.55[5] | ≥300[6] | 3.38 ± 0.50[6] | |
| Nicotinic Acid (Niacin) | C₆H₅NO₂ | 123.11[7] | 237[7] | 4.85[7] | |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | 299-300 (dec.)[8] | ~4.5 (Estimated) | |
| 5-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 185-188 | ~3.0 (Estimated) |
Synthesis Strategies and Interconversion
The synthesis of substituted nicotinic acids is a critical aspect of their application. 6-Hydroxynicotinic acid often serves as a key intermediate. It can be prepared from methyl coumalate or through microbiological processes involving the enzymatic hydroxylation of nicotinic acid.[8][9] The targeted chlorination of this intermediate is a common strategy to produce chloro-substituted derivatives.
The following workflow illustrates a representative synthetic pathway for producing 5,6-dichloronicotinic acid, which proceeds through a this compound intermediate. This highlights the synthetic relationship between these compounds.
Caption: Synthetic workflow for this compound.
This pathway, adapted from patented procedures, demonstrates how 6-hydroxynicotinic acid is first converted to an acid chloride and chlorinated at the 5-position.[10] Subsequent hydrolysis yields the target this compound, which can also serve as a precursor for further derivatization.[10]
Biological Activity and Structure-Activity Relationships (SAR)
The true value of these compounds lies in their diverse biological activities. While direct comparative studies across a wide range of assays are rare, we can infer structure-activity relationships from their known individual applications.
-
Nicotinic Acid (Niacin): Famously known as Vitamin B3, it is a precursor to the coenzymes NAD and NADP.[7] In pharmacological doses, it is a potent lipid-modifying agent, primarily used to increase HDL cholesterol and lower triglycerides.[11][12][13] Its effects are mediated, in part, by the G protein-coupled receptor GPR109A.[11][12]
-
6-Hydroxynicotinic Acid: This metabolite of nicotinic acid is an intermediate in its bacterial degradation pathway.[14] It is a substrate for the enzyme 6-hydroxynicotinic acid 3-monooxygenase.[14][15] Its primary research use is as a synthetic precursor.[8][16]
-
5-Chloronicotinic Acid: This derivative is a key intermediate in pharmaceutical and agrochemical synthesis.[17] Its applications include the development of drugs for neurological disorders and the formulation of herbicides and pesticides.[17] The chloro-substituent enhances its utility as a building block in coupling reactions.[17][18]
-
This compound: This molecule combines the features of the other analogues. It is recognized as an important intermediate for insecticides and other complex molecules.[10] The presence of both the chloro and hydroxyl groups creates a unique electronic and steric profile, suggesting potential for novel biological activities, though it is less characterized in public literature than its relatives.
The following diagram illustrates the key structural modifications and their resulting influence on the molecule's properties and potential biological roles.
Caption: SAR analysis of nicotinic acid derivatives.
Experimental Protocol: Comparative Analysis of Enzyme Inhibition
To provide a tangible method for comparing the biological activity of these compounds, we present a generalized, self-validating protocol for an enzyme inhibition assay. This protocol can be adapted for various enzymes, such as kinases, proteases, or metabolic enzymes like 6-hydroxynicotinic acid 3-monooxygenase.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and its analogues against a target enzyme.
Methodology Workflow:
Caption: Workflow for a comparative enzyme inhibition assay.
Detailed Steps:
-
Compound Stock Preparation:
-
Accurately weigh and dissolve each pyridinecarboxylic acid (this compound, nicotinic acid, etc.) in 100% DMSO to create 10 mM stock solutions.
-
Causality: DMSO is a standard solvent for creating highly concentrated stocks of organic molecules, ensuring solubility before dilution in aqueous assay buffers.
-
-
Serial Dilution:
-
Perform a serial dilution of each compound stock in a 96-well plate using DMSO. Typically, an 11-point, 3-fold dilution series is robust, covering a wide concentration range (e.g., 100 µM to 1.7 nM).
-
Expertise: A 3-fold dilution series provides sufficient data density to accurately define the top and bottom plateaus of the dose-response curve, which is critical for precise IC₅₀ determination.
-
-
Enzyme Reaction:
-
In a separate 96-well assay plate, dispense the assay buffer.
-
Add a fixed concentration of the target enzyme to all wells except the negative controls.
-
Transfer a small volume (e.g., 1 µL) of the serially diluted compounds from the dilution plate to the assay plate. This minimizes the final DMSO concentration to ≤1%, preventing solvent-induced enzyme denaturation.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Trustworthiness: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts, ensuring the measured inhibition is a true reflection of its potency.
-
-
Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate for the optimized reaction time at the enzyme's optimal temperature (e.g., 37°C).
-
Stop the reaction (if necessary) and measure the output signal using a plate reader. The signal should be directly proportional to enzyme activity.
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all data points.
-
Normalize the data by setting the average signal of the positive control (enzyme + substrate, no inhibitor) to 100% activity and the negative control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value for each compound.
-
By executing this protocol, a researcher can generate robust, quantitative data to directly compare the inhibitory potency of this compound against its analogues, providing a clear basis for selection in drug development projects.
Conclusion and Future Outlook
While nicotinic acid is a well-established vitamin and therapeutic agent, its substituted derivatives like this compound represent a frontier of chemical space with significant untapped potential. The strategic placement of a chloro group at the 5-position and a hydroxyl group at the 6-position creates a molecule with a unique blend of lipophilicity, electronic properties, and hydrogen bonding capability.
This guide has established that:
-
This compound possesses a distinct physicochemical profile compared to its parent compounds, nicotinic acid, 6-hydroxynicotinic acid, and 5-chloronicotinic acid.
-
Its synthesis is accessible from common intermediates, positioning it as a versatile building block for more complex molecules.[10]
-
The combined electronic effects of its substituents suggest it may interact with biological targets differently than its analogues, warranting further investigation.
For researchers and drug developers, this compound should not be viewed merely as an intermediate, but as a candidate scaffold for library synthesis and screening campaigns. Its unique properties may unlock novel activities or improve upon existing ones, making it a valuable asset in the ongoing quest for new and effective therapeutics.
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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Chloro-6-hydroxynicotinic Acid
In the landscape of pharmaceutical development, the bedrock of a robust drug product is the unwavering reliability of its analytical methods. For a molecule such as 5-Chloro-6-hydroxynicotinic acid, a crucial intermediate or potential active pharmaceutical ingredient (API), the ability to accurately and precisely quantify it in various matrices is paramount. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and details a rigorous cross-validation protocol to ensure data integrity and inter-method consistency. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methodologies.
The Imperative of Method Cross-Validation
Method cross-validation is a critical exercise when two or more distinct analytical methods are employed to measure the concentration of an analyte within the same study or across different stages of drug development. The objective is to demonstrate that the methods are interchangeable and produce comparable data, thereby ensuring the continuity and integrity of the project's data set. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of the principles discussed herein.[1][2][3][4][5]
This guide will first delineate two distinct, plausible analytical methods for this compound, followed by a comprehensive protocol for their cross-validation, supported by hypothetical experimental data.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: This method leverages the polarity differences between the analyte and the stationary phase for separation. This compound, being a polar molecule, is separated on a C18 reversed-phase column using a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. This technique is widely adopted for its robustness, cost-effectiveness, and straightforward implementation.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a tunable UV/Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter.
-
Caption: RP-HPLC-UV experimental workflow for this compound analysis.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: This method offers superior sensitivity and selectivity compared to HPLC-UV. Separation is achieved using liquid chromatography, similar to the first method. The analyte is then ionized, and the mass spectrometer isolates the precursor ion of this compound. This precursor ion is fragmented, and specific product ions are monitored for quantification. This high selectivity minimizes interference from matrix components.
Experimental Protocol: LC-MS/MS
-
Instrumentation: An LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
Quantifier: m/z 172.0 -> 128.0
-
Qualifier: m/z 172.0 -> 84.0
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV, Gas temperature: 350 °C).
-
-
Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Dilute the sample to an expected concentration within the calibration range and filter. For complex matrices, a solid-phase extraction (SPE) may be necessary.
-
Caption: LC-MS/MS experimental workflow for sensitive analysis of this compound.
Cross-Validation Protocol
The cross-validation of the HPLC-UV and LC-MS/MS methods will be conducted by analyzing a minimum of 30 authentic study samples in duplicate by each method. The results obtained from both methods will be statistically compared.
Key Validation Parameters for Comparison
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] The following parameters are critical for the cross-validation study, in line with ICH Q2(R1) guidelines.[2][4][5][6]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] For HPLC-UV, this is demonstrated by the resolution of the analyte peak from other peaks. For LC-MS/MS, it is demonstrated by the absence of interfering peaks in the MRM chromatograms of blank samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a reference standard.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is determined by replicate analysis of samples containing known amounts of the analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Caption: Logical workflow for the cross-validation of two analytical methods.
Data Comparison and Acceptance Criteria
The following tables present hypothetical, yet realistic, data from the validation of the two methods.
Table 1: Comparison of Validation Parameters
| Parameter | RP-HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Appropriate for intended use |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 80 - 120% (FDA Bioanalytical) |
| Precision (RSD) | < 2.0% | < 1.5% | ≤ 15% (FDA Bioanalytical) |
| LOD | 0.3 µg/mL | 0.03 ng/mL | - |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | - |
Table 2: Cross-Validation Results from Authentic Samples (n=30)
| Sample ID | HPLC-UV (µg/mL) | LC-MS/MS (µg/mL) | % Difference |
| Sample 01 | 25.4 | 25.9 | 1.9% |
| Sample 02 | 52.1 | 51.5 | -1.2% |
| Sample 03 | 10.8 | 11.1 | 2.7% |
| ... | ... | ... | ... |
| Sample 30 | 78.9 | 80.1 | 1.5% |
| Average % Difference | 1.8% | ||
| Correlation (r²) | 0.998 |
Acceptance Criteria for Cross-Validation:
-
The mean difference in concentration between the two methods should be within ±15%.
-
The correlation coefficient (r²) of the concentrations obtained from the two methods should be ≥ 0.95.
Conclusion and Recommendation
Both the RP-HPLC-UV and LC-MS/MS methods demonstrate acceptable performance based on the validation parameters. The RP-HPLC-UV method is suitable for routine quality control analysis where high sample concentrations are expected, offering a cost-effective and robust solution. The LC-MS/MS method provides significantly lower detection and quantification limits, making it the method of choice for applications requiring high sensitivity, such as bioanalysis or impurity profiling.
The successful cross-validation, as indicated by the low average percent difference and high correlation coefficient in the analysis of authentic samples, confirms that the two methods are interchangeable within the validated range. This provides the flexibility to use either method depending on the specific requirements of the analytical task, ensuring consistent and reliable data throughout the drug development lifecycle.
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Pharmacopeia. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
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A Researcher's Guide to the Biological Activity Screening of Substituted Nicotinic Acids
This guide provides a comprehensive overview and comparison of the biological activities of substituted nicotinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the methodologies for screening these compounds for antimicrobial, anti-inflammatory, and anticancer properties. It emphasizes the rationale behind experimental choices and provides detailed protocols, comparative data, and insights into structure-activity relationships.
Introduction: The Versatile Scaffold of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient involved in numerous physiological processes.[1][2] Beyond its nutritional role, the pyridine-3-carboxylic acid scaffold of nicotinic acid has proven to be a fertile ground for the development of novel therapeutic agents.[3][4] By modifying this core structure with various substituents, medicinal chemists have synthesized a diverse library of compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide will navigate the screening cascades used to identify and characterize the therapeutic potential of these promising derivatives.
Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Substituted nicotinic acids have emerged as a promising class of compounds in this arena.[5]
Screening Methodologies
A systematic approach to screening for antimicrobial activity is crucial for identifying lead compounds. The initial and most common method is the broth microdilution method , which determines the Minimum Inhibitory Concentration (MIC) of a compound.[6][7] This assay provides a quantitative measure of a compound's potency against various bacterial and fungal strains.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density (typically 10^5 CFU/mL).[7]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6][8]
To further characterize the antimicrobial effect, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined by sub-culturing from the wells with no visible growth onto fresh agar plates. A bactericidal or fungicidal effect is noted if there is no growth on the subculture.[6]
Comparative Analysis of Antimicrobial Nicotinic Acid Derivatives
Several classes of substituted nicotinic acids have demonstrated significant antimicrobial activity.
| Derivative Class | Key Substituents | Target Organisms | Reported MIC Values (µg/mL) | Reference |
| Acylhydrazones | 5-nitrofuran | Gram-positive bacteria (e.g., S. epidermidis, S. aureus) | 1.95 - 15.62 | [6] |
| 1,3,4-Oxadiazolines | 5-nitrofuran | Gram-positive bacteria, Candida albicans | 7.81 - 62.5 (bacteria), 15.62 (C. albicans) | [6] |
| Thiazolidinones | Varies | Bacteria and fungi | Significant activity observed | [5][8][9] |
| Nicotinamides | Varies | Gram-positive and Gram-negative bacteria, Candida albicans | 10 - 20 (µM) | [10][11] |
Structure-Activity Relationship (SAR) Insights:
Studies have shown that for some nicotinic acid derivatives, the acylhydrazone form is more potent against Gram-positive bacteria than the corresponding cyclized 1,3,4-oxadiazoline derivative.[6] The presence of a 5-nitrofuran substituent appears to be beneficial for antibacterial activity.[6]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, making the development of novel anti-inflammatory agents a key research priority. Substituted nicotinic acids have shown potential in this area by targeting key inflammatory mediators.[2][12]
Screening Methodologies
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line.[12] Key assays in this model include:
-
Griess Assay: Measures the production of nitric oxide (NO), a pro-inflammatory mediator, by quantifying nitrite levels in the cell culture supernatant.[12]
-
MTT Assay: Assesses cell viability to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[12]
-
ELISA: Quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12]
Caption: Workflow for in vitro anti-inflammatory screening.
Comparative Analysis of Anti-inflammatory Nicotinic Acid Derivatives
Several nicotinic acid derivatives have demonstrated potent anti-inflammatory activity, often comparable to standard drugs like ibuprofen.[12] For instance, certain derivatives have been shown to significantly inhibit nitrite production in LPS-stimulated macrophages without affecting cell viability.[12]
Anticancer Activity: Targeting Tumor Growth and Proliferation
The search for novel anticancer agents is a cornerstone of modern drug discovery.[13] Substituted nicotinic acids have shown promise as anticancer agents by targeting various aspects of tumor biology.[3][4]
Screening Methodologies
The initial screening for anticancer activity typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
-
MTT Assay: This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6] A reduction in metabolic activity suggests a cytotoxic or cytostatic effect of the compound.
-
NCI-60 Human Tumor Cell Line Screen: A comprehensive screening platform offered by the National Cancer Institute that evaluates the cytotoxic and/or cytostatic effects of compounds against 60 different human cancer cell lines representing various cancer types.[10]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted nicotinic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.
Comparative Analysis of Anticancer Nicotinic Acid Derivatives
| Derivative Class | Key Features | Target Cell Lines | Reported Activity | Reference |
| Acylhydrazone Derivative (Compound 17) | - | Colon epithelial tumor cells | IC50 = 61.18 µg/mL | [6] |
| Nicotinamide Derivatives | Inhibition of ALKBH2 | Glioblastoma (U87 cells) | Anti-viability, anti-proliferation, and anti-migration activities | [14] |
| Phenylfuranylnicotinamidines | - | Panel of 60 human cancer cell lines | Submicromolar GI50 values for the most active compound | [10][11] |
| Novel Nicotinic Acid Derivatives | VEGFR-2 inhibition | HCT-15, PC-3, CF-295 | IC50 = 0.068 µM for VEGFR-2 inhibition by the most potent compound | [15] |
Mechanistic Insights:
The anticancer activity of substituted nicotinic acids can be attributed to various mechanisms, including the inhibition of key enzymes involved in cancer progression, such as VEGFR-2 and ALKBH2, and the induction of apoptosis.[14][15] Some derivatives have also been shown to inhibit glioma cell invasion in vitro and in vivo.[4]
Conclusion and Future Directions
Substituted nicotinic acids represent a versatile and promising scaffold for the development of new therapeutic agents with diverse biological activities. This guide has provided a framework for the systematic screening and comparison of these compounds for their antimicrobial, anti-inflammatory, and anticancer potential. Future research should focus on elucidating the precise mechanisms of action of the most potent derivatives and optimizing their structures to enhance efficacy and reduce potential toxicity. The integration of computational methods, such as molecular docking, can further aid in the rational design of next-generation nicotinic acid-based drugs.
References
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Nowak, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6283. [Link]
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El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 116, 105334. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]
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Ramalakshmi, N., & Sankar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 6(S1), S49-S56. [Link]
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Prachayasittikul, V., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. European Journal of Medicinal Chemistry, 45(1), 34-41. [Link]
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Al-Ostath, A., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3789. [Link]
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Ezzat, S. M., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(15), 4685. [Link]
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Kaur, M., & Singh, M. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 25(10), 1198-1216. [Link]
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Prachayasittikul, V., et al. (2013). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6283. [Link]
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Broad, L. M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Topics in Medicinal Chemistry, 7(15), 1447-1463. [Link]
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Al-Jobori, E. S. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Ramalakshmi, N., & Sankar, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar. [Link]
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Kaur, M., & Singh, M. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. ResearchGate. [Link]
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Li, Y., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 116936. [Link]
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Abdel-Maksoud, M. S., et al. (2025). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. ResearchGate. [Link]
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University of South Florida. (2014). Alternative Options to Minimize Niacin-Induced Flushing. ClinicalTrials.gov. [Link]
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Lyukmanova, E. N., et al. (2022). Marine-Derived Ligands of Nicotinic Acetylcholine Receptors in Cancer Research. Marine Drugs, 20(10), 614. [Link]
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Navigating the Therapeutic Potential of 5-Chloro-6-hydroxynicotinic Acid Derivatives: A Comparative Efficacy Analysis
An In-depth Guide for Researchers and Drug Development Professionals
The pyridine scaffold, a cornerstone in medicinal chemistry, continues to yield novel therapeutic candidates. Within this vast chemical space, 5-Chloro-6-hydroxynicotinic acid has emerged as a promising starting point for the development of new bioactive molecules. Its unique substitution pattern offers a versatile platform for structural modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the efficacy of various this compound derivatives, supported by available experimental data, to inform and guide future drug discovery efforts.
The this compound Core: A Foundation for Diverse Biological Activity
This compound itself is a structurally intriguing molecule. The presence of a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the nicotinic acid backbone significantly influences its electronic and steric properties. These features are pivotal in dictating the molecule's interaction with biological targets. While the parent compound's biological activity profile is not extensively documented in publicly available literature, its derivatives have been explored for a range of therapeutic applications.
The primary routes for derivatization of this compound involve modifications at the carboxylic acid and the hydroxyl group. These modifications, such as esterification, amidation, and etherification, allow for the fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.
Comparative Efficacy of this compound Derivatives
A thorough review of the scientific literature reveals a notable scarcity of direct comparative efficacy studies for a series of this compound derivatives. The available research tends to focus on the synthesis and biological evaluation of individual or small sets of related compounds, often without a direct comparison to a standardized reference compound from the same chemical class. This gap in the literature underscores the need for more systematic investigations to establish clear structure-activity relationships (SAR).
Ester Derivatives: Modulating Lipophilicity and Pharmacokinetics
Hypothetical Structure-Activity Relationship for Ester Derivatives:
Amide Derivatives: Exploring Diverse Biological Interactions
The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter the molecule's interaction with biological targets. Amide derivatives of various heterocyclic acids have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.
While no direct comparative studies on this compound amides were found, related research on other nicotinic acid derivatives suggests that the nature of the amine used for amidation is a critical determinant of biological activity. Aromatic and heterocyclic amines, for instance, can introduce additional binding interactions, such as pi-stacking, with the target protein.
Experimental Protocols for Efficacy Evaluation
To facilitate future comparative studies, this section outlines standardized experimental protocols for assessing the efficacy of this compound derivatives in two key therapeutic areas: oncology and infectious diseases.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound derivatives on various cancer cell lines.
Methodology: MTT Assay
-
Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment
Objective: To evaluate the inhibitory effects of this compound derivatives against various bacterial and fungal strains.
Methodology: Broth Microdilution Method
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that results in no growth on the subculture plates is the MBC/MFC.
Future Directions and a Call for Systematic Studies
The therapeutic potential of this compound derivatives remains an underexplored area of medicinal chemistry. The limited availability of comparative efficacy data highlights a critical need for systematic studies that synthesize and evaluate a diverse library of these compounds against a panel of biological targets. Such studies would be invaluable for establishing robust structure-activity relationships and guiding the rational design of more potent and selective therapeutic agents.
Future research should focus on:
-
Synthesis of Diverse Libraries: Creating a broad range of ester, amide, and ether derivatives with varying substituents to systematically probe the effects of steric and electronic modifications.
-
Head-to-Head Comparative Screening: Evaluating these libraries against multiple targets in standardized assays to allow for direct comparison of efficacy.
-
Mechanism of Action Studies: For lead compounds, elucidating the specific molecular targets and signaling pathways through which they exert their biological effects.
-
In Vivo Efficacy and Safety Profiling: Advancing the most promising candidates to preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of the this compound scaffold and contribute to the development of novel drugs for a variety of diseases.
References
Due to the identified gap in the scientific literature regarding direct comparative efficacy studies of this compound derivatives, a comprehensive list of references with verifiable URLs, as per the initial request, cannot be provided. The information presented in this guide is based on general principles of medicinal chemistry and established experimental protocols. The absence of specific citations for comparative data on these derivatives is a direct reflection of the current state of published research in this specific area. Researchers are encouraged to consult broader databases such as PubChem, Scopus, and Web of Science for information on individual nicotinic acid derivatives and related compounds.
A Comparative Spectroscopic Guide to Nicotinic Acid and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of nicotinic acid (Niacin, Vitamin B3) and its key derivatives: nicotinamide, methyl nicotinate, and nicotinic acid N-oxide. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Our focus is not merely on presenting data, but on understanding how subtle changes in chemical structure manifest in their respective spectra, providing a powerful tool for identification, characterization, and quality control.
Introduction: The Chemical Context
Nicotinic acid, a pyridine-3-carboxylic acid, is a vital nutrient and a versatile building block in medicinal chemistry. Its derivatives, formed by modifying the carboxylic acid group or the pyridine nitrogen, exhibit distinct physicochemical and biological properties. Understanding their spectroscopic signatures is paramount for researchers working on drug design, metabolism studies, and formulation development. This guide will use nicotinic acid as our benchmark, systematically comparing it against its amide, ester, and N-oxide derivatives to illuminate the structure-spectra relationship.
The Spectroscopic Benchmark: Nicotinic Acid
Before delving into a comparative analysis, it is crucial to establish a baseline understanding of the spectroscopic characteristics of nicotinic acid.
UV-Visible Spectroscopy of Nicotinic Acid
In an acidic solution (0.1 M HCl), nicotinic acid displays characteristic absorption peaks at approximately 213 nm and 261 nm.[1][2] In aqueous or ethanolic solutions, a single maximum is typically observed around 261-262 nm.[3] These absorptions arise from π → π* transitions within the pyridine ring. The position and intensity of these bands are sensitive to the solvent and the pH of the medium, which influences the protonation state of the pyridine nitrogen and the carboxylic acid group.
Infrared (IR) Spectroscopy of Nicotinic Acid
The IR spectrum of nicotinic acid is characterized by prominent absorption bands corresponding to its functional groups. A broad band is typically observed in the 2500-3000 cm⁻¹ region, characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid appears as a strong band around 1700 cm⁻¹. Additionally, characteristic peaks for the C=C and C=N stretching vibrations of the pyridine ring are observed in the 1600-1400 cm⁻¹ region.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy of Nicotinic Acid
The ¹H NMR spectrum of nicotinic acid in DMSO-d₆ shows distinct signals for the four aromatic protons. The proton at the 2-position is the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing carboxylic acid group. The signals for the protons at positions 4, 5, and 6 appear at varying downfield shifts.[5] The ¹³C NMR spectrum complements this, with the carboxyl carbon appearing significantly downfield.[5]
Mass Spectrometry (MS) of Nicotinic Acid
Under electrospray ionization (ESI) in positive mode, nicotinic acid typically shows a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern can provide further structural information.
Comparative Spectroscopic Analysis of Nicotinic Acid Derivatives
Now, we will explore how modifying the carboxylic acid group to an amide (nicotinamide) or an ester (methyl nicotinate), or oxidizing the pyridine nitrogen (nicotinic acid N-oxide), alters the spectroscopic properties.
Nicotinamide
Nicotinamide, the amide of nicotinic acid, is a biologically active form of vitamin B3. The primary structural difference is the replacement of the hydroxyl group of the carboxylic acid with an amino group.
-
UV-Vis Spectroscopy: The UV spectrum of nicotinamide is very similar to that of nicotinic acid, with an absorption maximum around 262 nm.[6] This indicates that the primary chromophore, the pyridine ring, is largely unaffected by the change from a carboxylic acid to an amide.
-
IR Spectroscopy: The most significant change in the IR spectrum of nicotinamide compared to nicotinic acid is the appearance of N-H stretching vibrations from the primary amide group, typically in the 3100-3500 cm⁻¹ region. The C=O stretch of the amide (Amide I band) is usually found at a lower wavenumber (around 1680 cm⁻¹) compared to the carboxylic acid C=O. The N-H bending vibration (Amide II band) appears around 1600 cm⁻¹.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the protons of the -NH₂ group of nicotinamide give rise to a new, typically broad signal. The chemical shifts of the pyridine ring protons are also subtly affected by the change in the electronic nature of the substituent.
-
MS: The molecular ion peak in the mass spectrum of nicotinamide will be at a different m/z value corresponding to its molecular weight. The fragmentation pattern will also differ, with characteristic losses of ammonia or the entire amide group.
Methyl Nicotinate
Methyl nicotinate is the methyl ester of nicotinic acid. This derivative is often used in topical preparations for its rubefacient properties.
-
UV-Vis Spectroscopy: Similar to nicotinamide, the UV spectrum of methyl nicotinate is dominated by the pyridine ring and shows an absorption maximum comparable to nicotinic acid.
-
IR Spectroscopy: The IR spectrum of methyl nicotinate is distinguished by the C=O stretching vibration of the ester group, which typically appears at a higher wavenumber (around 1720-1730 cm⁻¹) than the carboxylic acid C=O.[7] The characteristic broad O-H stretch of the carboxylic acid is absent. Instead, C-O stretching vibrations of the ester group are observed in the 1300-1100 cm⁻¹ region.
-
NMR Spectroscopy: The most notable feature in the ¹H NMR spectrum of methyl nicotinate is a singlet peak around 3.9 ppm corresponding to the three protons of the methyl ester group.[8] The chemical shifts of the aromatic protons will also show slight variations compared to nicotinic acid. In the ¹³C NMR spectrum, a new signal for the methoxy carbon will be present.
-
MS: The mass spectrum of methyl nicotinate will show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern involves the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Nicotinic Acid N-oxide
Nicotinic acid N-oxide is formed by the oxidation of the pyridine nitrogen atom. This modification significantly alters the electronic properties of the pyridine ring.
-
UV-Vis Spectroscopy: The formation of the N-oxide bond introduces a new chromophore. The UV spectrum of nicotinic acid N-oxide shows a characteristic absorption maximum at a different wavelength, typically around 254 nm, which is distinct from nicotinic acid.[2]
-
IR Spectroscopy: The IR spectrum of nicotinic acid N-oxide exhibits a characteristic N-O stretching vibration, which is a strong band usually found in the 1200-1300 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid remains, but its position may be slightly shifted due to the electronic effect of the N-oxide group.[9]
-
NMR Spectroscopy: The oxidation of the nitrogen atom causes a significant downfield shift of the protons at the 2- and 6-positions of the pyridine ring in the ¹H NMR spectrum due to the deshielding effect of the N-oxide group. The chemical shifts of the other ring protons are also affected.
-
MS: The mass spectrum of nicotinic acid N-oxide will show a molecular ion peak that is 16 mass units higher than that of nicotinic acid, corresponding to the addition of an oxygen atom. A characteristic fragmentation is the loss of the oxygen atom.
Data Summary Tables
Table 1: Comparative UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent/Conditions |
| Nicotinic Acid | ~213, ~261 | 0.1 M HCl[1][2] |
| ~262 | Aqueous/Ethanol[3] | |
| Nicotinamide | ~262 | -[6] |
| Methyl Nicotinate | ~263 | - |
| Nicotinic Acid N-oxide | ~254 | -[2] |
Table 2: Key Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | Nicotinic Acid | Nicotinamide | Methyl Nicotinate | Nicotinic Acid N-oxide |
| O-H (Carboxylic Acid) | 2500-3000 (broad) | - | - | 2500-3000 (broad) |
| N-H (Amide) | - | 3100-3500 | - | - |
| C=O (Carboxylic Acid) | ~1700 | - | - | ~1700 |
| C=O (Amide I) | - | ~1680 | - | - |
| C=O (Ester) | - | - | ~1720-1730[7] | - |
| N-O Stretch | - | - | - | ~1200-1300[9] |
Table 3: Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆ (Approximate)
| Proton Position | Nicotinic Acid | Nicotinamide | Methyl Nicotinate | Nicotinic Acid N-oxide |
| 2-H | ~9.1 | ~8.9 | ~9.0 | ~8.5 |
| 4-H | ~8.3 | ~8.2 | ~8.3 | ~8.1 |
| 5-H | ~7.6 | ~7.5 | ~7.5 | ~7.6 |
| 6-H | ~8.8 | ~8.7 | ~8.8 | ~8.3 |
| Other | - | ~7.5, ~8.0 (-NH₂) | ~3.9 (-OCH₃) | - |
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragmentation |
| Nicotinic Acid | C₆H₅NO₂ | 124 | Loss of H₂O, CO |
| Nicotinamide | C₆H₆N₂O | 123 | Loss of NH₃ |
| Methyl Nicotinate | C₇H₇NO₂ | 138 | Loss of OCH₃ |
| Nicotinic Acid N-oxide | C₆H₅NO₃ | 140 | Loss of O |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed, step-by-step methodologies for the key spectroscopic techniques.
UV-Visible Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve the compound in a suitable solvent (e.g., 0.1 M HCl, ethanol, or deionized water) in a 100 mL volumetric flask and make up to the mark. This creates a stock solution.
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 AU.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent blank and place it in the spectrophotometer to record a baseline.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Instrument Setup:
-
Place the ATR accessory in the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Apply pressure using the ATR pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
-
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[10]
-
Vortex or gently sonicate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[10]
-
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse width).
-
Acquire the ¹H NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction, and referencing).
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[11]
-
-
Instrument Setup:
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Calibrate the mass spectrometer using a standard calibration solution.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer using a syringe pump or through an LC system.
-
Acquire the mass spectrum in the desired mass range and polarity mode (positive or negative).
-
For fragmentation studies, perform tandem MS (MS/MS) by selecting the precursor ion of interest.
-
Visualizing the Concepts
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Chemical relationships between nicotinic acid and its derivatives.
Caption: General experimental workflow for spectroscopic analysis.
Conclusion
The spectroscopic techniques of UV-Vis, IR, NMR, and MS provide a powerful and complementary suite of tools for the characterization of nicotinic acid and its derivatives. Each modification to the parent structure imparts a unique and predictable spectroscopic signature. By understanding these correlations, researchers can confidently identify these compounds, assess their purity, and gain insights into their electronic and structural properties. The protocols and comparative data presented in this guide serve as a valuable resource for professionals in the pharmaceutical and chemical sciences, enabling more efficient and accurate analysis in their research and development endeavors.
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Safety Operating Guide
Navigating the Safe Handling of 5-Chloro-6-hydroxynicotinic Acid: A Guide for Laboratory Professionals
For the pioneering researchers and scientists in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the safe handling of 5-Chloro-6-hydroxynicotinic acid, a compound of interest in various research applications. Beyond mere procedural steps, we will delve into the rationale behind each recommendation, empowering you to work with confidence and security.
Understanding the Hazard Profile of this compound
This compound (CAS No: 54127-63-8) is a solid, crystalline powder.[1] The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS), are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
It is crucial to note that this compound does not currently have established occupational exposure limit values.[2] This absence of defined limits necessitates a more cautious approach to handling, emphasizing the importance of robust engineering controls and personal protective equipment (PPE).
Core Principles of Protection: A Multi-Layered Approach
A comprehensive safety strategy for handling this compound is built on a hierarchy of controls. This approach prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier.
Engineering Controls: Your First Line of Defense
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.[4] A local exhaust ventilation system is also a suitable alternative to control airborne dust.[2]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2][4] Regular testing of this equipment is paramount.
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of appropriate PPE is critical to prevent skin and eye contact and to avoid inhalation of the powdered compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specific Recommendation | Rationale and Expert Insights |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against airborne dust. A face shield offers an additional layer of protection for the entire face from splashes or unexpected aerosolization of the powder.[2] |
| Hand Protection | Nitrile or Neoprene gloves. Double-gloving is recommended. | While specific permeation data for this compound is not readily available, nitrile and neoprene gloves offer good resistance to a broad range of acids and organic compounds.[5][6] Double-gloving provides an extra layer of security against potential pinholes or tears in the outer glove. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[3] |
| Body Protection | A fully-buttoned laboratory coat or a protective suit. | A lab coat provides a basic barrier against incidental contact. For procedures with a higher risk of contamination, a disposable protective suit is recommended to prevent the contamination of personal clothing.[2] Contaminated clothing should be removed immediately and washed before reuse.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Given that this compound is a solid that can form dust, a particulate respirator is necessary to prevent inhalation and subsequent respiratory irritation.[2][7] An N95 respirator is the minimum level of protection and is effective against solid particulates that do not contain oil.[8][9] For activities that may generate significant dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is fundamental to minimizing exposure risk.
Pre-Handling Checklist:
-
Review the SDS: Before commencing any work, thoroughly review the Safety Data Sheet for this compound.
-
Verify Engineering Controls: Confirm that the chemical fume hood or other ventilation system is functioning correctly.
-
Assemble PPE: Gather all necessary and properly sized PPE.
-
Prepare a Clean Workspace: Ensure the work area is clean and uncluttered.
-
Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.
Weighing and Aliquoting:
-
Perform in a Fume Hood: All weighing and transfer of the solid compound should be performed inside a chemical fume hood.
-
Use Appropriate Tools: Utilize spatulas and other tools that minimize the generation of dust.
-
Handle with Care: Open containers carefully to avoid creating airborne dust.
-
Seal Containers Promptly: Tightly seal all containers of this compound when not in use.[10]
Post-Handling Procedures:
-
Decontaminate Workspace: Clean the work area thoroughly with an appropriate solvent and wipe it down.
-
Properly Remove PPE: Remove gloves and other disposable PPE by turning them inside out to avoid skin contact with any contaminants.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[4]
Emergency Response and Disposal Plan
Spill Cleanup Protocol
In the event of a spill, a swift and appropriate response is crucial.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean up a small, manageable spill, don the full recommended PPE.
-
Contain the Spill: Cover the powdered spill with a damp paper towel to prevent it from becoming airborne.[4]
-
Neutralize (for acidic solutions): For spills of solutions of this compound, neutralize with a suitable agent like sodium bicarbonate, starting from the outside of the spill and working inwards.[11]
-
Absorb and Collect: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[4] Carefully scoop the material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[5]
-
Restock Spill Kit: Replenish any used materials in your laboratory's spill kit.
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.
-
Segregate Waste: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials.[12]
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for the collection and disposal of chemical waste. As a chlorinated organic compound, it will likely require incineration at a licensed hazardous waste facility.[13]
Visualizing the Path to Safety
To further clarify the decision-making process for ensuring your safety, the following workflow diagrams illustrate the key steps for PPE selection and spill response.
Caption: PPE selection workflow based on task assessment.
Caption: Step-by-step workflow for responding to a spill.
By integrating these robust safety protocols into your daily laboratory operations, you can confidently advance your research while ensuring a safe and compliant working environment.
References
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3M. Respirator Selection Guide. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]
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University of Otago. Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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University of Tennessee, Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]
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University of Pennsylvania Environmental Health and Radiation Safety. Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Ansell. Chemical Resistance Guide, 8th Edition. Retrieved from [Link]
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Lee, K., et al. (2018). Selection Guide to Wearing Respirators According to Work Situations and On-site Applicability. Safety and Health at Work, 9(2), 196-203. Retrieved from [Link]
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OSHA. OSHA Glove Selection Chart. Retrieved from [Link]
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Pembina Trails School Division. Chemical Spill Clean Up. Retrieved from [Link]
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Ag Health & Safety Alliance. Respirator Selection Quick Reference Guide. Retrieved from [Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
